molecular formula C11H22N2O2 B1399635 (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 1281674-64-3

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1399635
CAS No.: 1281674-64-3
M. Wt: 214.3 g/mol
InChI Key: NURXHODEVCLVNT-UHFFFAOYSA-N
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Description

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a crucial Boc-protected amine intermediate and building block in organic synthesis and medicinal chemistry. This compound features a piperidine scaffold that is a common motif in biologically active molecules, particularly those targeting the central nervous system. The tert-butyloxycarbonyl (Boc) group serves as a vital protecting group for the primary amine, allowing for selective reactions at other sites of the molecule during multi-step synthetic sequences (Source: Boc-Protecting Group Overview) . Researchers utilize this specific intermediate in the development of novel compounds, including potential ligands for various receptors and enzymes. Its 2-methylpiperidin-4-yl structure is of significant interest for constructing more complex molecules with defined stereochemistry, which can influence binding affinity and metabolic stability (Source: Piperidine Motifs in Medicinal Chemistry) . This high-purity chemical is intended for laboratory research applications as a synthetic precursor and is strictly for professional use.

Properties

IUPAC Name

tert-butyl N-(2-methylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURXHODEVCLVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281674-64-3
Record name tert-butyl N-(2-methylpiperidin-4-yl)carbamate
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Foundational & Exploratory

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As a bifunctional molecule featuring a protected amine and a secondary amine within a piperidine scaffold, it serves as a versatile intermediate in the synthesis of complex molecular architectures. The strategic placement of the methyl group and the carbamate protecting group allows for controlled, sequential reactions, making it a valuable component in the construction of novel therapeutic agents. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties and engage with biological targets in a three-dimensional space.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, outlines the experimental methodologies for their determination, and discusses the compound's application in the context of drug discovery, particularly as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[3][4][5]

Molecular Structure and Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are dictated by its molecular structure. This compound, with the molecular formula C11H22N2O2, possesses a molecular weight of 214.3 g/mol .[6] The presence of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility in organic synthesis. This group shields the amine functionality, preventing unwanted side reactions and can be readily removed under mild acidic conditions to allow for further molecular elaboration.[7][8]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H22N2O2[6]
Molecular Weight 214.3 g/mol [6]
Predicted Boiling Point 313.4 ± 31.0 °C[6]
Predicted Density 1.00 ± 0.1 g/cm³[6]
Appearance Solid (form may vary by isomer)General chemical catalogs

Note: Boiling point and density are predicted values and should be confirmed experimentally.

Experimental Determination of Physical Properties

A thorough understanding of a compound's physical properties is paramount for its application in drug development, influencing everything from reaction conditions to formulation. The following sections detail the standard experimental protocols for determining these key characteristics.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or digital temperature sensor.

  • Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate to quickly identify an approximate melting range.

  • Precise Determination: A fresh sample is heated to just below the approximate melting point, and then the temperature is increased slowly (1-2°C per minute).

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Solubility Assessment

Solubility is a crucial property for a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For a synthetic intermediate, solubility in various solvents dictates the choice of reaction and purification conditions. This compound is generally soluble in many organic solvents like ethanol, ether, and chloroform.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffers at various pH, organic solvents) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Sample Preparation:

  • Sample Weighing: Approximately 5-25 mg of the compound is accurately weighed.

  • Solvent Addition: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for a wide range of organic compounds.

  • Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although the residual solvent peak is often used as a secondary reference.

While specific, verified spectra for this compound are not widely published, the expected 1H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the piperidine ring (a doublet), and a complex pattern of multiplets for the piperidine ring protons. The 13C NMR would similarly display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The infrared spectrum is recorded.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, C-H stretches of the alkyl groups, and a strong C=O stretch for the carbamate carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry Sample Preparation (for Electrospray Ionization - ESI):

  • Stock Solution Preparation: A stock solution of the compound is prepared by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilution: An aliquot of the stock solution is further diluted with a suitable solvent mixture (often containing a small amount of formic acid to promote ionization) to a final concentration in the low µg/mL range.

  • Filtration: The final solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates before introduction into the mass spectrometer.

Application in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors

The true value of a chemical intermediate like this compound is realized in its application. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting a wide range of diseases.[1][2][7] One prominent area is the development of inhibitors for the Janus kinase (JAK) family of enzymes.[3][4][5] The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and is implicated in various autoimmune and inflammatory diseases.[3][5]

The synthesis of potent and selective JAK inhibitors often involves the construction of a core scaffold that can effectively bind to the ATP-binding site of the kinase. This compound provides a key fragment for building such molecules. The Boc-protected amine allows for the piperidine nitrogen to be coupled to a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine, a common scaffold in JAK inhibitors), while the 4-amino group, after deprotection, can be further functionalized to introduce moieties that enhance potency or selectivity.

Below is a logical workflow illustrating the role of this intermediate in the synthesis of a hypothetical JAK inhibitor.

G cluster_synthesis Synthesis of this compound cluster_workflow Workflow for JAK Inhibitor Synthesis cluster_characterization Physicochemical & Biological Characterization start Starting Materials synthesis_process Multi-step Synthesis start->synthesis_process product (2-Methyl-piperidin-4-yl)- carbamic acid tert-butyl ester synthesis_process->product intermediate (2-Methyl-piperidin-4-yl)- carbamic acid tert-butyl ester deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection Reveals primary amine coupling Coupling to Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) deprotection->coupling Forms key bond to scaffold final_product JAK Inhibitor Candidate coupling->final_product Final functionalization (optional) phys_char Physical Property Determination (MP, Solubility, etc.) final_product->phys_char spec_char Spectroscopic Analysis (NMR, FTIR, MS) final_product->spec_char bio_assay Biological Assays (e.g., JAK kinase assay) final_product->bio_assay

Caption: Logical workflow for the synthesis and application of this compound.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. While a comprehensive set of experimentally determined physical properties for every isomer is not exhaustively documented in publicly accessible literature, this guide outlines the standard, robust methodologies that researchers and drug development professionals can employ for its thorough characterization. Understanding these properties is not merely an academic exercise; it is a critical step that informs every stage of the development pipeline, from synthetic route optimization to the formulation of a final drug product. The strategic use of such intermediates, particularly in the synthesis of targeted therapies like JAK inhibitors, underscores the importance of fundamental physicochemical characterization in the quest for novel medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Chemsrc. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. Available from: [Link]

  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. Available from: [Link]

  • Li, X. Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. 2021. Available from: [Link]

  • PubChem. 4-N-Boc-4-N-Methyl-aminopiperidine. Available from: [Link]

  • ChemBK. 4-AMINOPIPERIDINE-N-METHYL, N-BOC PROTECTED. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. 2025. Available from: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. Available from: [Link]

  • RSC Publishing. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Download Table. Available from: [Link]

  • ChemBK. tert-butyl (2-Methylpiperidin-4-yl)carbaMate. 2024. Available from: [Link]

  • European Patent Office. JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. 2023. Available from: [Link]

  • PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. 2023. Available from: [Link]

  • PubMed. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). 2009. Available from: [Link]

  • PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link]

  • ResearchGate. Scheme 2. (i) tert-butyl methyl(piperidin-4-yl)carbamate (1.5 eq),... Available from: [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[FTIR] - Spectrum. Available from: [Link]

  • ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Available from: [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. 2025. Available from: [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

An In-Depth Technical Guide to (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester (CAS No. 1281674-64-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delves into the structural features, synthesis, and characterization of this compound. A critical focus is placed on the unresolved stereochemistry associated with CAS number 1281674-64-3 and the profound implications of stereoisomerism on the utility of this molecule. Advanced stereoselective synthetic strategies are discussed, offering solutions to this ambiguity. This guide serves as a valuable resource for researchers leveraging substituted piperidine scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the 2,4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for interacting with biological targets. When substituted at the 2 and 4 positions, as in this compound, the resulting stereoisomers (cis/trans and their respective enantiomers) offer a diverse array of spatial arrangements for molecular recognition.

The subject of this guide, this compound, combines this valuable piperidine core with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, offering robust protection of the amino functionality under a wide range of reaction conditions, yet being readily removable under mild acidic conditions.[2] This feature makes the title compound a versatile intermediate for further chemical elaboration in multi-step syntheses.

Molecular Structure and the Critical Question of Stereochemistry

The compound with CAS number 1281674-64-3 is identified as this compound.[3][4][5][6] Its fundamental structure consists of a piperidine ring with a methyl group at the 2-position and a tert-butoxycarbonylamino group at the 4-position.

Molecular Formula: C₁₁H₂₂N₂O₂

Molar Mass: 214.30 g/mol

A critical point of ambiguity for CAS number 1281674-64-3 is the undefined stereochemistry. The presence of two stereocenters at the C2 and C4 positions of the piperidine ring gives rise to two diastereomeric pairs of enantiomers: cis-(2R,4S)/(2S,4R) and trans-(2R,4R)/(2S,4S).

  • Cis Isomer: The methyl and carbamate groups are on the same side of the piperidine ring.

  • Trans Isomer: The methyl and carbamate groups are on opposite sides of the piperidine ring.

The specific stereoisomer has a profound impact on the molecule's three-dimensional shape, which in turn dictates its biological activity and pharmacokinetic properties. For instance, the stereoisomer tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate is assigned the distinct CAS number 1820574-78-4.[7] The lack of explicit stereochemical assignment for CAS 1281674-64-3 suggests it may refer to a mixture of isomers or that the stereochemistry was not determined for materials assigned this number.

Diagram: Stereoisomers of this compound

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_2R_4S (2R,4S) cis_2S_4R (2S,4R) cis_2R_4S->cis_2S_4R Enantiomers trans_2R_4R (2R,4R) trans_2S_4S (2S,4S) trans_2R_4R->trans_2S_4S Enantiomers Mixture (CAS 1281674-64-3?) Mixture (CAS 1281674-64-3?) Mixture (CAS 1281674-64-3?)->cis_2R_4S Diastereomers Mixture (CAS 1281674-64-3?)->trans_2R_4R Diastereomers

Caption: Possible stereoisomers of the title compound.

Synthesis and Purification

The synthesis of this compound typically involves the formation of the 2-methyl-4-aminopiperidine core, followed by protection of the amino group. Given the stereochemical ambiguity, a non-stereoselective synthesis would likely yield a mixture of cis and trans isomers.

General, Non-Stereoselective Synthetic Approach

A plausible and common route to a mixture of isomers starts from a suitable piperidone precursor, followed by reductive amination and Boc-protection.

Diagram: General Synthetic Workflow

G Start 2-Methyl-4-piperidone Step1 Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) Start->Step1 Intermediate 2-Methyl-4-aminopiperidine (mixture of isomers) Step1->Intermediate Step2 Boc Protection ((Boc)2O, base) Intermediate->Step2 Product This compound (mixture of isomers) Step2->Product

Caption: A general, non-stereoselective synthesis pathway.

Experimental Protocol (Representative):

Step 1: Synthesis of 2-Methyl-4-aminopiperidine (Mixture of Isomers)

  • To a solution of 2-methyl-4-piperidone hydrochloride (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and aqueous sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-4-aminopiperidine as a mixture of cis and trans isomers.

Step 2: Synthesis of this compound (Mixture of Isomers)

  • Dissolve the crude 2-methyl-4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the title compound.

Stereoselective Synthesis Strategies

Achieving a specific stereoisomer is paramount for drug development. Several strategies can be employed to synthesize stereochemically pure 2,4-disubstituted piperidines.

  • Chiral Resolution: A mixture of diastereomers can be separated by chromatography or crystallization of diastereomeric salts with a chiral acid. Enantiomers can be resolved using chiral chromatography.

  • Asymmetric Synthesis: This is the preferred approach for scalability and efficiency.

    • Substrate-Controlled Synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of subsequent reactions.

    • Reagent-Controlled Synthesis: Employing chiral reagents or catalysts to induce stereoselectivity.

    • Chemoenzymatic Synthesis: A powerful and increasingly popular method that uses enzymes to catalyze key stereoselective transformations. For instance, a chemoenzymatic strategy has been successfully applied to synthesize the related tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, demonstrating the potential of this approach for generating optically pure piperidine derivatives.[8]

Expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed, for example, through diastereoselective nucleophilic substitution of a hydroxyl group with an azide, followed by reduction and protection.[9][10]

Analytical Characterization

Due to the lack of specific, publicly available analytical data for CAS 1281674-64-3, the following are expected characterization profiles based on the structure and data from related compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), piperidine ring protons (complex multiplets, ~1.0-3.5 ppm), and the methyl group (doublet, ~1.1 ppm, 3H). The coupling constants and chemical shifts of the piperidine protons would differ significantly between the cis and trans isomers due to their different conformations.
¹³C NMR Resonances for the tert-butyl group (~28 ppm and ~79 ppm), piperidine ring carbons, and the methyl group. The chemical shifts of the piperidine carbons would be indicative of the relative stereochemistry.
Mass Spectrometry (MS) Expected [M+H]⁺ peak at m/z 215.17.
Infrared (IR) Spectroscopy Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C-H stretching (~2950 cm⁻¹), and C=O stretching of the carbamate (~1680 cm⁻¹).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The 2,4-disubstituted piperidine motif is present in a variety of biologically active compounds.

The primary utility of this compound is as a scaffold that can be further functionalized at the piperidine nitrogen. Following the deprotection of the Boc group to reveal the 4-amino functionality, this primary amine can be elaborated through various reactions, including:

  • Amide bond formation

  • Reductive amination

  • Urea and thiourea formation

  • Sulfonamide synthesis

This versatility allows for the exploration of a wide chemical space in the search for novel drug candidates. Related piperidine carbamate scaffolds have been utilized in the development of inhibitors for various enzymes and receptor modulators.[2]

Diagram: Role in Medicinal Chemistry

G Compound (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Deprotection Boc Deprotection (e.g., TFA, HCl) Compound->Deprotection Intermediate 2-Methyl-4-aminopiperidine Deprotection->Intermediate Functionalization Further Functionalization (Amidation, Alkylation, etc.) Intermediate->Functionalization APIs Active Pharmaceutical Ingredients (APIs) Functionalization->APIs

Caption: A workflow illustrating the utility of the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS No. 1281674-64-3) is a strategically important building block for drug discovery. The key challenge associated with this specific CAS number is the ambiguity of its stereochemistry. This guide has highlighted the importance of this issue and presented general synthetic approaches, while also emphasizing the need for stereoselective methods to access stereochemically pure isomers for therapeutic applications. The versatility of the 2,4-disubstituted piperidine scaffold, combined with the utility of the Boc protecting group, ensures that this compound and its stereoisomers will continue to be valuable tools for medicinal chemists.

References

  • Badorrey, R., Portaña, E., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry, 7(14), 2912–2918. [Link]

  • Badorrey, R., Portaña, E., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. PubMed. [Link]

  • ChemBK. (2024). tert-butyl (2-Methylpiperidin-4-yl)carbaMate. Retrieved from [Link]

  • Chemical Register. (n.d.). N-(piperidin-4-yl)carbamate,tert-butyl N-(2-hydroxyethyl). Retrieved from [Link]

  • NIH. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation of Sch 725674 from Aspergillus sp. Retrieved from [Link]

  • PubMed. (1999). Structural elucidation of the binding and inhibitory properties of lanthanide (III) ions at the 3'-5' exonucleolytic active site of the Klenow fragment. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester: A Pivotal Intermediate in Modern Drug Discovery

Executive Summary

This compound is a vital heterocyclic building block in medicinal chemistry. Its structure, which combines a piperidine scaffold with a strategically placed methyl group and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications in the development of novel therapeutics, including enzyme inhibitors and receptor antagonists. Authored for researchers and drug development professionals, this document synthesizes technical data with practical insights to explain the compound's significance and utility in contemporary pharmaceutical research.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1] this compound, also known as tert-butyl (2-methylpiperidin-4-yl)carbamate, capitalizes on this privileged scaffold.

The molecule incorporates two key features that are instrumental for its utility in multi-step organic synthesis:

  • The tert-Butyloxycarbonyl (Boc) Group: This carbamate serves as a robust yet readily cleavable protecting group for the amine functionality.[1][2] The Boc group is stable under a wide range of reaction conditions but can be efficiently removed under acidic conditions, allowing for selective deprotection and subsequent functionalization of the piperidine nitrogen.[1] This facilitates sequential and controlled chemical modifications at other sites of the molecule.[1][2]

  • The 2-Methyl Substituent: The methyl group introduces a chiral center and provides specific steric and electronic properties. This allows for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of the final drug candidate, potentially enhancing potency, selectivity, or metabolic stability.

Due to this unique combination of features, this compound has emerged as a key intermediate in the synthesis of pioneering therapeutics, including IRAK4 inhibitors and orexin receptor antagonists.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its solubility, reactivity, and handling.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1][3]
Molecular Weight 214.30 g/mol [1][3]
Appearance Colorless liquid or white to off-white powder[3][4]
Boiling Point ~313.4 °C (Predicted)[3]
Density ~1.00 g/cm³ (Predicted)[3]
Solubility Soluble in many organic solvents (e.g., ethanol, ether, chloroform)[3]

The structure of the molecule is fundamental to its function as a synthetic intermediate. The diagram below illustrates the key components.

Caption: Structure of this compound.

Synthesis and Chemoenzymatic Strategies

The synthesis of this compound, particularly its chiral isomers, is a topic of significant interest. The construction of the chiral centers in the piperidine ring has been a challenging aspect for chemists.

General Synthetic Approach

A common strategy involves the modification of a pre-existing piperidine ring. For instance, a general procedure for a related compound, tert-butyl (4-methylpiperidin-4-yl)carbamate, involves the hydrolysis of a benzoyl-protected precursor using a strong base like sodium hydroxide, followed by extraction and purification.[5]

Chemoenzymatic Synthesis for Chiral Purity

To achieve high optical purity, which is often critical for therapeutic efficacy, chemoenzymatic strategies have been developed. A notable process for preparing tert‐butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate, a key chiral intermediate, utilizes a transaminase (ATA) biocatalyst. This method starts from a commercially available pyroglutamate derivative and proceeds through a transamination and spontaneous cyclization process. This approach is advantageous as it avoids many toxic chemicals and hazardous reaction conditions, making it cost-effective and suitable for industrial application with an enantiomeric excess greater than 99.9%.

The workflow for such a chemoenzymatic process can be visualized as follows:

G start Commercially Available Ethyl N-Boc-D-pyroglutamate step1 Transamination & Spontaneous Cyclization start->step1 Process product Optically Pure tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate step1->product Yields catalyst Transaminase (ATA) Biocatalyst catalyst->step1 Catalyzes

Caption: Chemoenzymatic synthesis workflow for a chiral piperidine intermediate.

Key Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for synthesizing complex molecules aimed at specific biological targets.[1]

IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in inflammatory signaling pathways. Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. The chiral piperidine scaffold derived from this intermediate is a pivotal pharmacophore in the synthesis of potent and selective IRAK4 inhibitors.

Orexin Receptor Antagonists

Orexin receptors are involved in regulating the sleep-wake cycle. Antagonists of these receptors are used to treat insomnia. The unique three-dimensional structure of the methyl-substituted piperidine ring is instrumental in creating compounds that can effectively block these receptors, and tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate is a key intermediate in their synthesis.

Acetylcholinesterase (AChE) Inhibitors

Derivatives incorporating the piperidin-4-ylcarbamate core have been explored as potential inhibitors of acetylcholinesterase (AChE).[1] The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[1]

The role of this compound as a foundational block can be illustrated in the following diagram:

G cluster_0 Core Intermediate cluster_1 Synthetic Modifications cluster_2 Therapeutic Candidates start (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester deprotection Boc Deprotection start->deprotection Step 1 functionalization N-Functionalization / Coupling Reactions deprotection->functionalization Step 2 irak4 IRAK4 Inhibitors functionalization->irak4 orexin Orexin Receptor Antagonists functionalization->orexin ache AChE Inhibitors functionalization->ache

Caption: Role as a building block in synthesizing diverse therapeutic agents.

Experimental Protocol: Synthesis of a Related Piperidine Carbamate

To ensure trustworthiness and provide actionable insights, this section details a representative experimental protocol for the synthesis of a structurally similar compound, tert-butyl (4-methylpiperidin-4-yl)carbamate, adapted from the literature.[5] This protocol demonstrates a self-validating system through clear, reproducible steps.

Objective: To synthesize tert-butyl (4-methylpiperidin-4-yl)carbamate from tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.

Materials:

  • tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol, 318 mg)

  • Ethanol (3 mL)

  • 6 N aqueous sodium hydroxide (6.0 mmol, 1.0 mL)

  • Ethyl acetate (30 mL)

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (318 mg, 1.0 mmol) in ethanol (3 mL) in a round-bottom flask.[5]

  • Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.[5]

  • Heat the reaction mixture at reflux for 8 hours.[5]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.[5]

  • Add ethyl acetate (30 mL) to the concentrated residue to extract the product.[5]

  • Transfer the mixture to a separatory funnel and wash the organic layer twice with distilled water.[5]

  • Dry the separated organic layer with anhydrous magnesium sulfate.[5]

  • Concentrate the dried organic layer under reduced pressure and dry the resulting product under high vacuum to afford the target compound.[5]

Expected Yield: 67% (145 mg, 0.67 mmol).[5]

Characterization:

  • Mass Spectrometry (EI, m/z): 214 [M]+.[5]

  • ¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. By combining the privileged piperidine scaffold with the versatility of Boc protection and the subtle yet impactful influence of a methyl group, it provides a robust platform for the development of next-generation therapeutics. Its successful application in the synthesis of inhibitors for targets like IRAK4 and AChE, as well as orexin receptor antagonists, underscores its significance. As drug discovery continues to demand molecules with higher specificity and improved pharmacokinetic properties, the utility of well-designed building blocks like this will undoubtedly continue to grow.

References

  • tert-butyl (2-Methylpiperidin-4-yl)carbaMate. ChemBK. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available at: [Link]

  • Methyl-[1-(1-thiazol-2-yl-ethyl)-piperidin-4-yl]-carbaMic acid tert-butyl ester CAS#: 1289385-87-0. ChemWhat. Available at: [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available at: [Link]

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(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Foreword: The Structural Significance of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The title compound, this compound, also known as N-Boc-2-methyl-4-aminopiperidine, is a valuable chiral building block for drug discovery.[2] The presence of a methyl group at the C2 position and an N-Boc protected amine at C4 introduces significant stereochemical complexity. A full and unambiguous elucidation of its structure—including its constitution, configuration, and conformation—is not merely an academic exercise; it is a critical prerequisite for its effective use in the synthesis of enantiomerically pure and potent therapeutics.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal logic behind the analytical choices, ensuring a self-validating and robust elucidation process.

Molecular Constitution and Inherent Stereochemical Complexity

The primary structure of this compound is defined by a piperidine core. The key challenge in its characterization lies in its stereochemistry. The molecule possesses two stereocenters, at the C2 and C4 positions, giving rise to diastereomers and enantiomers.

  • Diastereomers (cis and trans): The relative orientation of the methyl group at C2 and the carbamic acid group at C4 defines two diastereomeric forms:

    • cis-isomer: The methyl and carbamate groups are on the same face of the piperidine ring.

    • trans-isomer: The methyl and carbamate groups are on opposite faces of the ring.

  • Enantiomers: Each diastereomer is chiral and exists as a pair of non-superimposable mirror images (enantiomers).

The piperidine ring itself is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain.[3][4] The substituents can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen can exert significant steric influence, potentially leading to A(1,3) strain that affects the preferred orientation of the C2-methyl group.[5] Therefore, a complete structural analysis must not only distinguish between cis and trans isomers but also provide insight into the dominant conformational state.

cluster_Diastereomers Diastereomers cluster_Enantiomers_Cis Enantiomers cluster_Enantiomers_Trans Enantiomers cis cis Isomer 2R_4S (2R, 4S) cis->2R_4S 2S_4R (2S, 4R) cis->2S_4R trans trans Isomer 2R_4R (2R, 4R) trans->2R_4R 2S_4S (2S, 4S) trans->2S_4S Molecule Molecule Molecule->cis Molecule->trans

Caption: Stereoisomeric relationships for the title compound.

The Core Analytical Workflow: An Integrated Spectroscopic Approach

No single technique can provide a complete structural picture. The core of our elucidation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This workflow ensures that every aspect of the structure is cross-validated.

start_node Sample: (2-Methyl-piperidin-4-yl)- carbamic acid tert-butyl ester nmr_node NMR Spectroscopy (CDCl₃ or DMSO-d₆) start_node->nmr_node Connectivity & Stereochemistry ms_node Mass Spectrometry (ESI-MS/HRMS) start_node->ms_node Molecular Weight & Formula ir_node FTIR Spectroscopy (ATR or KBr) start_node->ir_node Functional Groups chiral_node Chiral Separation (HPLC/SFC) start_node->chiral_node Enantiomeric Purity elucidation_node Complete Structure Elucidation nmr_node->elucidation_node ms_node->elucidation_node ir_node->elucidation_node chiral_node->elucidation_node parent [M+H]⁺ m/z = 229.19 frag1 [M+H - 56]⁺ m/z = 173.13 parent->frag1 - C₄H₈ (Isobutylene) frag2 [M+H - 100]⁺ m/z = 129.14 parent->frag2 - C₅H₉O₂ (Boc group)

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Introduction: The Significance of the 2-Methyl-4-Aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Boc-Protected 2-Methyl-4-Aminopiperidine

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The introduction of specific substitution patterns, such as the 2-methyl-4-amino substitution, creates chiral centers and vectors for molecular recognition, enabling the fine-tuning of pharmacological activity. These substituted piperidines are key building blocks for a range of therapeutic agents, including antagonists for chemokine receptors like CCR5, which are crucial in HIV-1 entry inhibition.[1]

The tert-butoxycarbonyl (Boc) protecting group plays a critical role in the multi-step synthesis of complex molecules incorporating the 2-methyl-4-aminopiperidine core. By temporarily masking the reactivity of the piperidine ring nitrogen, the Boc group allows for selective chemical transformations at other positions of the molecule without undesired side reactions. Its stability under a wide range of conditions and its facile, clean removal under acidic conditions make it an ideal choice for complex synthetic campaigns.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing Boc-protected 2-methyl-4-aminopiperidine, with a focus on the underlying chemical principles, practical experimental considerations, and the stereochemical outcomes of each approach.

Core Synthetic Strategies

The synthesis of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate can be broadly approached via two main retrosynthetic disconnections: formation of the C4-amino group on a pre-existing 2-methylpiperidine ring, or construction of the piperidine ring from an acyclic or aromatic precursor. The most prevalent and industrially scalable method is the reductive amination of a corresponding ketone.

Strategy 1: Reductive Amination of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

This is the most direct and widely employed route, starting from the commercially available or readily synthesized N-Boc-2-methyl-4-oxopiperidine. The core of this transformation is the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.[3][4]

Causality Behind Experimental Choices: The choice of reducing agent and reaction conditions is critical as it dictates the efficiency, selectivity, and stereochemical outcome of the reaction.[3][5]

  • Catalytic Hydrogenation: This "one-pot" method involves treating the ketone with an ammonia source (typically a solution of ammonia in methanol) in the presence of a hydrogenation catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This approach is highly efficient and atom-economical. The pressure of hydrogen gas (e.g., 50 PSI) and temperature are key parameters to control the reaction rate and selectivity.[6]

  • Borohydride Reagents: Chemical reducing agents offer an alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the iminium ion intermediate over the starting ketone, allowing the reaction to be performed in a single pot under mildly acidic conditions which favor iminium ion formation.[3]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reagent that is often preferred over NaBH₃CN due to the toxicity of cyanide byproducts.[5] It is effective in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).

Stereochemical Considerations: The reduction of the imine intermediate creates a new stereocenter at the C4 position. This results in the formation of a mixture of cis and trans diastereomers relative to the methyl group at the C2 position. The ratio of these isomers is influenced by the reducing agent and the reaction conditions, primarily through steric approach control. The thermodynamically more stable isomer, typically the cis isomer where the C4-amino group is equatorial, is often the major product.

Workflow for Reductive Amination

Caption: Workflow for the reductive amination of N-Boc-2-methyl-4-oxopiperidine.

Experimental Protocol: Reductive Amination via Catalytic Hydrogenation [6]

  • Reaction Setup: To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (2.0 g, 9.38 mmol) in methanolic ammonia (~4N, 200 mL) in a high-pressure vessel, add 10% Palladium on carbon (Pd/C) (0.2 g, 10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 PSI with hydrogen.

  • Reaction Execution: Stir the resulting reaction mixture vigorously at room temperature for 48-60 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to dryness to obtain the desired product, tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, as a mixture of diastereomers. The reaction often proceeds in quantitative yield.[6]

Method Reducing Agent Typical Solvent Advantages Disadvantages
Catalytic HydrogenationH₂ with Pd/C, PtO₂Methanol, EthanolHigh yield, clean, atom-economicalRequires specialized high-pressure equipment
Chemical ReductionNaBH₃CNMethanolGood selectivity, mild conditionsToxic cyanide waste
Chemical ReductionNaBH(OAc)₃DCE, DCM, THFGood selectivity, non-toxic byproductsMoisture sensitive
Strategy 2: Catalytic Hydrogenation of Substituted Pyridines

An alternative strategy involves the construction of the piperidine ring itself through the reduction of a substituted pyridine precursor, such as 2-methyl-4-nitropyridine. This approach builds the saturated heterocyclic core and installs the amine functionality in a single reductive step.

Causality Behind Experimental Choices: The complete hydrogenation of a pyridine ring is a challenging transformation that requires forcing conditions, including high pressures of hydrogen and potent catalysts.

  • Catalyst System: Catalysts like rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) are often more effective than palladium for pyridine ring reduction.

  • Reaction Conditions: High pressures (often >1000 psi) and elevated temperatures are typically necessary to overcome the aromaticity of the pyridine ring. The reaction is usually carried out in an acidic medium (e.g., with HCl or acetic acid) to protonate the pyridine nitrogen, which facilitates its reduction.

  • Boc Protection: Following the reduction, the resulting secondary amine of the piperidine ring must be protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final desired product.

Synthetic Pathway from 2-Methyl-4-Nitropyridine

Caption: Synthetic route via hydrogenation of a substituted pyridine precursor.

Advantages and Disadvantages: While this route can be effective, the harsh conditions required for pyridine reduction may not be compatible with other functional groups and can lead to over-reduction or side reactions. The scalability can also be challenging due to the need for high-pressure reactors. However, it provides a fundamentally different approach that can be valuable depending on the availability of starting materials.

Conclusion

The synthesis of Boc-protected 2-methyl-4-aminopiperidine is a critical process for the development of advanced pharmaceutical intermediates. The most direct, efficient, and scalable method is the reductive amination of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. This strategy offers high yields and allows for some control over the diastereomeric outcome through the careful selection of reducing agents and reaction conditions.[6] While alternative routes, such as the hydrogenation of pyridine precursors, exist, they often require more demanding conditions.[7] The choice of synthetic strategy will ultimately depend on factors such as the scale of the synthesis, available equipment, and the cost and availability of starting materials. A thorough understanding of the principles behind each method empowers researchers to make informed decisions to best achieve their synthetic goals.

References

  • ChemicalBook. (n.d.). 4-Amino-1-Boc-2-methylpiperidine synthesis.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • PubMed. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • SciSpace. (n.d.). Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives1.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

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The Piperidine Scaffold: A Privileged Motif Driving a New Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of natural products, approved drugs, and clinical candidates has earned it the well-deserved status of a "privileged structure."[3] This guide, intended for researchers and professionals in the pharmaceutical sciences, delves into the multifaceted biological activities of substituted piperidine derivatives, offering a comprehensive exploration of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. The inherent conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of molecular interactions, renders it a remarkably versatile scaffold for the design of novel therapeutics targeting a wide spectrum of diseases.[3][4]

This document will navigate through the diverse pharmacological landscapes where piperidine derivatives have demonstrated significant promise, including oncology, neurodegenerative disorders, and infectious diseases. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to rationally design and evaluate the next generation of piperidine-based therapeutics.

Diverse Pharmacological Activities of Substituted Piperidine Derivatives

The substitution pattern on the piperidine ring plays a pivotal role in defining the pharmacological profile of the resulting derivative, allowing for the fine-tuning of its interaction with specific biological targets.[5][6] This adaptability has led to the development of piperidine-containing compounds with a wide array of therapeutic applications.[7][8][9]

Anticancer Properties: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[10][11] These mechanisms include the induction of apoptosis, inhibition of cell migration, and the modulation of critical signaling pathways essential for cancer cell survival.[10][11][12]

Several studies have highlighted the potent cytotoxic effects of novel piperidine derivatives against various cancer cell lines. For instance, certain derivatives have shown remarkable activity against breast, prostate, colon, and lung cancer cells.[10] The anticancer activity is often attributed to the ability of these compounds to interfere with key cellular processes. Some derivatives function as tubulin polymerization inhibitors, binding at the colchicine site, which ultimately leads to cell cycle arrest and apoptosis.[13] Others have been shown to upregulate pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[10]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17aPC3Prostate0.81[3][13]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[3]
HT29Colon4.1 (GI50, µg/mL)[3]
Neuropharmacological Applications: Modulating Central Nervous System Targets

The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS).[4] Its physicochemical properties often facilitate passage through the blood-brain barrier, a critical requirement for CNS-active drugs.[4]

Analgesic Activity: The piperidine ring is a key component of potent opioid analgesics, including fentanyl and its derivatives.[13][14] These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor.[14] Structure-activity relationship (SAR) studies have been crucial in designing highly potent and selective µ-opioid receptor agonists, with specific substitutions on the piperidine ring significantly influencing binding affinity and selectivity.[5]

Antipsychotic and Anti-Alzheimer's Effects: Piperidine derivatives are also integral to the structure of several antipsychotic medications like risperidone and haloperidol, which modulate dopamine and serotonin receptors.[13] In the realm of neurodegenerative diseases, donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2][9] Research continues to explore novel piperidine-based compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a dual-pronged approach to managing Alzheimer's symptoms.[2]

Antiviral and Antimicrobial Activities: Combating Infectious Agents

The versatility of the piperidine scaffold extends to the development of agents against infectious diseases.

Antiviral Activity: Piperidine derivatives have shown promise as antiviral agents, particularly against HIV.[8] For instance, a series of N-arylmethyl substituted piperidine-linked aniline derivatives demonstrated potent activity against wild-type HIV-1, with some compounds showing greater potency than existing drugs like nevirapine (NVP).[8] The mechanism of action for these compounds often involves the inhibition of key viral enzymes like reverse transcriptase.[8] Furthermore, piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors, effectively blocking a crucial co-receptor for HIV-1 entry into host cells.[15]

Antimalarial and Leishmanicidal Potential: The quinoline-piperidine conjugate is a promising scaffold for the development of new antimalarial drugs, particularly against chloroquine-resistant strains of Plasmodium falciparum.[16] These compounds have demonstrated potent in vitro antiplasmodial activity in the nanomolar range with no significant cytotoxicity.[16] Additionally, novel piperidine-benzodioxole derivatives have been synthesized and evaluated for their leishmanicidal activity, showing potential as effective and low-toxicity drug candidates against Leishmania amazonensis.[17]

Experimental Evaluation of Biological Activity: A Methodological Overview

The characterization of the biological activity of substituted piperidine derivatives necessitates a range of in vitro and in vivo assays. The choice of assay depends on the therapeutic target and the desired pharmacological effect.

General Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized piperidine derivatives involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess cellular effects, and culminating in in vivo studies to evaluate efficacy and pharmacokinetic properties in a living organism.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis Target Binding Assays Target Binding Assays Compound Synthesis->Target Binding Assays Determine Ki, Kd Enzyme Inhibition Assays Enzyme Inhibition Assays Target Binding Assays->Enzyme Inhibition Assays Determine IC50 Functional Assays Functional Assays Enzyme Inhibition Assays->Functional Assays Determine EC50, Emax Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Functional Assays->Cytotoxicity Assays (e.g., MTT) Determine CC50 Signaling Pathway Analysis Signaling Pathway Analysis Cytotoxicity Assays (e.g., MTT)->Signaling Pathway Analysis Western Blot, PCR Cell Cycle Analysis Cell Cycle Analysis Signaling Pathway Analysis->Cell Cycle Analysis Animal Models of Disease Animal Models of Disease Cell Cycle Analysis->Animal Models of Disease Efficacy Studies Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Animal Models of Disease->Pharmacokinetic (PK) Studies ADME Toxicology Studies Toxicology Studies Pharmacokinetic (PK) Studies->Toxicology Studies

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted piperidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine derivatives in the cell culture medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

Structure-Activity Relationship (SAR) and Molecular Modeling

Understanding the relationship between the chemical structure of a piperidine derivative and its biological activity is paramount for rational drug design. SAR studies involve systematically modifying the structure of a lead compound and observing the effects on its potency, selectivity, and other pharmacological properties.[5][6]

For example, in the development of µ-opioid receptor agonists, the nature and position of substituents on the phenyl ring attached to the piperidine core, as well as the linker between these two moieties, have been shown to be critical for binding affinity and selectivity.[5] Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these derivatives within the receptor's active site, helping to explain the observed SAR and guide further optimization.[5][14]

SAR_Opioid_Agonist cluster_SAR Structure-Activity Relationship cluster_Biological_Effect Biological Effect Piperidine_Scaffold Piperidine Scaffold R1_Substitution R1_Substitution Piperidine_Scaffold->R1_Substitution Modulates Selectivity R2_Substitution R2_Substitution Piperidine_Scaffold->R2_Substitution Impacts Potency Linker_Modification Linker_Modification Piperidine_Scaffold->Linker_Modification Alters Binding Affinity Opioid_Receptor_Selectivity Opioid_Receptor_Selectivity R1_Substitution->Opioid_Receptor_Selectivity µ vs δ vs κ Agonist_Efficacy Agonist_Efficacy R2_Substitution->Agonist_Efficacy Receptor_Binding_Kinetics Receptor_Binding_Kinetics Linker_Modification->Receptor_Binding_Kinetics Therapeutic_Profile Therapeutic_Profile Opioid_Receptor_Selectivity->Therapeutic_Profile Analgesia vs Side Effects Agonist_Efficacy->Therapeutic_Profile Receptor_Binding_Kinetics->Therapeutic_Profile

Caption: Structure-activity relationship (SAR) for piperidine-based opioid agonists.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. Its structural simplicity, synthetic accessibility, and the ability to introduce diverse substitutions make it an enduringly attractive motif for medicinal chemists. The wide spectrum of biological activities exhibited by piperidine derivatives, from anticancer and neuroprotective to antiviral and antimicrobial, underscores the immense potential that still lies within this "privileged" structure.[7][8][9]

Future research will likely focus on the development of more selective and potent piperidine derivatives with improved pharmacokinetic and safety profiles. The use of advanced computational tools for in silico screening and rational design, coupled with high-throughput biological screening, will undoubtedly accelerate the discovery of novel piperidine-based drugs. Furthermore, the exploration of novel substitution patterns and the synthesis of chiral piperidine scaffolds will continue to unlock new therapeutic opportunities, solidifying the role of the piperidine ring as a central element in the future of drug discovery.[18]

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861952. Available from: [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). Available from: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. Available from: [Link]

  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-266. Available from: [Link]

  • ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. Available from: [Link]

  • Wang, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1646-1656. Available from: [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Available from: [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Singh, A., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Drug Targets, 23(1), 85-97. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116869. Available from: [Link]

  • El Haimoufi, A., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria Journal, 19(1), 164. Available from: [Link]

Sources

The Piperidine Moiety: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered saturated heterocycle, is a dominant structural motif in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1][2] Its prevalence in over 70 FDA-approved drugs is a testament to its unparalleled utility in crafting therapeutic agents with optimal efficacy and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of the multifaceted role of the piperidine moiety in drug design. We will explore its fundamental physicochemical properties, its versatile functions as both a pharmacophore and a structural scaffold, and its profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Through specific case studies, detailed synthetic strategies, and validated experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this remarkable heterocycle.

Introduction: The Ubiquity and Significance of the Piperidine Scaffold

The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved pharmaceuticals, underscoring its importance to the field.[3] This simple, six-membered nitrogen-containing ring is a cornerstone in the design of drugs across a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[5][6] Its success stems from a unique combination of features: it provides a three-dimensional framework for orienting substituents, contains a basic nitrogen atom that can modulate solubility and engage in crucial target interactions, and possesses a stable yet conformationally flexible structure.[5][7]

The term "privileged scaffold" is applied to molecular frameworks like piperidine that are capable of binding to multiple, unrelated biological targets, making them fertile ground for drug discovery.[1][8] This guide will deconstruct the chemical and biological principles that make piperidine an indispensable tool in the modern medicinal chemist's arsenal.

Core Physicochemical and Structural Properties

Understanding the inherent properties of the piperidine ring is fundamental to exploiting its potential in drug design.

  • Basicity (pKa): The nitrogen atom in a piperidine ring is basic, with the pKa of its conjugate acid typically around 11.2.[7][9] This means that at physiological pH (~7.4), the piperidine nitrogen is predominantly protonated. This positive charge is a critical feature, as it can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's binding pocket, significantly enhancing binding affinity.[7][10] However, high basicity can sometimes lead to off-target effects, such as hERG channel inhibition, so medicinal chemists often work to modulate the pKa to strike an optimal balance.[10]

  • Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt a low-energy chair conformation, similar to cyclohexane.[7][11] This provides a stable, three-dimensional scaffold that allows for the precise spatial arrangement of substituents in either axial or equatorial positions. This conformational preference is crucial for orienting functional groups to achieve optimal interactions with a biological target.[5][11]

  • Lipophilicity and Solubility: The piperidine ring itself strikes a valuable balance between lipophilicity and hydrophilicity.[12] Its hydrocarbon framework contributes to lipophilicity, which can aid in cell membrane permeability, while the basic nitrogen, particularly when protonated, enhances aqueous solubility.[5][13] This balance is a key factor in achieving desirable ADME properties. The logP (octanol/water partition coefficient) of piperidine is approximately 0.84.[1]

PropertyTypical ValueSignificance in Drug Design
pKa (Conjugate Acid) ~11.2[7][9]Enables strong ionic interactions with targets; enhances aqueous solubility.[7][13]
Conformation Chair[7][11]Provides a 3D scaffold for precise spatial orientation of substituents.[5]
logP ~0.84[1]Contributes to a balance of lipophilicity and solubility, impacting ADME.[1]
Molecular Weight 85.15 g/mol [9]Serves as a low molecular weight building block.
Table 1: Key Physicochemical Properties of the Piperidine Moiety.

The Multifaceted Roles of Piperidine in Drug Design

The piperidine moiety is not a monolithic entity in drug design; it serves several distinct but often overlapping roles. It can be the core pharmacophore that directly interacts with the target, a versatile scaffold for building molecular complexity, or a tool to fine-tune pharmacokinetic properties.

G cluster_roles Key Roles in Drug Design Piperidine Piperidine Moiety Pharmacophore Pharmacophore (Direct Target Interaction) Piperidine->Pharmacophore e.g., Fentanyl Scaffold Privileged Scaffold (Structural Framework) Piperidine->Scaffold e.g., Risperidone PK_Modulator PK Modulator (ADME Optimization) Piperidine->PK_Modulator e.g., Fexofenadine

Figure 1: The versatile roles of the piperidine moiety in drug design.

As a Privileged Scaffold and Pharmacophore

The piperidine ring is a core component of the pharmacophore for numerous drug classes.[14] In opioids like Fentanyl , the piperidine ring and its basic nitrogen are essential for binding to μ-opioid receptors.[15] Similarly, in many antipsychotics, the piperidine structure is crucial for interacting with dopamine and serotonin receptors. Its ability to present substituents in well-defined three-dimensional space makes it an ideal framework for achieving high-affinity and selective target engagement.[2]

A Tool for Modulating Pharmacokinetic Properties (ADME)

Beyond direct target binding, the incorporation of a piperidine ring is a powerful strategy for optimizing a drug candidate's ADME profile.[5]

  • Improving Solubility: The basic nitrogen of the piperidine ring can be protonated to form salts, which dramatically increases aqueous solubility. This is a common strategy used to formulate drugs for intravenous administration or to improve dissolution in the gastrointestinal tract.[13]

  • Influencing Lipophilicity and CNS Penetration: The piperidine scaffold provides a means to tune a molecule's lipophilicity. While the ring itself is lipophilic, its basicity can be leveraged to control the overall charge and polarity.[12] This is particularly critical for CNS drugs, where the ability to cross the blood-brain barrier (BBB) is essential. The lipophilic character of the uncharged piperidine can facilitate BBB penetration, while its potential for protonation can aid in solubility within the CNS.[16][17] For example, CNS-penetrant pan-muscarinic antagonists have been developed using a piperidine core, achieving excellent brain-to-plasma concentration ratios.[16]

  • Enhancing Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[1][5] However, it can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the carbons adjacent to the nitrogen.[18][19] Medicinal chemists can strategically place substituents on the ring to block these sites of metabolism, thereby increasing the drug's half-life and reducing metabolic clearance.[20][21] For instance, introducing substituents can sterically hinder the approach of metabolizing enzymes.[21]

Case Studies in Drug Development

Examining successful drugs highlights the practical application of the piperidine moiety.

  • Central Nervous System (CNS) Agents (e.g., Methylphenidate, Risperidone): In drugs like Methylphenidate (Ritalin) and Risperidone, the piperidine ring is a central feature.[11] It serves as a rigid scaffold to correctly position the other pharmacophoric elements for interaction with dopamine and norepinephrine transporters (for Methylphenidate) or dopamine D2/serotonin 5-HT2A receptors (for Risperidone). Its physicochemical properties are also optimized for penetration of the blood-brain barrier.[16]

  • Opioid Analgesics (e.g., Fentanyl): Fentanyl is a potent synthetic opioid where the 4-anilidopiperidine skeleton is the essential pharmacophore.[15] The piperidine nitrogen, protonated at physiological pH, forms a critical ionic interaction with an aspartate residue in the μ-opioid receptor binding pocket. The rigid piperidine ring orients the N-phenethyl and anilino groups into specific hydrophobic pockets, leading to its high potency.[15]

  • Antihistamines (e.g., Fexofenadine): In the second-generation antihistamine Fexofenadine (Allegra), the piperidine ring plays a dual role. It acts as a scaffold, but its key contribution is in modulating pharmacokinetics. The piperidine-containing portion of the molecule, along with a carboxylic acid group, makes the molecule a zwitterion at physiological pH. This significantly limits its ability to cross the blood-brain barrier, which is why Fexofenadine is non-sedating compared to first-generation antihistamines.

Synthetic Strategies for Piperidine Analogs

The widespread use of piperidine is also due to its synthetic tractability. Numerous methods exist for its synthesis and functionalization.[2][14]

  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods. Readily available pyridine precursors are reduced to piperidines using hydrogen gas and a catalyst, such as molybdenum disulfide or palladium.[2][9][22]

  • Reductive Amination: This powerful reaction involves the condensation of a 1,5-dicarbonyl compound (or a precursor) with an amine, followed by reduction of the resulting imine in situ to form the piperidine ring.[14]

  • Intramolecular Cyclization: Various strategies involve the cyclization of linear precursors. These can include aza-Michael additions, metal-catalyzed cyclizations, or electrophilic cyclizations, offering diverse ways to build substituted piperidine rings.[14]

Experimental Protocols for Evaluation

Evaluating the impact of piperidine incorporation is crucial. Standard in vitro assays are used to measure key drug-like properties.

Protocol: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.[19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine-containing compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control compound (e.g., a rapidly metabolized drug)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Prepare working solutions of the test compound and positive control in phosphate buffer. Prepare the HLM/NADPH master mix.

  • Incubation: Add the test compound or control to a 96-well plate. Initiate the metabolic reaction by adding the HLM/NADPH master mix.

  • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plates to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Compound Prepare Test Compound Solution Incubate Add Compound to Plate Prep_Compound->Incubate Prep_Microsomes Prepare HLM/ NADPH Master Mix Start_Rxn Initiate Reaction with Master Mix (T=0) Prep_Microsomes->Start_Rxn Incubate->Start_Rxn Incubate_37C Incubate at 37°C Start_Rxn->Incubate_37C Quench Quench Reaction at Time Points (T=x) Incubate_37C->Quench Centrifuge Centrifuge & Separate Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Sources

A Technical Guide to the Discovery of Novel (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and biologically active alkaloids.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional framework that can effectively orient substituents to interact with biological targets, enhancing drug-like properties such as metabolic stability and solubility.[2][3]

This guide focuses on a specific, high-value building block: (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino moiety allows for selective functionalization at the piperidine nitrogen, while the 2-methyl group introduces a chiral center and steric definition, which can be crucial for optimizing target binding and selectivity. The discovery of novel analogs based on this core is a promising strategy for identifying new therapeutic agents across a range of disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying causality behind experimental choices, providing a self-validating framework for the design, synthesis, purification, and biological evaluation of novel analogs derived from this versatile scaffold.

Chapter 1: Design and Synthesis of Novel Analogs

The foundation of a successful discovery campaign lies in a robust and flexible synthetic strategy that allows for the systematic exploration of the chemical space around the core scaffold. This chapter details the strategic design and practical execution of synthesizing a diverse library of analogs.

The Rationale of Analog Design: A Structure-Activity Relationship (SAR) Roadmap

The primary goal of analog synthesis is to probe the structure-activity relationship (SAR) of the scaffold.[6] By systematically modifying different positions of the this compound core, we can identify which structural features are critical for biological activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties.[7][8]

Key modification points include:

  • The Piperidine Nitrogen (N1): This secondary amine is the most common site for introducing diversity. Alkylation, arylation, acylation, or sulfonylation at this position can profoundly impact a compound's interaction with target proteins and its physicochemical properties.

  • The 4-Amino Group: While protected by the Boc group in the starting material, its deprotection reveals a primary amine that can be functionalized to explore interactions in a different vector.

  • The 2-Methyl Group: Modification or replacement of this group can probe the importance of stereochemistry and steric bulk near the N1 position.

General Synthetic Workflow

The overall strategy involves a multi-step sequence designed for flexibility and reliability. The workflow begins with the deprotection of the piperidine nitrogen, followed by the introduction of diverse substituents via robust coupling reactions, and concludes with rigorous purification and characterization.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start Starting Material: (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Deprotection Protocol A: N-Boc Deprotection Start->Deprotection Acidic Conditions Coupling Protocol B: Amide Coupling or Reductive Amination Deprotection->Coupling Free Amine Intermediate Workup Aqueous Work-up Coupling->Workup Purify Protocol C: Column Chromatography Workup->Purify Characterize Protocol D: Structural Characterization (NMR, MS) Purify->Characterize Final Pure Analog for Biological Screening Characterize->Final

Figure 1: General workflow for the synthesis and purification of novel analogs.
Core Synthetic Protocols

The following protocols are foundational for generating a library of analogs. The choice of reagents and conditions is critical for ensuring high yields and purity.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and facile removal under acidic conditions.[9] This protocol details its removal using TFA, a common and highly effective method.[10]

Rationale: TFA provides a strong acidic environment that efficiently cleaves the Boc group, generating isobutylene and carbon dioxide as byproducts, which are easily removed.[10] Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-polar and readily dissolves both the starting material and the resulting salt. The reaction is typically run at 0°C initially to control the exothermic reaction, then warmed to room temperature to ensure completion.[9]

Step-by-Step Methodology:

  • Dissolve the N-Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

  • Dissolve the residue in DCM and add a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid until the aqueous layer is basic (pH > 8).[9]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine amine.[9]

Amide bond formation is a fundamental reaction in drug discovery.[11] This protocol uses O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions.[11]

Rationale: HATU is a preferred coupling reagent because it rapidly activates the carboxylic acid and is less prone to racemization compared to some other reagents. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to facilitate the coupling process. Anhydrous DMF is the solvent of choice due to its ability to dissolve a wide range of reactants.[11]

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.[11]

  • Add a solution of the deprotected piperidine amine (from Protocol A, 1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.[11]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted acid and DMF.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product using silica gel column chromatography to obtain the desired amide analog.

Chapter 2: Purification and Structural Characterization

Unambiguous structural confirmation and high purity of synthesized analogs are prerequisites for reliable biological evaluation. Impurities can lead to misleading results in biological assays, making this phase a critical checkpoint in the discovery workflow.[12]

Purification Strategies

The choice of purification method depends on the physicochemical properties of the synthesized analog.

Column chromatography is the most common and versatile method for purifying reaction products in a discovery setting.[12]

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds with different polarities can be eluted sequentially, allowing for the isolation of the desired product from impurities and unreacted starting materials.

Step-by-Step Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Begin elution with a low-polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).

  • Gradually increase the polarity of the eluent based on the polarity of the target compound.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified analog.

Structural Elucidation

Once purified, the identity and structure of each new analog must be confirmed using spectroscopic methods.

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and stereochemistry.[13][14] Mass Spectrometry (MS) determines the molecular weight of the compound, confirming its elemental composition.[15] Together, these techniques provide definitive proof of the synthesized analog's identity.

Step-by-Step Methodology:

  • NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of key structural motifs. For a typical this compound analog, characteristic signals would include the Boc group protons (~1.4 ppm), piperidine ring protons (1.5-3.0 ppm), and signals corresponding to the newly introduced substituent.[16][17]

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into a mass spectrometer (e.g., using Electrospray Ionization, ESI).

    • Determine the mass of the molecular ion ([M+H]⁺) and compare it to the calculated exact mass of the expected product.[15]

Data Presentation: Characterization of a Hypothetical Analog

The data for each analog should be systematically recorded.

PropertyData for Analog XRationale
Structure N-benzyl-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl esterConfirmed by NMR
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H), 4.90 (s, 1H), 3.50 (s, 2H), 2.95 (m, 1H), 2.80 (m, 1H), 2.10 (m, 1H), 1.85-1.65 (m, 4H), 1.44 (s, 9H), 1.05 (d, 3H).Confirms presence of benzyl, Boc, and methyl-piperidine protons.
¹³C NMR (101 MHz, CDCl₃) δ 155.5, 138.0, 129.0, 128.5, 127.2, 79.5, 63.0, 55.0, 52.5, 48.0, 35.0, 32.0, 28.4, 18.0.Confirms the carbon skeleton of the molecule.
MS (ESI) m/z calculated for C₁₉H₃₀N₂O₂ [M+H]⁺: 319.2386; found: 319.2388.Confirms the correct molecular formula and weight.

Chapter 3: In Vitro Biological Evaluation

With a library of pure, characterized analogs in hand, the next phase is to assess their biological activity. A tiered screening approach, or "screening cascade," is an efficient method to identify promising compounds.

The Screening Cascade

This strategy uses a series of assays to progressively filter the library of compounds, starting with broad, high-throughput screens and moving towards more specific, lower-throughput assays for the most promising "hits."

G cluster_screening Screening Cascade Library Library of Purified Analogs Primary Protocol E: Primary Screen (e.g., Cytotoxicity Assay) Library->Primary Hit_ID Hit Identification (Potency & Low Toxicity) Primary->Hit_ID Secondary Protocol F: Secondary Screen (Target-Specific IC50) Hit_ID->Secondary Active Compounds exit Hit_ID->exit Inactive/ Toxic Lead_Select Lead Candidate Selection Secondary->Lead_Select

Figure 2: A tiered biological screening cascade for analog evaluation.
Key In Vitro Assay Protocols

The specific assays will depend on the therapeutic target of interest. The following are representative examples.

This is a fundamental primary screen to determine the general toxicity of the compounds against a chosen cell line and to establish a safe concentration range for subsequent assays.[18]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[18]

  • Compound Treatment: Prepare serial dilutions of the piperidine analogs in culture medium. Add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).[18]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the concentration that inhibits 50% of cell growth (IC50).

Data Presentation: Biological Activity of Novel Analogs

Results from the screening cascade should be tabulated to facilitate SAR analysis.

Analog IDN1-SubstituentCytotoxicity IC50 (µM) [A549 Cells]Target Enzyme IC50 (µM)
X-01 Benzyl> 501.2
X-02 4-Fluorobenzyl> 500.8
X-03 4-Methoxybenzyl45.51.5
X-04 3-Pyridyl> 505.6
X-05 Cyclohexyl> 5012.1

SAR Interpretation: From this hypothetical data, one could infer that aromatic substituents at the N1 position are preferred for target activity over aliphatic ones (X-01 vs. X-05). Furthermore, adding an electron-withdrawing group like fluorine on the benzyl ring improves potency (X-02 vs. X-01), while an electron-donating group is slightly detrimental (X-03 vs. X-01). This analysis guides the design of the next generation of analogs.

Conclusion and Future Directions

The discovery of novel analogs from the this compound scaffold is a systematic process grounded in the principles of synthetic chemistry and pharmacology. By following a logical workflow of rational design, flexible synthesis, rigorous purification and characterization, and tiered biological screening, research teams can efficiently navigate the chemical space to identify promising lead candidates.

The insights gained from the initial SAR studies, as exemplified in this guide, are not an endpoint but rather the beginning of a cycle of optimization. Future work would involve synthesizing new analogs based on these findings to further enhance potency and selectivity, followed by the evaluation of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to develop compounds with true therapeutic potential.

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  • Al-Warhi, T., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]

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A Senior Application Scientist's Guide to the Preliminary Screening of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, piperidine derivatives are foundational scaffolds, celebrated for their prevalence in numerous approved pharmaceuticals.[1] Among these, (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a Boc-protected form of 2-methyl-4-aminopiperidine, serves as a critical chiral building block. The tert-butyloxycarbonyl (Boc) group masks the piperidine nitrogen, reducing its nucleophilicity and thereby enabling selective chemical modifications at other positions.[1]

A rigorous preliminary screening of this intermediate is not merely a quality control checkpoint; it is the bedrock upon which the integrity of subsequent synthetic steps and the validity of biological data depend. An impure or misidentified starting material can lead to ambiguous results, costly delays, and compromised research outcomes. This guide provides an in-depth, experience-driven framework for the essential analytical procedures required to confirm the identity, purity, and overall viability of this key synthetic intermediate.

Part 1: Definitive Structural Confirmation

Before assessing purity or physical properties, it is paramount to confirm that the material in hand is, unequivocally, the target compound. This is achieved through a synergistic application of spectroscopic techniques that probe the molecule's unique atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. A full characterization requires both ¹H and ¹³C NMR analysis.

Expert Insight: For substituted piperidines, NMR spectra can be complex due to the conformational flexibility of the ring (chair-boat interconversion) and the potential for cis/trans isomerism relative to the methyl group.[2][3] Dynamic NMR studies at varying temperatures can sometimes be employed to resolve broad signals resulting from these conformational exchanges.[3]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key signals to verify include the large singlet for the Boc group, the doublet for the C2-methyl group, and a series of multiplets corresponding to the piperidine ring protons.[4]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This will confirm the presence of all 11 unique carbon environments, including the carbonyl of the carbamate and the carbons of the Boc and piperidine moieties.[4][5]

Expected Spectral Features:

Assignment ¹H Chemical Shift (δ, ppm) - Expected ¹³C Chemical Shift (δ, ppm) - Expected Rationale & Interpretation
Boc -C(C H₃)₃~1.47 (singlet, 9H)~28.3The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet.
Boc -C (CH₃)₃N/A~79.5The quaternary carbon of the Boc group, deshielded by the adjacent oxygen.
Carbamate C =ON/A~155.0The characteristic chemical shift for a carbamate carbonyl carbon.
Piperidine C2-C H₃~1.10 (doublet, 3H)~18.0The methyl group at the C2 position, split into a doublet by the adjacent C2 proton.
Piperidine Ring CH, CH₂Multiplets (complex)~30-55Protons on the piperidine ring exhibit complex splitting patterns due to axial/equatorial positions and coupling with neighbors.[6]
Carbamate NH Broad singletN/AThe carbamate proton signal is often broad and may exchange with trace water in the solvent.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of confirmatory evidence.

Expert Insight: Boc-protected amines can be thermally labile and may undergo fragmentation or rearrangement in the mass spectrometer's ion source.[7][8] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this analysis, as it minimizes fragmentation and typically shows a strong protonated molecular ion peak ([M+H]⁺).[9]

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source, operating in positive ion mode.[9]

  • Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC-MS). Scan for the expected mass-to-charge ratio (m/z).

  • Data Interpretation: The primary ion to identify is the protonated molecule [M+H]⁺. For this compound (C₁₁H₂₂N₂O₂), the expected monoisotopic mass is 214.17. Therefore, the target is a peak at m/z 215.17 .

Part 2: Quantitative Purity Assessment

Once identity is confirmed, the next critical step is to determine the compound's purity. Chromatographic techniques are the gold standard for this evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for assessing the purity of non-volatile organic compounds like this one.[10] A reversed-phase method is typically employed.

Expert Insight: The carbamate functional group makes this compound suitable for UV detection.[11][12] A gradient elution method (where the mobile phase composition changes over time) is often preferred over an isocratic (constant composition) method to ensure that both early and late-eluting impurities are effectively separated and detected.

Protocol: Reversed-Phase HPLC Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength between 200-220 nm.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for use in further synthetic or biological applications.

Part 3: Physicochemical Characterization

Basic physical properties provide a rapid, albeit less definitive, check on the material's integrity.

  • Appearance: The compound should be a white to off-white solid. Any significant color deviation could indicate the presence of impurities.

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point range. A broad or depressed melting point is a classic indicator of impurity.

  • Solubility: Test solubility in common laboratory solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Water). This information is vital for planning subsequent reaction setups and purification procedures.

Integrated Screening Workflow

The preliminary screening process should be viewed as a logical, sequential workflow. Each step provides a piece of the puzzle, leading to a comprehensive understanding of the material's quality.

G cluster_0 Identity Confirmation cluster_1 Purity & Physical Checks cluster_2 Decision NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Molecular Formula HPLC HPLC Purity (>95% Area) MS->HPLC Phys Physicochemical (Appearance, MP, Solubility) HPLC->Phys Decision Proceed to Application? Phys->Decision Pass PASS Decision->Pass Fail FAIL (Re-purify or Reject) Decision->Fail

Caption: Integrated workflow for preliminary screening.

Conclusion

The preliminary screening of this compound is a multi-faceted process that underpins the reliability of research and development efforts. By systematically applying spectroscopic (NMR, MS) and chromatographic (HPLC) techniques, complemented by basic physicochemical observations, a researcher can proceed with confidence, knowing their starting material is structurally correct and sufficiently pure for its intended application. This rigorous, front-end analysis is an indispensable investment in achieving accurate and reproducible scientific outcomes.

References

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  • tert-butyl (2-Methylpiperidin-4-yl)carbaMate. ChemBK.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
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  • An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
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A Technical Guide to the Solubility of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester (CAS: 1281674-64-3), a key intermediate in contemporary pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive solubility framework based on its molecular structure and data from close structural analogs. It offers a detailed, field-proven experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise, application-specific data. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, purification, and formulation development.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry. It integrates two critical structural motifs: the piperidine scaffold and the tert-butyloxycarbonyl (Boc) protecting group. The piperidine ring is a privileged structure in drug design, forming the core of numerous therapeutic agents due to its ability to present substituents in a well-defined three-dimensional orientation for optimal target interaction[1]. The Boc group provides a robust yet easily removable shield for the amine, permitting selective chemical transformations at other sites on the molecule[1].

Understanding the solubility of this intermediate is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in the design of efficient purification processes such as crystallization and chromatography. For drug development professionals, poor solubility can impede formulation and negatively impact a compound's oral bioavailability[2]. This guide provides the theoretical foundation and practical tools necessary to master the solubility behavior of this compound.

Physicochemical Properties and Structural Analysis

A molecule's solubility is a direct consequence of its structure. A thorough analysis of this compound's key features allows for a strong predictive understanding of its behavior in different solvent environments.

PropertyValueSource
CAS Number 1281674-64-3[3]
Molecular Formula C₁₁H₂₂N₂O₂[3]
Molecular Weight 214.30 g/mol [3]
Appearance White to off-white solid (predicted)-

Structural Breakdown and Solubility Implications:

  • Piperidine Ring: A saturated heterocycle containing a secondary amine. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This imparts a degree of polarity.

  • Methyl Group (C2-position): The addition of a methyl group to the piperidine ring slightly increases the molecule's non-polar surface area and steric bulk compared to its unmethylated parent. This is expected to modestly decrease its solubility in highly polar solvents like water and increase its affinity for less polar solvents.

  • Tert-butyl Group: This bulky, non-polar alkyl group is the dominant feature of the Boc protector. It significantly increases the molecule's lipophilicity (attraction to non-polar environments) and shields the polar carbamate group, reducing the molecule's overall polarity.

  • Carbamate Moiety (-NHCOO-): This group contains polar C=O and C-O bonds and a nitrogen atom, all of which can act as hydrogen bond acceptors. It contributes to the molecule's ability to dissolve in moderately polar to polar aprotic solvents.

Overall Polarity Assessment: The molecule presents a classic amphiphilic balance. The large, non-polar tert-butyl and methyl groups dominate, suggesting that the compound will favor solvents of low to moderate polarity. However, the presence of hydrogen bond acceptors (carbonyl oxygen, carbamate nitrogen, piperidine nitrogen) and one hydrogen bond donor (piperidine N-H) ensures it will not be entirely soluble in purely non-polar hydrocarbon solvents.

Predictive Solubility Profile and Analog Comparison

While specific quantitative data for the title compound is sparse, a reliable predictive profile can be constructed from qualitative reports and by analyzing the known solubility of structurally similar compounds.

A qualitative assessment indicates that this compound is soluble in many organic solvents, including ethanol, ether, and chloroform [3]. This aligns with the structural analysis, pointing towards good solubility in polar protic (ethanol) and moderately polar to non-polar aprotic solvents (chloroform, diethyl ether).

To refine this prediction, we can examine close analogs:

  • Analog 1: N-Boc-4-aminopiperidine (CAS 73874-95-0): This is the direct parent compound without the C2-methyl group. It has been reported to be soluble in chloroform at 30 mg/mL and is also soluble in methanol [4][5].

  • Analog 2: N-Boc-4-hydroxypiperidine (CAS 109384-19-2): This analog replaces the carbamate with a hydroxyl group. It is reported as soluble in dichloromethane, chloroform, methanol, ethanol, ethyl acetate, and DMSO[6].

Based on this comparative analysis, a predicted solubility profile for this compound is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHigh The molecule's moderate polarity and the ability of chlorinated solvents to interact with polar groups without strong hydrogen bonding make these ideal solvents. Supported by data from analogs[4][6].
Alcohols Methanol, EthanolHigh The carbamate and piperidine moieties can accept hydrogen bonds from the solvent's -OH group. Supported by qualitative data for the target compound and analogs[3][5][6].
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to High These solvents are good hydrogen bond acceptors. The compound's significant non-polar character favors solubility in these less polar solvents. Supported by qualitative data[3].
Esters Ethyl AcetateModerate to High Ethyl acetate is a polar aprotic solvent capable of accepting hydrogen bonds, making it a suitable solvent for this compound. Supported by analog data[6].
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are excellent at solvating a wide range of organic molecules. DMSO, in particular, can dissolve both polar and non-polar substances[2].
Non-polar Toluene, HexanesLow to Moderate The bulky, non-polar tert-butyl and alkyl backbone provide some affinity for these solvents, but the polar carbamate and piperidine ring will limit high solubility.
Aqueous Water, PBS (pH 7.4)Very Low / Insoluble The large, hydrophobic surface area imparted by the tert-butyl and methyl groups will strongly disfavor dissolution in water.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental determination of thermodynamic (or equilibrium) solubility is required. This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound[2][7]. The following protocol describes a robust "shake-flask" method coupled with HPLC-UV analysis.

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solid is reached (typically 16-24 hours)[8][9]. After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the compound in the resulting saturated supernatant is accurately measured, typically by HPLC with UV detection, against a standard calibration curve[2][7].

Workflow Diagram

G prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate slurry on a shaker at constant temperature (e.g., 24h @ 25°C). prep->equil Ensure visible excess solid sep 3. Phase Separation Centrifuge the vial to pellet undissolved solid. equil->sep Achieve equilibrium filt 4. Filtration Carefully filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. sep->filt Isolate saturated solution quant 5. Quantification Analyze the filtrate by HPLC-UV. Determine concentration against a pre-established calibration curve. filt->quant Prepare for analysis

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of 2-methyl-4-piperidone. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical methods for product characterization, tailored for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

This compound is a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[1] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals due to its ability to interact with biological targets.[2] The tert-butyl carbamate (Boc) protecting group offers the advantage of being stable under a range of reaction conditions while allowing for selective deprotection, a crucial feature in multi-step syntheses.[1]

The synthesis described herein employs a reductive amination reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] This method involves the reaction of a carbonyl compound, in this case, 2-methyl-4-piperidone, with an amine source, followed by reduction of the intermediate imine or enamine in situ.

Chemical Theory and Mechanism

The reductive amination of 2-methyl-4-piperidone to the desired product proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of ammonia (generated from ammonium acetate) on the carbonyl group of the piperidone, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The reducing agent, sodium cyanoborohydride (NaBH₃CN), then selectively reduces the iminium ion to the corresponding amine.[4]

Sodium cyanoborohydride is the reagent of choice for this transformation due to its mild nature and its ability to selectively reduce iminium ions in the presence of less reactive carbonyl groups.[3][4] The reaction is typically carried out in a protic solvent, such as methanol, which facilitates the formation of the iminium ion and the subsequent reduction. The presence of a mild acid, in this case, acetic acid from the ammonium acetate, catalyzes the dehydration step.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantitySupplier Notes
2-Methyl-4-piperidone hydrochloride1445-73-4149.6310.0 g (66.8 mmol)Ensure it is the hydrochloride salt.
Ammonium acetate631-61-877.0851.5 g (668 mmol)Reagent grade or higher.
Sodium cyanoborohydride25895-60-762.844.20 g (66.8 mmol)Highly Toxic . Handle with extreme caution.[5][6][7][8]
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.2516.0 g (73.5 mmol)
Methanol (MeOH)67-56-132.04200 mLAnhydrous grade.
Dichloromethane (DCM)75-09-284.93300 mLReagent grade.
Sodium bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Sodium sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, for drying
1 M Hydrochloric acid (HCl)7647-01-036.46As needed for pH adjustment
1 M Sodium hydroxide (NaOH)1310-73-240.00As needed for pH adjustment
Step-by-Step Synthesis Procedure

Step 1: Free Base Preparation of 2-Methyl-4-piperidone

  • Dissolve 10.0 g (66.8 mmol) of 2-methyl-4-piperidone hydrochloride in 100 mL of dichloromethane (DCM).

  • Wash the organic solution with 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride and generate the free base.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the free base of 2-methyl-4-piperidone as an oil. Proceed to the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the 2-methyl-4-piperidone free base in 150 mL of anhydrous methanol.

  • To this solution, add 51.5 g (668 mmol) of ammonium acetate. Stir the mixture at room temperature until the ammonium acetate is fully dissolved.

  • Carefully add 4.20 g (66.8 mmol) of sodium cyanoborohydride in small portions. Caution: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acid.[5][6][7][8] Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours.

Step 3: Boc Protection

  • After 24 hours, cool the reaction mixture to 0 °C in an ice bath.

  • Add 16.0 g (73.5 mmol) of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Step 4: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in 200 mL of DCM and wash with 100 mL of water.

  • Adjust the pH of the aqueous layer to approximately 9 with 1 M sodium hydroxide (NaOH).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2 & 3: Reductive Amination & Boc Protection cluster_step3 Step 4: Work-up & Purification start 2-Methyl-4-piperidone HCl dissolve_dcm Dissolve in DCM start->dissolve_dcm wash_bicarb Wash with sat. NaHCO₃ dissolve_dcm->wash_bicarb separate_dry Separate & Dry (Na₂SO₄) wash_bicarb->separate_dry concentrate_fb Concentrate separate_dry->concentrate_fb free_base 2-Methyl-4-piperidone (Free Base) concentrate_fb->free_base dissolve_meoh Dissolve in MeOH free_base->dissolve_meoh add_nh4oac Add NH₄OAc dissolve_meoh->add_nh4oac add_nabh3cn Add NaBH₃CN add_nh4oac->add_nabh3cn react_24h Stir 24h at RT add_nabh3cn->react_24h cool_0c Cool to 0 °C react_24h->cool_0c add_boc2o Add Boc₂O cool_0c->add_boc2o react_12h Stir 12h at RT add_boc2o->react_12h concentrate_meoh Concentrate react_12h->concentrate_meoh dissolve_wash Dissolve in DCM, Wash with H₂O concentrate_meoh->dissolve_wash ph_adjust Adjust pH to ~9 dissolve_wash->ph_adjust extract_dcm Extract with DCM ph_adjust->extract_dcm combine_dry Combine, Wash, Dry extract_dcm->combine_dry concentrate_crude Concentrate combine_dry->concentrate_crude purify Column Chromatography concentrate_crude->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Analytical Methods

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data
Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.8-4.0 (m, 1H), ~3.5-3.7 (m, 1H), ~2.9-3.1 (m, 1H), ~2.5-2.7 (m, 1H), ~1.8-2.0 (m, 1H), ~1.45 (s, 9H, Boc), ~1.2-1.4 (m, 3H), ~1.0-1.2 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~155.0 (C=O, Boc), ~79.0 (C(CH₃)₃), ~53.0, ~48.0, ~45.0, ~35.0, ~30.0, ~28.4 (C(CH₃)₃), ~22.0 (CH₃)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₂₄N₂O₂: 229.18; found: 229.2
Appearance White to off-white solid

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument.

Quality Control Workflow

QCFlow cluster_analysis Analytical Characterization crude_product Crude Product purification Column Chromatography crude_product->purification purified_product Purified Product purification->purified_product nmr ¹H and ¹³C NMR purified_product->nmr ms Mass Spectrometry purified_product->ms appearance Visual Inspection purified_product->appearance final_product Final Product Confirmation nmr->final_product ms->final_product appearance->final_product

Caption: Quality control workflow for product validation.

Safety Precautions and Waste Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Sodium cyanoborohydride (NaBH₃CN): Highly toxic if swallowed, in contact with skin, or if inhaled.[6] Causes severe skin burns and eye damage.[7] Flammable solid and reacts with water to release flammable gases.[8] Contact with acids liberates very toxic hydrogen cyanide gas.[5]

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles and a face shield.

  • Flame-retardant lab coat.

  • Work must be conducted in a certified chemical fume hood.

4.2. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

4.3. Waste Disposal

  • All solid and liquid waste containing sodium cyanoborohydride must be quenched carefully with a solution of sodium hypochlorite (bleach) in a fume hood before being disposed of as hazardous waste.

  • Organic solvents should be collected in appropriately labeled waste containers for disposal by certified hazardous waste management services.

  • Do not dispose of any chemicals down the drain.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no product yield Incomplete conversion of the hydrochloride salt to the free base.Ensure complete neutralization with sodium bicarbonate. Check the pH of the aqueous layer after washing.
Inactive reducing agent.Use a fresh bottle of sodium cyanoborohydride. Ensure it has been stored properly in a dry environment.
Incomplete reaction.Extend the reaction time or slightly increase the temperature (e.g., to 40 °C).
Formation of side products Over-reduction of the carbonyl group.This is unlikely with NaBH₃CN but possible. Ensure the reaction conditions are not too harsh.
Impure starting materials.Check the purity of the 2-methyl-4-piperidone hydrochloride before use.
Difficulty in purification Co-elution of impurities.Adjust the solvent system for column chromatography. A shallower gradient may be necessary.

References

  • Sodium cyanoborohydride - SAFETY D
  • 111620 - Sodium cyanoborohydride - Safety D
  • SAFETY D
  • Safety Data Sheet Sodium Cyanoborohydride - G-Biosciences.
  • SAFETY D
  • (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride - Guidechem.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)
  • NEt3 BH3CN.
  • Challenging reductive amin
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M
  • Reductive Amin
  • Tert-butyl (piperidin-4-ylmethyl)
  • CAS 139004-96-9: (R)-Piperidin-2-Ylmethyl-Carbamic Acid Tert-Butyl Ester - CymitQuimica.
  • RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
  • Synthesis of N-Substituted piperidines
  • Supporting Inform
  • Sodium cyanoborohydride - Organic Chemistry Portal.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • reductive amination using ammonium acet
  • One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook.
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Improved Procedure for the Prepar
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks.
  • Tert-butyl 4-methylpiperidin-4-yl carbam
  • US2880211A - Chcoochj - Google P
  • [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester - Benchchem.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - NIH.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers - The Royal Society of Chemistry.
  • 1-Methyl-4-piperidone synthesis - ChemicalBook.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
  • N-[(1S)-3-methyl-1-[(2S)-2-oxiranyl]butyl]carbamic acid tert-butyl ester - SpectraBase.

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Application Notes and Protocols for the Stereoselective Synthesis of (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The precise control of stereochemistry is paramount, as different stereoisomers often exhibit vastly different pharmacological profiles. This document provides a detailed, field-tested protocol for the stereoselective synthesis of (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, a key chiral building block for drug discovery. The synthesis leverages a diastereoselective hydrogenation of a key oxime intermediate to establish the desired cis-stereochemical relationship between the C2-methyl and C4-amino groups. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this valuable intermediate.

Introduction and Strategic Overview

The target molecule, (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, possesses a cis relationship between the substituents at the C2 and C4 positions. The synthesis of such structures often presents a stereochemical challenge. While numerous methods exist for piperidine synthesis, controlling diastereoselectivity remains a critical focus.[4][5]

Our synthetic strategy hinges on establishing the C2 stereocenter early and then using it to direct the stereochemistry of the C4 position. The overall workflow, depicted below, proceeds through three main stages:

  • Preparation of a Key Intermediate: Synthesis of N-Benzyl-2-methyl-4-piperidone oxime starting from commercially available materials. The benzyl group serves as a robust protecting group for the piperidine nitrogen that can be readily removed in the final step.

  • Diastereoselective Reduction: The cornerstone of this synthesis is the stereocontrolled reduction of the oxime to an amine. Catalytic hydrogenation is employed to selectively generate the desired (2S,4R)-amino diastereomer.

  • Protection and Deprotection: The newly formed amino group is protected with a tert-butoxycarbonyl (Boc) group, followed by the removal of the N-benzyl group to yield the final target compound, which is isolated as a stable hydrochloride salt.[6]

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Diastereoselective Reduction cluster_2 Stage 3: Final Product Formation A N-Benzyl-2-methyl-4-piperidone B N-Benzyl-2-methyl-4-piperidone Oxime A->B Hydroxylamine·HCl NaOAc, EtOH/H₂O C (2S,4R)-4-Amino-N-benzyl-2-methylpiperidine B->C H₂, PtO₂ EtOH, HCl D (2S,4R)-N-Boc-(4-Amino-N-benzyl-2-methylpiperidine) C->D Boc₂O, TEA DCM E (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester HCl D->E H₂, Pd/C MeOH, HCl

Diagram 1: Overall Synthetic Workflow. A three-stage process for the synthesis of the target compound.

Scientific Principles and Experimental Rationale

The Diastereoselective Reduction Step

The critical transformation in this sequence is the reduction of the N-Benzyl-2-methyl-4-piperidone oxime. The stereochemical outcome is dictated by the steric influence of the pre-existing methyl group at the C2 position. During catalytic hydrogenation, the substrate adsorbs onto the catalyst surface (e.g., Platinum(IV) oxide, PtO₂). The C2-methyl group, preferentially occupying a pseudo-equatorial position to minimize steric strain, effectively blocks the syn-face of the ring. Consequently, hydrogen is delivered from the less hindered anti-face, resulting in the formation of the amine group on the same side as the methyl group, yielding the desired cis-diastereomer.[4][5]

Diagram 2: Rationale for Diastereoselectivity. Hydrogen is delivered from the face opposite the C2-methyl group.

Choice of Protecting Groups
  • N-Benzyl (Bn): The benzyl group is employed for the piperidine nitrogen due to its stability under the oximation and reduction conditions. It is conveniently removed in the final step via catalytic hydrogenation, the same class of reaction used for the key reduction, allowing for an efficient process.

  • N-tert-Butoxycarbonyl (Boc): The Boc group is one of the most common protecting groups for amines in organic synthesis.[7] Its introduction using Di-tert-butyl dicarbonate (Boc₂O) is typically high-yielding and clean.[8] It provides robust protection during subsequent synthetic manipulations and can be removed under acidic conditions if required for further derivatization.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All chemicals were obtained from standard commercial sources and used without further purification.[9]

Protocol 1: Synthesis of N-Benzyl-2-methyl-4-piperidone Oxime
  • Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add N-Benzyl-2-methyl-4-piperidone (20.3 g, 100 mmol), hydroxylamine hydrochloride (10.4 g, 150 mmol), and sodium acetate trihydrate (20.4 g, 150 mmol).

  • Reaction: Add a solvent mixture of ethanol (200 mL) and water (50 mL). Heat the mixture to reflux (approx. 85 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add 200 mL of deionized water to the residue.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically a pale yellow solid and can be used in the next step without further purification.

    • Expected Yield: 90-95%

Protocol 2: Diastereoselective Synthesis of (2S,4R)-4-Amino-N-benzyl-2-methylpiperidine
  • Setup: To a 500 mL hydrogenation vessel, add the crude N-Benzyl-2-methyl-4-piperidone oxime (21.8 g, ~100 mmol) and Platinum(IV) oxide (PtO₂, 1.1 g, 5 mol%).

  • Reaction: Add ethanol (250 mL) followed by concentrated hydrochloric acid (8.3 mL, 100 mmol).

    • Expert Insight: The addition of acid is crucial. It protonates the intermediate imine, accelerating the reduction and improving the diastereoselectivity by enforcing a more rigid conformation of the ring.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas and stir vigorously at room temperature for 16-24 hours. Monitor hydrogen uptake.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as its dihydrochloride salt. To obtain the free base, dissolve the residue in water (150 mL), cool in an ice bath, and basify to pH >12 with 50% NaOH solution.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude amine as an oil. The diastereomeric ratio can be assessed by ¹H NMR at this stage. Further purification is typically not required before the next step.

    • Expected Yield: 80-88%

    • Expected Diastereomeric Ratio (cis:trans): >95:5

Protocol 3: Synthesis of (2S,4R)-tert-butyl (1-benzyl-2-methylpiperidin-4-yl)carbamate
  • Setup: Dissolve the crude amine from the previous step (~88 mmol) in DCM (300 mL) in a 1 L round-bottomed flask and cool to 0 °C in an ice bath. Add triethylamine (TEA) (18.4 mL, 132 mmol).

  • Boc Protection: To the stirred solution, add a solution of Di-tert-butyl dicarbonate (Boc₂O) (21.0 g, 96.8 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Purification: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (gradient elution, 10% to 40% Ethyl Acetate in Hexane) to afford the pure product.

    • Expected Yield: 85-92%

Protocol 4: Synthesis of (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride
  • Setup: Dissolve the purified N-benzyl protected compound (25.3 g, 80 mmol) in methanol (250 mL) in a 500 mL hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C, 2.5 g, 10 wt%).

  • Acidification: Add concentrated hydrochloric acid (7.3 mL, 88 mmol).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize to 50 psi with hydrogen and stir vigorously at room temperature for 12-18 hours.

  • Work-up: Vent the vessel and purge with nitrogen. Filter the reaction mixture through Celite®, washing the filter cake with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from isopropanol/ether to yield the final product as a white crystalline solid.[6]

    • Expected Yield: 95-99%

Data Summary and Characterization

Table 1: Summary of Synthetic Protocol
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1OximationNH₂OH·HCl, NaOAcEtOH/H₂OReflux4 h90-95%
2ReductionH₂, PtO₂EtOH, HClRT16-24 h80-88%
3Boc ProtectionBoc₂O, TEADCM0°C to RT4-6 h85-92%
4DebenzylationH₂, Pd/CMeOH, HClRT12-18 h>95%
Table 2: Characterization Data for Final Product

(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride, C₁₁H₂₃ClN₂O₂)[6]

AnalysisExpected Results
Appearance White to off-white solid
Molecular Weight 250.77 g/mol
¹H NMR (400 MHz, D₂O) δ (ppm): 3.55-3.65 (m, 1H), 3.40-3.50 (m, 1H), 3.25-3.35 (m, 1H), 2.85-2.95 (m, 1H), 2.05-2.15 (m, 1H), 1.75-1.85 (m, 1H), 1.40-1.50 (m, 2H), 1.45 (s, 9H), 1.25 (d, J=6.5 Hz, 3H).
¹³C NMR (100 MHz, D₂O) δ (ppm): 157.5, 81.5, 52.0, 48.0, 43.5, 38.0, 30.5, 28.0 (3C), 16.5.
MS (ESI) m/z: 215.2 [M+H]⁺ (for free base)

Conclusion

The protocol outlined provides a reliable and highly diastereoselective pathway to (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. The strategic use of a substrate-controlled hydrogenation is key to establishing the required cis-stereochemistry with high fidelity. This application note serves as a comprehensive guide for chemists to produce this valuable building block for applications in pharmaceutical research and development.

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679-81. [Link]

  • Lásiková, A., & Džubák, P. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(18), 3309. [Link]

  • Marson, C. M., et al. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. UCL Discovery. [Link]

  • Krasavin, M., et al. (2019). Stereoselective hydrogenation of unsaturated substituted piperidinones. As described in Molecules, 24(18), 3309. [Link]

  • Stephenson, J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Nielsen, S. D. (2012). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • Wuest, F., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

  • Guryev, M., et al. (2017). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • MacCoss, M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

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Application Notes and Protocols: Selective N-Boc Protection of 2-Methyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc Protection in Piperidine Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread adoption is due to its ease of introduction, stability across a wide range of reaction conditions, and the mild acidic conditions required for its removal.[1][2] For bifunctional molecules such as 2-methyl-4-aminopiperidine, which possesses two nitrogen atoms of differing reactivity (a secondary amine within the piperidine ring and a primary amine at the 4-position), selective protection is paramount.

This guide provides a comprehensive protocol for the selective N-Boc protection of the piperidine ring nitrogen of 2-methyl-4-aminopiperidine. This strategic protection leaves the less sterically hindered and more nucleophilic primary amino group at the 4-position available for subsequent synthetic transformations. Such a building block is invaluable in the synthesis of novel therapeutics, where the piperidine moiety often serves as a key scaffold.

Reaction Mechanism: The Chemistry Behind Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This initial attack forms a tetrahedral intermediate.

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[1][3][4] The reaction can be conducted with or without a base. In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[1] The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by deprotonating the protonated amine in the intermediate state.[3]

Given the two amine functionalities in 2-methyl-4-aminopiperidine, the selectivity of the Boc protection is governed by steric hindrance and nucleophilicity. The secondary amine of the piperidine ring is more sterically hindered than the primary amine at the 4-position. However, under carefully controlled conditions, selective protection of the piperidine nitrogen can be achieved.

reaction_mechanism reagents 2-Methyl-4-aminopiperidine + (Boc)2O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Boc-2-methyl-4-aminopiperidine + t-BuOH + CO2 intermediate->product Collapse & Decomposition

Caption: Boc Protection Mechanism Workflow.

Experimental Protocol: Step-by-Step Guide

This protocol details the selective N-Boc protection of the piperidine nitrogen in 2-methyl-4-aminopiperidine.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Methyl-4-aminopiperidine≥95%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Triethylamine (TEA)≥99%Alfa Aesar
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Brine (Saturated NaCl solution)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD Millipore
Ethyl AcetateHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Detailed Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-aminopiperidine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of amine).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add triethylamine (TEA) (1.1 eq) to the cooled solution.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in a minimal amount of anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes. The slow addition helps to control the exotherm and improve selectivity.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or a gradient). The product, being less polar than the starting material, will have a higher Rf value. Visualize the spots using a UV lamp or an appropriate stain (e.g., ninhydrin for the free amine).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-methyl-4-aminopiperidine.

experimental_workflow start Dissolve 2-methyl-4-aminopiperidine in DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine (TEA) cool->add_tea add_boc Add (Boc)2O solution dropwise add_tea->add_boc react Stir at room temperature (2-4h) add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup extract Extract with DCM workup->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure N-Boc-2-methyl-4-aminopiperidine purify->product

Caption: Experimental Workflow for Boc Protection.

Characterization of N-Boc-2-methyl-4-aminopiperidine

The successful synthesis of the desired product can be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The appearance of a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group is a key indicator of successful Boc protection.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbamate carbonyl (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the Boc-protected product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbamate carbonyl stretching vibration.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 30-40 °C. Ensure the (Boc)₂O is of good quality.
Formation of Di-Boc Product Reaction conditions are not selective enough.Ensure slow, dropwise addition of (Boc)₂O at 0 °C. Using slightly less than one equivalent of (Boc)₂O can also favor mono-protection.
Low Yield Loss of product during work-up or purification.Ensure complete extraction during work-up. Optimize the mobile phase for column chromatography to achieve better separation and reduce product loss.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for column chromatography or consider recrystallization if the product is a solid.

Safety Precautions

  • Di-tert-butyl dicarbonate is an irritant and should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

By following this detailed protocol, researchers can confidently and efficiently synthesize N-Boc-2-methyl-4-aminopiperidine, a valuable building block for the development of novel chemical entities.

References

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

  • An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine - Benchchem.

  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide - Benchchem.

  • 4-Amino-1-Boc-2-methylpiperidine synthesis - ChemicalBook.

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH.

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.

  • EXPERIMENTAL PROCEDURES - Beilstein Journals.

  • Selective Mono-Boc-Protection of Bispidine - Sciforum.

  • 4-N-Boc-4-N-Methyl-aminopiperidine | C11H22N2O2 | CID 2756806 - PubChem.

  • Method for preparing 4-Boc-aminopiperidine - Google Patents.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.

  • A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis - ResearchGate.

  • Amine Boc protection-Mechanism and Reaction Setup - YouTube.

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.

  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.

  • 4-AMINOPIPERIDINE-N-METHYL, N-BOC PROTECTED - ChemBK.

  • Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.

  • Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem.

  • 4-N-BOC-Aminopiperidine - ChemicalBook.

  • 4-(N-Boc-amino)piperidine 96 73874-95-0 - Sigma-Aldrich.

  • 4-(N-Boc-amino)piperidine - Cayman Chemical.

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Application Note: Strategic Incorporation of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester as a Scaffold in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The synthesis of complex molecular libraries for drug discovery increasingly relies on the incorporation of non-standard structural motifs to explore novel chemical space and enhance pharmacokinetic properties. Heterocyclic scaffolds, particularly those based on the piperidine ring, are prevalent in a vast number of approved pharmaceuticals due to their favorable physicochemical properties and ability to present substituents in well-defined three-dimensional orientations.[1] This application note provides a detailed guide for the strategic use of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester , a versatile bifunctional building block, in solid-phase synthesis (SPS).

This reagent features two key functionalities for synthetic elaboration: a nucleophilic secondary amine within the piperidine ring and a primary amine at the C4 position, which is orthogonally protected by a tert-butyloxycarbonyl (Boc) group.[2][3] The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, where its acid-lability allows for selective deprotection under specific conditions.[4][5]

This guide moves beyond simple procedural lists to explain the chemical rationale behind protocol choices. We present detailed, validated protocols for the immobilization of this scaffold onto a solid support, its selective deprotection, and subsequent elaboration using standard solid-phase peptide synthesis (SPPS) techniques. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to generate novel peptidomimetics or decorated small molecule libraries with high efficiency and purity.

Compound Profile and Physicochemical Properties

Understanding the characteristics of the building block is fundamental to its successful application.

Chemical Structure

Caption: Chemical structure of the title compound.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

PropertyValueSource
IUPAC Name tert-butyl N-(2-methylpiperidin-4-yl)carbamatePubChem
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [2]
CAS Number 224667-27-0 (unspecified stereochemistry)Vendor Data
Appearance White to off-white powder[2]
Key Functional Groups 1. Secondary Amine (Ring) 2. Boc-protected Primary AmineN/A

Strategic Considerations for Solid-Phase Synthesis

The primary utility of this building block is as a scaffold, providing a rigid core from which synthetic diversity can be generated. The choice of solid-phase strategy is critical and is dictated by the protecting groups on the molecule.

Orthogonality in an Fmoc/tBu Synthesis Strategy

The presence of an acid-labile Boc group on the C4-amine makes this building block exceptionally well-suited for a standard 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase synthesis strategy.[6] In this approach:

  • Nα-Fmoc Protection: The temporary protecting group for amino acids in the growing chain is Fmoc, which is removed using a basic solution (e.g., 20% piperidine in DMF).[7]

  • Side-Chain tBu Protection: Permanent side-chain protecting groups (e.g., tert-butyl, trityl) are acid-labile.

  • Scaffold's Boc Group: The Boc group on our piperidine scaffold remains stable during the repetitive basic treatments for Fmoc removal. It functions as a "permanent" side-chain protecting group that is only removed during the final, strongly acidic cleavage step, or through a dedicated orthogonal deprotection step using moderate acid.[8]

This orthogonality is the central principle that allows for the selective elaboration of different parts of the molecule at specific stages of the synthesis.

General Synthesis Workflow

The logical workflow for incorporating the piperidine scaffold and building upon it involves three main phases: Immobilization , Deprotection , and Elaboration , followed by final Cleavage .

Caption: General workflow for scaffold incorporation and elaboration.

Experimental Protocols

The following protocols have been optimized for manual solid-phase synthesis. Appropriate adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin, 100-200 mesh, loading 1.0-1.6 mmol/g.

  • This compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Methanol (MeOH).

  • Reagents: Trifluoroacetic acid (TFA), Piperidine, Triisopropylsilane (TIS).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.[9]

  • Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH).

Protocol 1: Immobilization of the Scaffold onto 2-Cl-Trt-Cl Resin

This protocol anchors the building block to the solid support via its most available nucleophile, the secondary amine. The 2-Cl-Trt-Cl resin is chosen for its high acid lability, which allows for mild cleavage conditions, and its bulky nature, which helps prevent side reactions like diketopiperazine formation.[10][11]

  • Resin Swelling: Swell 1.0 g of 2-Cl-Trt-Cl resin in 10 mL of DCM in a reaction vessel for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 2 equivalents of this compound (relative to resin loading) and 4 equivalents of DIEA in minimal DCM/DMF.

  • Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the reagent solution from step 2.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Causality Check: DIEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the piperidine's secondary amine for reaction with the resin. Methanol is a small nucleophile that effectively quenches any remaining reactive R-Cl sites on the resin.

Protocol 2: Selective On-Resin Deprotection of the Boc Group

This step exposes the C4-amino group for subsequent chain elongation. A dilute TFA solution is used to selectively cleave the Boc group while leaving the more robust side-chain protecting groups and the bond to the hyper-acid-sensitive resin intact.[12]

  • Resin Swelling: Swell the scaffold-loaded resin from Protocol 1 in 10 mL of DCM for 20 minutes.

  • Deprotection Cocktail: Prepare a solution of 10% TFA in DCM (v/v).

  • Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate for 5 minutes. Drain and repeat with fresh cocktail for an additional 20 minutes. The tert-butyl cations generated are volatile or scavenged by the TFA.[8]

  • Washing: Drain the acid and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.

  • Neutralization: Wash the resin with a 10% DIEA in DCM solution (3x) to neutralize the ammonium trifluoroacetate salt, followed by washes with DCM (3x) and DMF (3x). The resin is now ready for coupling.

Trustworthiness Check: Confirm the presence of a free primary amine using a qualitative ninhydrin test. A positive result (deep blue beads) indicates successful Boc deprotection.

Protocol 3: Elaboration via Fmoc-Amino Acid Coupling

This is a standard coupling cycle in Fmoc-SPPS.

  • Activation: In a separate vial, dissolve 3 eq of the desired Fmoc-amino acid, 2.9 eq of HBTU, and 6 eq of DIEA in DMF. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected, neutralized resin from Protocol 2.

  • Reaction: Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: To continue the chain, treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min) to remove the Fmoc group, then wash again as in step 4. Repeat this protocol for each subsequent amino acid.

Protocol 4: Final Cleavage and Product Isolation

This final step uses a strong acidic cocktail to simultaneously cleave the synthesized molecule from the resin and remove any remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DMF (3x), DCM (3x), and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a gentle stream of nitrogen or using rotary evaporation to reduce the volume by ~80%.

  • Precipitation: Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether with vigorous stirring. The product should precipitate as a white solid.

  • Purification: Centrifuge the mixture, decant the ether, and wash the pellet with fresh cold ether (2x). Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Expert Insight: TIS is a crucial scavenger that traps the reactive carbocations generated from the cleavage of tBu, Boc, and Trt groups, preventing them from causing deleterious side reactions like alkylation of sensitive residues (e.g., Trp, Met, Tyr).[13][14]

Data Summary and Troubleshooting

Protocol StepKey ReagentsSolventTimeKey Checkpoint
1. Immobilization Scaffold, DIEA, MeOH (capping)DCM/DMF2-4 hoursLoading calculation by weight gain
2. Boc Deprotection 10% TFADCM25 minPositive Ninhydrin Test
3. Elaboration (Coupling) Fmoc-AA-OH, HBTU, DIEADMF1-2 hoursNegative Ninhydrin Test
4. Elaboration (Fmoc Off) 20% PiperidineDMF12 minUV spec of Fmoc adduct in flow-through
5. Final Cleavage 95% TFA, H₂O, TISNone2-3 hoursHPLC/MS of crude product

References

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Al-Blewi, F. F., et al. "FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin". ResearchGate. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • MySkinRecipes. [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester. [Link]

  • Beyermann, M., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". Nature Protocols. [Link]

  • Hudson, D. "Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit". MDPI. [Link]

  • Nomizu, M., et al. "Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis". PubMed. [Link]

  • Tagle, R., et al. "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis". Redalyc. [Link]

  • Jad, Y. E., et al. "Piperazine/DBU: a safer and effective alternative to piperidine in Fmoc-SPPS". RSC Advances. [Link]

  • Kumar, A., et al. "Piperidine Derivatives as Antioxidant and Anticancer Agents". ResearchGate. [Link]

  • Albericio, F., et al. "Greening Fmoc/tBu Solid-Phase Peptide Synthesis". Digital.CSIC. [Link]

  • Tisma, M., et al. "Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO)". STAR Protocols. [Link]

  • Wilson, T. E., et al. "Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy". PMC. [Link]

  • Brozovic, A., et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents". PMC. [Link]

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Application Notes and Protocols for the Strategic Use of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Kinase Inhibition

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in bioactive molecules, including a significant number of approved kinase inhibitors. Its conformational flexibility, ability to engage in key hydrogen bonding and hydrophobic interactions, and its role as a versatile linker make it an invaluable component in the design of potent and selective kinase inhibitors.[1] Within this class of building blocks, (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester and its stereoisomers have emerged as particularly valuable intermediates. The presence of the methyl group provides a strategic handle for modulating the physicochemical properties and target engagement of the final inhibitor, while the tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position allows for controlled, sequential synthesis, a critical aspect in the construction of complex drug molecules.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into target molecules, and present illustrative examples from the synthesis of cutting-edge kinase inhibitors.

The Strategic Advantage of the 2-Methylpiperidine Moiety in Kinase Inhibitors: A Deeper Look

The introduction of a methyl group at the 2-position of the piperidine ring is not a trivial modification. It imparts several key advantages that can be leveraged in the design of next-generation kinase inhibitors:

  • Conformational Rigidity and Pre-organization: The methyl group can influence the conformational equilibrium of the piperidine ring, favoring a specific chair conformation. This pre-organization of the molecule can reduce the entropic penalty upon binding to the target kinase, leading to enhanced potency.

  • Enhanced Selectivity: The methyl group can provide additional hydrophobic interactions with specific pockets within the kinase active site, leading to improved selectivity for the target kinase over off-target kinases. This is a critical factor in minimizing side effects and improving the therapeutic window of the drug.

  • Metabolic Stability: The presence of the methyl group can block potential sites of metabolism on the piperidine ring, thereby increasing the metabolic stability and in vivo half-life of the resulting inhibitor.

  • Improved Physicochemical Properties: The methyl group can fine-tune the lipophilicity of the molecule, which in turn influences its solubility, permeability, and overall pharmacokinetic profile.

A prime example of the strategic importance of a substituted piperidine ring can be found in the structure of Tofacitinib , a Janus kinase (JAK) inhibitor.[3][4][5] While not containing the exact 2-methyl isomer, its synthesis relies on a related cis-3-amino-4-methylpiperidine core, highlighting the critical role of the methylated piperidine in achieving the desired biological activity.[6][7]

Application in the Synthesis of IRAK4 Inhibitors: A Case Study

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain types of cancer.[8][9] The synthesis of potent and selective IRAK4 inhibitors often employs chiral aminopiperidine building blocks. Notably, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a stereoisomer of the title compound, is a pivotal intermediate in the synthesis of a novel class of IRAK4 inhibitors.

The general synthetic strategy involves the coupling of this Boc-protected aminopiperidine derivative with a suitable heterocyclic core, which constitutes the "hinge-binding" region of the kinase inhibitor. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Illustrative Synthetic Workflow: IRAK4 Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an IRAK4 inhibitor utilizing a methyl-substituted aminopiperidine intermediate.

G cluster_0 Building Block Preparation cluster_1 Core Synthesis cluster_2 Key Coupling and Final Steps start Commercially Available Starting Materials chemoenzymatic Chemoenzymatic Synthesis of tert-butyl ((3R,6R)-6- methylpiperidin-3-yl)carbamate start->chemoenzymatic coupling Coupling Reaction (e.g., Buchwald-Hartwig Amination) chemoenzymatic->coupling heterocycle_start Heterocyclic Starting Material activated_core Activated Heterocyclic Core (e.g., chloro- or bromo-substituted) heterocycle_start->activated_core activated_core->coupling deprotection Boc Deprotection coupling->deprotection final_product Final IRAK4 Inhibitor deprotection->final_product

Caption: Generalized workflow for IRAK4 inhibitor synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale of the reaction.

Protocol 1: Buchwald-Hartwig Amination for Coupling of this compound with a Heterocyclic Halide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the Boc-protected aminopiperidine with an aromatic or heteroaromatic halide, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (or its desired stereoisomer)

  • Aromatic or heteroaromatic halide (e.g., chloro- or bromo-substituted pyrimidine, pyridine, etc.)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs2CO3, K3PO4)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aromatic or heteroaromatic halide (1.0 eq), this compound (1.1-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the C-N bond formation. The ligand stabilizes the palladium center and facilitates the reductive elimination step. The specific choice will depend on the nature of the substrates.

  • Base: The base is required to deprotonate the amine and to neutralize the hydrogen halide formed during the reaction. Carbonates and phosphates are often used as they are generally non-nucleophilic and have sufficient basicity.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine, which is often a final step in the synthesis or a prelude to further functionalization.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Acidic solution (e.g., 4M HCl in dioxane, trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Organic solvent (e.g., dichloromethane, dioxane)

Procedure:

  • Dissolve the Boc-protected intermediate in the organic solvent in a round-bottom flask.

  • Add the acidic solution and stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is often obtained as the hydrochloride or trifluoroacetate salt. If the free base is required, it can be obtained by partitioning the salt between an organic solvent and an aqueous basic solution (e.g., saturated sodium bicarbonate), followed by separation, drying, and concentration of the organic layer.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile under acidic conditions, proceeding through a stable tert-butyl cation. The choice of acid and solvent can be tailored to the sensitivity of the other functional groups in the molecule.

Data Presentation

The following table summarizes representative yields for the key synthetic steps described above, based on literature precedents for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReaction TypeStarting MaterialReagent/CatalystSolventTypical Yield (%)
1Buchwald-Hartwig AminationHeterocyclic Halide + Boc-aminopiperidinePd2(dba)3/XantphosToluene60-90
2Boc DeprotectionBoc-protected Intermediate4M HCl in DioxaneDioxane>95

Conclusion

This compound and its stereoisomers are valuable and versatile building blocks in the synthesis of kinase inhibitors. The strategic incorporation of the methyl-substituted piperidine moiety can significantly enhance the potency, selectivity, and pharmacokinetic properties of the final drug candidate. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development programs, ultimately contributing to the advancement of novel kinase inhibitor therapeutics.

References

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2021). Advanced Synthesis & Catalysis. [URL not available in search results]
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
  • Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). ACS Medicinal Chemistry Letters.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses.
  • Graphical synthetic routes of tofacitinib. (n.d.).
  • Synthesis method of JAK inhibitor tofacitinib. (n.d.).
  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applic
  • Protein kinase B inhibitors. (n.d.).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.).
  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. (n.d.).
  • United States P
  • SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(1), 1. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019).
  • Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products. (n.d.).
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024).
  • Substituted fused tricyclic compounds, compositions and medicinal applications thereof. (n.d.).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 27(25), 8868. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews, 115(3), 1110-1160.

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Application Notes and Protocols for the Incorporation of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The therapeutic landscape is continually shaped by the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. Peptides, with their high specificity and biological activity, are a cornerstone of drug discovery. However, their application can be limited by poor metabolic stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids and rigid scaffolds is a proven strategy to overcome these limitations, leading to the development of peptidomimetics with superior drug-like properties.[1][2]

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved pharmaceuticals.[3] Its incorporation into a peptide backbone introduces conformational rigidity, which can lock the molecule into a bioactive conformation, enhancing receptor affinity and providing resistance to enzymatic degradation. This guide provides a detailed technical overview and actionable protocols for the incorporation of a specific, valuable building block, (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester , into peptide sequences using solid-phase peptide synthesis (SPPS). This building block offers two points for diversification: the secondary amine of the piperidine ring for backbone extension and a primary amine (protected as a Boc-carbamate) for side-chain functionalization, following an orthogonal protection strategy.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, enabling the user to troubleshoot and adapt these protocols for their specific research needs.

Building Block Profile: this compound

A thorough understanding of the building block is critical for its successful application.

Structure and Stereochemistry:

N1 N C2 C N1->C2 H_N H N1->H_N C3 C C2->C3 Me CH₃ C2->Me C4 C C3->C4 C5 C C4->C5 NH_Boc NH-Boc C4->NH_Boc C6 C C5->C6 C6->N1 label_N1 N1 (secondary amine for backbone elongation) label_C4 C4 (primary amine for side-chain, Boc-protected) label_C2 C2 (chiral center)

Caption: Structure of this compound.

This building block possesses two chiral centers at the C2 and C4 positions, leading to the possibility of four stereoisomers (cis and trans racemates). The relative stereochemistry (cis or trans) of the methyl and amino groups will significantly influence the three-dimensional conformation of the resulting peptide. It is imperative to use a stereochemically pure starting material to avoid complex mixtures in the final product. Diastereoselective synthesis methods have been developed to access specific isomers of 2,4-disubstituted piperidines.[4][5]

Chemical Properties and Handling:

  • Amino Group Reactivity: The N1 nitrogen is a secondary amine, which is sterically more hindered and less nucleophilic than a primary amine. This presents a significant challenge for coupling reactions.

  • Boc Protecting Group: The C4 amino group is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions used for Fmoc deprotection in standard SPPS but is readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA).[6][7] This orthogonality is the cornerstone of the synthetic strategy.

  • Solubility and Storage: The compound is typically a solid, soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). It should be stored in a cool, dry place.

Synthetic Strategy: An Orthogonal Approach

The successful incorporation of this building block relies on an orthogonal protection scheme, most commonly the Fmoc/tBu strategy .

cluster_0 Peptide Elongation Cycle (Fmoc-SPPS) cluster_1 Piperidine Incorporation cluster_2 Final Cleavage & Deprotection Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Amino Acid Coupling (HATU/DIPEA) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Wash->Fmoc_Deprotection Piperidine_Coupling Couple Piperidine Building Block (N1 amine reacts) Boc group at C4 is stable Wash->Piperidine_Coupling Cleavage Global Deprotection (TFA Cocktail) - Cleaves peptide from resin - Removes side-chain tBu groups - Removes Boc from piperidine C4 Wash->Cleavage After final AA Piperidine_Coupling->Fmoc_Deprotection Final_Peptide Purified Peptide with Piperidine Scaffold Cleavage->Final_Peptide Start Resin-Bound Peptide (N-terminal Fmoc) Start->Fmoc_Deprotection

Caption: Orthogonal synthesis workflow for piperidine scaffold incorporation.

  • Peptide Elongation: The peptide chain is assembled on a solid support using standard Fmoc-SPPS. The Nα-Fmoc group is removed with a solution of piperidine in DMF, and the next Fmoc-protected amino acid is coupled.

  • Piperidine Incorporation: At the desired position in the sequence, the N-Boc-(2-Methyl-piperidin-4-yl)-amine is coupled. Its N1 secondary amine reacts with the N-terminal amine of the growing peptide chain. The Boc group on the C4 amine remains intact.

  • Continued Elongation: After coupling the piperidine unit, the synthesis continues by coupling the next Fmoc-amino acid to the N1 nitrogen of the piperidine ring.

  • Final Cleavage: Once the full peptide sequence is assembled, a strong acid cocktail (typically TFA-based) is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group on the piperidine's C4 amine.

Experimental Protocols

These protocols are designed to be a robust starting point. Optimization may be required depending on the specific peptide sequence.

Protocol 1: Coupling of this compound

The primary challenge in this step is the steric hindrance of the secondary amine on the piperidine ring. Standard coupling conditions are often insufficient. The use of a potent coupling reagent, such as HATU, is strongly recommended.[3][8] A double coupling strategy should be employed to ensure the reaction proceeds to completion.[4]

Reagents and Stoichiometry:

ReagentEquivalents (vs. Resin Loading)Purpose
Resin-bound peptide (Fmoc-deprotected)1Solid support with free N-terminal amine
Piperidine Building Block3.0 - 5.0The amino acid to be coupled
HATU2.9 - 4.9Coupling reagent (activates carboxyl group)
DIPEA (or Collidine)6.0 - 10.0Base to activate coupling and neutralize
DMF-Solvent

Step-by-Step Procedure:

  • Fmoc Deprotection: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed using a standard protocol (e.g., 20% piperidine in DMF, 2 x 10 min). Confirm deprotection with a positive Kaiser test (beads turn dark blue).

  • Resin Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation (First Coupling): In a separate vessel, dissolve the piperidine building block (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: After the coupling time, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • Negative Result (Yellow/Colorless beads): The coupling is likely complete. Proceed to Step 8.

    • Positive Result (Blue/Purple beads): The coupling is incomplete. Proceed to Step 6 for a second coupling.

  • Second Coupling: Drain the reaction vessel and wash the resin with DMF (3 times). Repeat steps 3 and 4 with a fresh solution of activated piperidine building block.

  • Final Monitoring: Perform a second Kaiser test. If the test is still positive, consider capping the unreacted amines (see Troubleshooting section) before proceeding.

  • Final Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.

Protocol 2: Coupling the Subsequent Amino Acid

Coupling an amino acid to the N1 secondary amine of the incorporated piperidine scaffold is also a sterically demanding reaction. Therefore, enhanced coupling conditions are required.

Step-by-Step Procedure:

  • Activation: In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-amino acid solution to the resin containing the piperidine moiety. Agitate for 2-4 hours.

  • Monitoring: Monitoring this step is challenging as the Kaiser test is unreliable for secondary amines. The bromophenol blue test can be used as an alternative. A small-scale cleavage and LC-MS analysis is the most definitive method to confirm coupling efficiency.

  • Washing: Wash the resin as described in Protocol 1, Step 8.

Protocol 3: Final Cleavage and Deprotection

This step removes the peptide from the resin and cleaves all acid-labile protecting groups, including the Boc group on the piperidine.

Standard Cleavage Cocktail (Reagent K):

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Strong acid for cleavage
Phenol5%Scavenger (protects Tyr)
Water5%Scavenger
Thioanisole5%Scavenger (protects Met, Cys)
1,2-Ethanedithiol (EDT)2.5%Scavenger (protects Trp)

Procedure:

  • Preparation: Wash the final, fully assembled peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. The mass spectrum should correspond to the peptide with a free amine at the C4 position of the piperidine ring.

Troubleshooting and Expert Insights

A self-validating protocol anticipates and addresses potential failures.

Start Perform Coupling (Protocol 1 or 2) KaiserTest Monitor with Kaiser Test (if primary amine) Start->KaiserTest Result Result? KaiserTest->Result Capping Cap unreacted amines (Acetic Anhydride/DIPEA) KaiserTest->Capping Still Positive Negative Negative (Yellow) Result->Negative Positive Positive (Blue) Result->Positive Proceed Proceed to next step Negative->Proceed DoubleCouple Perform Double Coupling Positive->DoubleCouple DoubleCouple->KaiserTest Re-test Capping->Proceed Analyze Analyze for Deletion Sequence (LC-MS) Capping->Analyze

Caption: Troubleshooting workflow for incomplete coupling reactions.

  • Incomplete Coupling: This is the most likely issue. As outlined in the protocol, a double coupling is the first line of defense.[4] Using a 5-fold excess of the building block and coupling reagents can also help drive the reaction to completion.

  • Persistent Incomplete Coupling: If a double coupling fails (indicated by a persistently positive Kaiser test), it is crucial to cap the unreacted N-terminal amines. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF. Capping prevents the formation of deletion sequences, which are often difficult to separate from the desired product during purification.[4]

  • Aggregation: Sequences rich in hydrophobic residues can aggregate on the resin, hindering reagent access.[4] Using "magic mixtures" of solvents (e.g., DCM/DMF/NMP) or chaotropic salts can help disrupt these secondary structures.

  • Epimerization: While the use of HATU generally minimizes racemization, the risk is always present, especially with hindered couplings that may require longer reaction times or elevated temperatures. It is advisable to analyze the crude product carefully by chiral chromatography or NMR to detect any diastereomeric impurities.

Conclusion

The incorporation of this compound into peptide scaffolds is a powerful technique for generating novel peptidomimetics with potentially enhanced therapeutic properties. Success hinges on acknowledging and overcoming the inherent steric challenges posed by this building block. By employing potent coupling reagents like HATU, utilizing a double coupling strategy, and implementing careful monitoring and troubleshooting steps, researchers can confidently integrate this versatile scaffold into their peptide drug discovery programs. The protocols and insights provided herein offer a comprehensive framework for achieving this goal, paving the way for the next generation of peptide-based therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. [Link]

  • Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • Kim, H. Y., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Archives of Pharmacal Research. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Davies, S. G., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. BenchChem.
  • Busnel, O., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Zhang, L., et al. (2018). Synthesis and pharmaceutical characterization of site specific mycophenolic acid-modified Xenopus glucagon-like peptide-1 analogs. RSC Advances. [Link]

  • Reddit. (2024). Does anyone have a pdf guide/SOP for solid phase peptide synth?. r/Chempros. [Link]

  • Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Google Patents. (2016). Synthesis of glp-1 peptides.
  • Sheppard, R. C. (1995). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

Sources

Application Notes & Protocols: Strategic Coupling of tert-butyl (2-methylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, prized for their favorable physicochemical properties and their ability to serve as versatile templates for exploring chemical space. The building block, tert-butyl (2-methylpiperidin-4-yl)carbamate, offers a particularly valuable starting point for synthesis campaigns. It features three key structural elements for strategic diversification:

  • A Secondary Piperidine Nitrogen (N1): This serves as the primary nucleophilic handle for a variety of C-N bond-forming reactions, enabling the introduction of diverse substituents.

  • A Stereocenter at the C2 Position: The methyl group introduces chirality, allowing for the synthesis of stereochemically defined molecules to probe specific interactions with biological targets. It also introduces steric bulk that must be considered during reaction design.

  • A Boc-Protected Amine at the C4 Position: This protected amine provides a latent functional group that can be unveiled later in a synthetic sequence for further elaboration, enabling the construction of more complex architectures.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal reaction conditions for coupling at the N1 position of this versatile piperidine building block. We will move beyond simple procedural lists to explore the underlying principles and rationale behind reagent selection and parameter optimization for three cornerstone synthetic transformations: Amide Bond Formation , Reductive Amination , and Buchwald-Hartwig Amination .

Section 1: Amide Bond Formation - Forging the Amide Linkage

The formation of an amide bond by coupling the piperidine nitrogen with a carboxylic acid is one of the most frequently employed reactions in medicinal chemistry.[1] The direct condensation of an amine and a carboxylic acid is thermodynamically unfavorable under standard conditions; therefore, the carboxylic acid must first be "activated" to generate a highly electrophilic species that is susceptible to nucleophilic attack by the secondary amine.[2]

The Principle of Activation & The Chemist's Toolkit

The activation process involves converting the carboxylic acid's hydroxyl group into a better leaving group. A vast array of coupling reagents has been developed for this purpose, each with distinct advantages and mechanistic nuances. The choice of reagent is critical for ensuring high yields, minimizing side reactions, and preserving stereochemical integrity.[3]

Coupling Reagent Class Examples Mechanism of Action Advantages Considerations
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.Cost-effective; EDC and its urea byproduct are water-soluble, simplifying workup.[4][5]Can lead to racemization; O→N acyl migration can form a stable N-acylurea byproduct. Additives are recommended.[5]
Additives HOBt, HOAt, OxymaPureTraps the O-acylisourea to form a less reactive but more selective active ester, suppressing side reactions.[5][6]Increases reaction rates and significantly reduces racemization.[4]HOBt and HOAt have explosive properties and are often sold wetted. OxymaPure is a safer, non-explosive alternative.[5]
Aminium/Uronium Salts HATU, HBTU, HCTURapidly forms highly reactive HOAt or HOBt active esters.High efficiency and fast reaction times, even for sterically hindered substrates.[4]More expensive; can cause guanidinylation of the amine if used in excess.[5]
Phosphonium Salts PyBOP, PyAOPForms HOBt or HOAt active esters.Highly efficient; avoids the guanidinylation side reaction.[5]Generates carcinogenic HMPA (for BOP) or other phosphonamides as byproducts.[5]
Experimental Protocols for Amide Coupling

Protocol 1.2.1: High-Efficiency Coupling using HATU

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective reagent suitable for challenging or sterically hindered couplings.[3]

Materials:

  • tert-butyl (2-methylpiperidin-4-yl)carbamate

  • Carboxylic Acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add tert-butyl (2-methylpiperidin-4-yl)carbamate (1.1 eq).

  • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). Rationale: DIPEA is a bulky, non-nucleophilic base that neutralizes the hexafluorophosphate salt and the carboxylic acid proton without competing in the coupling reaction.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarbonate wash removes unreacted carboxylic acid and the acidic HOAt byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 1.2.2: Economical and Practical Coupling using EDC/HOBt

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a classic and robust combination.[7]

Materials:

  • tert-butyl (2-methylpiperidin-4-yl)carbamate

  • Carboxylic Acid (R-COOH)

  • EDC·HCl

  • HOBt·H₂O

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), tert-butyl (2-methylpiperidin-4-yl)carbamate (1.1 eq), and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes the basic amine starting material and DIPEA, while the base wash removes the acidic HOBt and unreacted carboxylic acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue via silica gel column chromatography.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Carboxylic Acid (1 eq) Amine (1.1 eq) Coupling Reagent (1.2 eq) Base (2.5-3 eq) Dissolve Dissolve in Anhydrous Solvent (DMF or DCM) Reagents->Dissolve 1. Combine Stir Stir at 0°C to RT (2-24 h) Dissolve->Stir 2. React Dilute Dilute with Organic Solvent Stir->Dilute 3. Quench Wash Aqueous Washes (Acid/Base/Brine) Dilute->Wash Dry Dry (Na₂SO₄/MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Figure 1. General workflow for amide bond formation.

Section 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds, proceeding via the one-pot reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This strategy is often superior to direct N-alkylation with alkyl halides as it avoids the use of strong bases and minimizes the risk of side reactions.

The Iminium Intermediate and Selective Reduction

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the piperidine and the carbonyl compound. This electrophilic species is then reduced in situ by a hydride agent.

The choice of reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, milder, more selective reagents are preferred.[8]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice. It is a mild and selective reducing agent that is moisture-tolerant and does not require acidic conditions to effect reduction of the iminium ion. It is particularly effective for coupling with both aldehydes and ketones.[9]

  • Sodium cyanoborohydride (NaBH₃CN): A classic reagent that is also selective for the iminium ion over the carbonyl. However, it is highly toxic and its reactivity is pH-dependent, often requiring the addition of an acid catalyst.

Experimental Protocol for Reductive Amination

Protocol 2.2.1: N-Alkylation using STAB

Materials:

  • tert-butyl (2-methylpiperidin-4-yl)carbamate

  • Aldehyde or Ketone (R-C(O)-R')

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalytic)

  • Saturated aqueous NaHCO₃ or 1M NaOH

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flask containing a stirred solution of tert-butyl (2-methylpiperidin-4-yl)carbamate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed. Rationale: STAB is added after the iminium has had time to form to ensure efficient reduction.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ or 1M NaOH until the solution is basic.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reductive_Amination Amine Piperidine (Nucleophile) Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Iminium + H⁺ - H₂O Product N-Alkylated Product (Tertiary Amine) Iminium->Product STAB NaBH(OAc)₃ (Hydride Source) STAB->Product Reduction

Figure 2. The reductive amination pathway.

Section 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines.[10] It enables the formation of C(sp²)-N bonds under conditions that are often milder and more functional-group tolerant than classical methods like nucleophilic aromatic substitution.[11]

The Catalytic Cycle: Key Parameters for Success

This transformation is highly dependent on the careful orchestration of several components that make up the catalytic system.[12]

  • Palladium Source: A Pd(0) species is the active catalyst. This is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[13]

  • Ligand: The choice of phosphine ligand is paramount. Electron-rich, sterically bulky ligands are required to facilitate both the oxidative addition of the aryl halide and the final reductive elimination step. Common ligand classes include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocenylphosphines.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that is central to the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[14]

  • Solvent & Atmosphere: The reaction is sensitive to oxygen. Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) and an inert atmosphere (Nitrogen or Argon) are mandatory.

Experimental Protocol for Buchwald-Hartwig Amination

Protocol 3.2.1: General Procedure for N-Arylation

Materials:

  • tert-butyl (2-methylpiperidin-4-yl)carbamate

  • Aryl Halide or Aryl Triflate (Ar-X)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, Deoxygenated Toluene

Procedure:

  • Inert Atmosphere is CRITICAL. This procedure should be performed in a glovebox or using Schlenk line techniques.

  • To a Schlenk tube or oven-dried flask, add the aryl halide (1.0 eq), tert-butyl (2-methylpiperidin-4-yl)carbamate (1.2 eq), the base (1.4 eq), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Evacuate and backfill the vessel with inert gas (repeat 3 times).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS. Note: TLC analysis can be complicated by the presence of the catalyst and ligand.

  • Upon completion, cool the mixture to room temperature and quench by adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Cycle cluster_inputs Inputs Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X Lₙ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)-Amine]⁺X⁻ Lₙ OxAdd->AmineComplex Ligand Exchange (+ Amine) AmidoComplex Ar-Pd(II)-Amide Lₙ AmineComplex->AmidoComplex Deprotonation (- Base-H⁺X⁻) AmidoComplex->Pd0 Reductive Elimination Product Ar-Amine AmidoComplex->Product ArX Ar-X ArX->OxAdd Amine Amine-H Amine->AmineComplex Base Base Base->AmineComplex

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. PubChem Compound Summary. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(3R,4R)-1-(2-cyanoacetyl_-4-methylpiperidin-3-yl_-carbamate]([Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ChemBK. (2024). 4-AMINOPIPERIDINE-N-METHYL, N-BOC PROTECTED. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Boc-Protected Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group is a critical maneuver in multi-step syntheses, enabling precise control over the reactivity of the piperidine nitrogen.[2][4] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the large-scale synthesis of key Boc-protected piperidine intermediates. We will delve into the underlying chemical principles, offer detailed, scalable protocols for common intermediates, address common challenges in process scale-up, and outline essential safety measures. This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Strategic Importance of Boc-Protected Piperidines

The piperidine ring is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability to drug candidates.[4] However, the nucleophilic nature of the secondary amine in the piperidine ring necessitates a protection strategy to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[5]

This combination of stability and straightforward deprotection makes Boc-protected piperidines, such as N-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxylic acid, highly versatile and sought-after building blocks in the synthesis of complex molecules, including analgesics, anticancer agents, and treatments for neurological disorders.[2][4][6] The ability to produce these intermediates on a large scale with high purity and yield is therefore a critical enabler for the pharmaceutical industry.[1]

Core Chemistry: The Boc Protection of Piperidines

The fundamental reaction for the synthesis of N-Boc-piperidine derivatives is the reaction of a piperidine substrate with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a leaving group, which is then neutralized by a base.

Boc_Protection_Mechanism Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate Base Base (e.g., TEA, NaHCO₃) Byproducts t-BuOH + CO₂ + HB⁺ Base->Byproducts Neutralization Product N-Boc-Piperidine Intermediate->Product Collapse & Elimination Intermediate->Byproducts

Caption: General mechanism of N-Boc protection of piperidine.

Critical Parameters for Scale-Up

When transitioning from bench-scale to large-scale production, several factors must be carefully optimized to ensure a safe, efficient, and reproducible process.

  • Choice of Base and Solvent : The selection of a suitable base and solvent system is crucial. Common bases include triethylamine (TEA) and sodium bicarbonate.[7] Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are frequently used, with the choice depending on the solubility of the starting materials and reagents.[7] For greener processes, solvent-free conditions or the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME) are being explored.

  • Stoichiometry : A slight excess of Boc anhydride (typically 1.1 to 1.3 equivalents) is recommended to drive the reaction to completion.[7] However, a large excess should be avoided to minimize the formation of di-Boc byproducts, especially if other nucleophilic groups are present.[7]

  • Temperature Control : The reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of degradation products. The reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7]

  • Workup and Purification : Proper workup is essential to remove unreacted Boc anhydride and other byproducts.[7] Aqueous washes are typically employed. Purification on a large scale often relies on crystallization or distillation rather than chromatography to be cost-effective.

Detailed Protocols for Key Intermediates

The following protocols are designed to be scalable and have been adapted from established industrial practices and patent literature.

Protocol 1: Large-Scale Synthesis of N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine is a vital intermediate for a wide range of pharmaceuticals.[4][8] This two-step protocol starts from 4-piperidone hydrochloride hydrate.

Step 1: Reduction of 4-Piperidone to 4-Hydroxypiperidine

Reduction_Workflow Start 4-Piperidone HCl Hydrate in Toluene/Water Base Add Ammonia (aq) Start->Base Extract Extract with Toluene Base->Extract Dry Dry (Na₂SO₄ or MgSO₄) Extract->Dry Filter Filter Dry->Filter Concentrate Concentrate Toluene Filter->Concentrate Dissolve Dissolve in Methanol Concentrate->Dissolve Reduce Add NaBH₄ (Portion-wise) Dissolve->Reduce Workup Acid/Base Workup & Extraction Reduce->Workup Isolate Crystallize from n-Hexane Workup->Isolate

Caption: Workflow for the reduction of 4-piperidone.

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and a nitrogen inlet.

  • 4-piperidone hydrochloride hydrate

  • Toluene

  • Aqueous ammonia

  • Anhydrous magnesium sulfate or sodium sulfate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid

  • Dichloromethane (DCM) or other suitable extraction solvent

  • n-Hexane

Procedure:

  • Charge the reaction vessel with 4-piperidone hydrochloride hydrate and a mixture of distilled water and toluene.

  • Cool the mixture and slowly add aqueous ammonia to basify the solution, liberating the free 4-piperidone.

  • Separate the aqueous layer and extract it with additional toluene.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the toluene solution under reduced pressure to obtain crude 4-piperidone.

  • Dissolve the crude 4-piperidone in methanol in a separate, clean reactor.

  • Cool the methanolic solution and add sodium borohydride in portions, carefully controlling the temperature.

  • Once the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction and adjust the pH with dilute hydrochloric acid.

  • Extract the product into a suitable organic solvent like dichloromethane.

  • Dry the organic phase, concentrate it, and crystallize the 4-hydroxypiperidine from n-hexane to yield a white solid.[8]

Step 2: Boc Protection of 4-Hydroxypiperidine

Procedure:

  • In a large reactor, dissolve the 4-hydroxypiperidine from the previous step in methanol.

  • Add a base, such as potassium carbonate.[8]

  • At a controlled temperature (e.g., 25-30 °C), add di-tert-butyl dicarbonate.[8]

  • Allow the reaction to proceed for 6-8 hours.[8]

  • Filter off any insoluble materials.

  • Concentrate the methanolic solution.

  • Add petroleum ether or a similar non-polar solvent to induce crystallization.

  • Cool the mixture to complete the crystallization, then filter and dry the final product, N-Boc-4-hydroxypiperidine, which is typically a white crystalline solid.[8]

ParameterValueReference
Starting Material4-Piperidone Hydrochloride Hydrate[8]
Reducing AgentSodium Borohydride (NaBH₄)[8]
Boc Protecting AgentDi-tert-butyl dicarbonate[8]
Base for Boc ProtectionPotassium Carbonate[8]
Typical Purity>99% (by GC)[8]
Protocol 2: Scalable Synthesis of N-Boc-piperidine-4-carboxylic Acid

This intermediate is a key building block for a variety of pharmaceutical agents.[2][6][9] The synthesis typically involves the direct Boc protection of isonipecotic acid (piperidine-4-carboxylic acid).

Procedure:

  • In a suitable reaction vessel, dissolve isonipecotic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.

  • While stirring, slowly add di-tert-butyl dicarbonate.

  • Allow the reaction to warm and stir at around 30°C for an extended period (e.g., 22 hours).

  • After the reaction is complete, perform an extraction with a non-polar solvent like ethyl ether to remove any unreacted Boc anhydride.

  • Carefully acidify the aqueous phase with a 3 mol/L hydrochloric acid solution to a pH of 2-3. This will precipitate the product.

  • Extract the product into ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid, typically as a white crystalline powder.[6]

ParameterValueReference
Starting MaterialIsonipecotic acid[6]
Boc Protecting AgentDi-tert-butyl dicarbonate[6]
pH for Product Precipitation2-3
Typical Melting Point148-153°C[6]
Typical Purity>98.5%[6]

Troubleshooting and Overcoming Scale-Up Challenges

ChallengeCauseMitigation StrategyReference
Incomplete Reaction - Insufficient Boc anhydride- Sterically hindered piperidine- Incorrect pH- Increase equivalents of Boc₂O to 1.2-1.5.- Extend reaction time and monitor by TLC.- Ensure sufficient base is present to neutralize the acid generated.[7]
Formation of Di-Boc Byproduct - Excess Boc anhydride- Highly nucleophilic amines- Use a controlled amount of Boc₂O (1.0-1.1 equivalents).- Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[7]
Difficult Purification - Azeotrope formation with starting materials (e.g., pyridine)- Oily product that is difficult to crystallize- For pyridine impurities, consider selective salt formation with CO₂.- For crystallization issues, screen various solvent/anti-solvent systems.[10]
Safety Hazards - Flammability of solvents- Corrosive nature of piperidine- Use explosion-proof equipment and ground all vessels.- Ensure proper ventilation and use appropriate personal protective equipment (PPE).[11][12][13]

Safety Considerations for Large-Scale Operations

Handling piperidine and its derivatives on a large scale requires strict adherence to safety protocols.

  • Flammability : Piperidine is a highly flammable liquid and vapor.[13] All large-scale operations must be conducted in well-ventilated areas, away from ignition sources.[11][12] Equipment should be properly grounded to prevent static discharge.[11]

  • Toxicity and Corrosivity : Piperidine can cause severe skin burns and is toxic if inhaled.[13] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory.[11][13]

  • Waste Disposal : All waste materials, including solvents and reaction byproducts, must be disposed of in accordance with local environmental regulations.

Safety_Protocol Safety Large-Scale Synthesis Safety Protocol PPE Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles/face shield - Respirator (as needed) - Lab coat/apron Safety->PPE Handling Chemical Handling - Work in a well-ventilated area/fume hood - Use explosion-proof equipment - Ground all containers and equipment - Avoid ignition sources Safety->Handling Emergency Emergency Procedures - Know location of safety showers & eyewash stations - Have appropriate fire extinguishers ready - Spill containment kits available Safety->Emergency Waste Waste Disposal - Segregate waste streams - Follow institutional and local regulations - Label all waste containers clearly Safety->Waste

Caption: Key safety considerations for large-scale piperidine synthesis.

Conclusion

The large-scale synthesis of Boc-protected piperidine intermediates is a well-established and critical process in the pharmaceutical and chemical industries. Success in scaling up these syntheses hinges on a thorough understanding of the underlying reaction mechanisms, careful optimization of reaction parameters, and an unwavering commitment to safety. By following robust and validated protocols, such as those outlined in this guide, researchers and process chemists can reliably produce high-purity Boc-protected piperidines, thereby enabling the efficient development and manufacturing of life-saving medicines and other advanced materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • AmericanBio. (2015, February 23). PIPERIDINE.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • SGT Life Sciences. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • Precedence Research. (n.d.). Piperidine Market Size, Share & Industry Growth 2032.
  • ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.

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Application Notes and Protocols for the Characterization of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of a Boc-protecting group, a piperidine ring, and two stereocenters (at C2 and C4 of the piperidine ring) necessitates a robust suite of analytical methods to confirm its identity, purity, and stereoisomeric composition. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to ensure data integrity and reproducibility, aligning with the principles of analytical method validation.

The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis for the characterization of this compound. Each section provides the scientific rationale for the technique, a detailed experimental protocol, and expected outcomes.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

HPLC is an indispensable technique for assessing the purity of pharmaceutical intermediates. For this compound, both reversed-phase HPLC for purity determination and chiral HPLC for the separation of stereoisomers are critical.

Reversed-Phase HPLC for Purity Assessment

Scientific Rationale: Reversed-phase HPLC, typically utilizing a C18 stationary phase, separates compounds based on their hydrophobicity. The Boc-protected piperidine derivative is a relatively non-polar molecule, making it well-suited for retention and separation from more polar or less polar impurities on a C18 column. The addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for obtaining sharp, symmetrical peaks by protonating the basic nitrogen of the piperidine ring, thereby preventing unwanted interactions with residual silanols on the stationary phase.[1]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh ~1 mg of sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep->dissolve inject Inject sample onto C18 RP-HPLC column dissolve->inject separate Gradient Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (% area) integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)% B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Expected Results: A successful analysis will show a major peak corresponding to the product with a retention time determined by its polarity. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A successful deprotection of a Boc-group would result in a significantly earlier eluting peak corresponding to the more polar free amine.[2]

Chiral HPLC for Stereoisomer Separation

Scientific Rationale: The target molecule has two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.[3] The choice of mobile phase (typically a mixture of an alkane and an alcohol) is critical for achieving optimal resolution.

Experimental Workflow:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Weigh ~1 mg of sample dissolve Dissolve in Mobile Phase prep->dissolve inject Inject onto Chiral Stationary Phase (CSP) dissolve->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate peaks of stereoisomers detect->integrate calculate Determine stereoisomeric ratio integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep Dissolve ~5-10 mg of sample solvent in Deuterated Solvent (e.g., CDCl3) with TMS prep->solvent acquire_H1 Acquire ¹H NMR Spectrum solvent->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum solvent->acquire_C13 process Process Spectra (FT, Phasing) acquire_H1->process acquire_C13->process assign Assign signals to nuclei process->assign interpret Interpret coupling and shifts assign->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [4]3. ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Expected Spectral Data:

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
C(CH₃)₃~1.45 (s, 9H)~28.4
C(CH₃)₃~79.0~155.0
Piperidine CH₂~1.2-2.0 (m)~30-45
Piperidine CH~2.5-3.5 (m)~45-55
Piperidine CH-CH₃~2.5-3.0 (m, 1H)~50-55
CH-N-Boc~3.5-4.0 (m, 1H)~45-50
CH₃~1.1 (d, 3H)~20-25
NHBroad singlet-

Note: The exact chemical shifts and multiplicities will depend on the specific stereoisomer and the solvent used. The values presented are estimations based on similar structures. [5][6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Scientific Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the protonated form of our target compound, typically generating the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation, providing valuable structural information. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group or parts of it (e.g., loss of isobutylene). The piperidine ring can also undergo characteristic ring cleavages. [7][8] Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Prepare dilute solution solvent in ACN/H₂O with 0.1% FA prep->solvent infuse Infuse into ESI source solvent->infuse full_scan Acquire Full Scan MS infuse->full_scan msms Acquire MS/MS of [M+H]⁺ full_scan->msms determine_mw Determine Molecular Weight msms->determine_mw analyze_frag Analyze Fragmentation Pattern determine_mw->analyze_frag

Caption: Workflow for Mass Spectrometric Analysis.

Protocol:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or triple quadrupole).

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.

  • Ionization Mode: Positive ion mode.

  • Full Scan MS: Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺. The expected m/z for C₁₁H₂₂N₂O₂ is 214.30, so the [M+H]⁺ ion should be observed at m/z 215.31.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 215.31) as the precursor ion and acquire a product ion spectrum.

Expected Fragmentation:

  • Loss of isobutylene: m/z 159 [M+H - 56]⁺

  • Loss of tert-butyl: m/z 158 [M+H - 57]⁺

  • Loss of Boc group: m/z 115 [M+H - 100]⁺

  • Piperidine ring fragmentation: Various fragments depending on the cleavage pathway.

Thermal Analysis: Physicochemical Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of the material, such as its melting point, thermal stability, and presence of residual solvents. [9][10] Scientific Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability and the presence of volatile components like solvents. [11] Protocol:

  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Results:

  • DSC: An endothermic peak corresponding to the melting of the solid. The peak temperature provides the melting point.

  • TGA: A stable baseline until the temperature at which the compound begins to decompose. A significant mass loss would be observed at the decomposition temperature. Any mass loss at lower temperatures could indicate the presence of residual solvents.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of HPLC for purity and stereoisomeric analysis, NMR for structural confirmation, mass spectrometry for molecular weight determination and fragmentation analysis, and thermal analysis for physicochemical properties provides a complete profile of the compound. The protocols outlined in this guide provide a robust framework for the reliable and reproducible characterization of this important pharmaceutical intermediate, ensuring its quality and suitability for subsequent synthetic steps.

References

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  • AZoM. (2023, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

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  • Supporting Information. (n.d.). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
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  • Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • PubMed. (2010, February 17). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemicalBook. (n.d.). (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ResearchGate. (2015, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance in chemical reactions involving 2-methylpiperidine. The bulky methyl group at the C2 position significantly impacts the nucleophilicity of the piperidine nitrogen, often leading to sluggish reactions and low yields. This resource is designed to provide not only solutions but also a deeper understanding of the underlying principles to empower you in your experimental design.

The Challenge: Understanding Steric Hindrance in 2-Methylpiperidine

The core issue with 2-methylpiperidine is the steric congestion around the nitrogen atom. The methyl group restricts the approach of electrophiles to the nitrogen's lone pair of electrons, which is essential for forming new chemical bonds. This "steric shield" can significantly slow down or even prevent reactions that would otherwise proceed smoothly with less hindered amines like piperidine. The choice of reagents, catalysts, and reaction conditions becomes critical to overcoming this steric barrier.

Below is a troubleshooting guide organized by common reaction types, followed by a set of frequently asked questions that delve deeper into specific experimental challenges.

Troubleshooting Guides

Section 1: N-Alkylation Reactions

Issue: Low yields or no reaction when attempting to N-alkylate 2-methylpiperidine with alkyl halides.

Q1: My standard N-alkylation of 2-methylpiperidine with an alkyl bromide is failing. What are the key parameters I should investigate?

A1: Standard N-alkylation conditions often fail for 2-methylpiperidine due to its reduced nucleophilicity. Here’s a systematic approach to troubleshoot this common issue:

  • Reagent Choice:

    • Leaving Group: Switch from alkyl bromides or chlorides to alkyl iodides. Iodide is a much better leaving group, which can facilitate the reaction even with a weaker nucleophile.

    • Solvent: Employ polar aprotic solvents like DMF or acetonitrile. These solvents can help to stabilize the transition state and solvate the leaving group, thereby accelerating the reaction.

    • Base: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the piperidinium salt that forms, driving the reaction to completion. Consider using potassium carbonate (K₂CO₃) or, for more challenging cases, sodium hydride (NaH).[1]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions like elimination, especially with secondary and tertiary alkyl halides.

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in accelerating reactions with sterically hindered substrates.[2][3] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and improve yields.[4]

Troubleshooting Workflow for N-Alkylation

cluster_reagent Reagent Optimization cluster_conditions Condition Optimization start Low Yield in N-Alkylation reagent Optimize Reagents start->reagent conditions Adjust Reaction Conditions reagent->conditions If still low yield leaving_group Switch to Alkyl Iodide reagent->leaving_group success Successful Alkylation conditions->success If yield improves failure Re-evaluate Strategy conditions->failure If no improvement temp Increase Temperature conditions->temp solvent Use Polar Aprotic Solvent (DMF, MeCN) leaving_group->solvent base Use Stronger Base (K2CO3, NaH) solvent->base microwave Consider Microwave Synthesis temp->microwave

Caption: Troubleshooting workflow for low-yield N-alkylation of 2-methylpiperidine.

Section 2: Acylation Reactions

Issue: Incomplete conversion or slow reaction rates during the acylation of 2-methylpiperidine with acid chlorides or anhydrides.

Q2: I am struggling to fully acylate 2-methylpiperidine. What strategies can I employ to drive the reaction to completion?

A2: The steric hindrance in 2-methylpiperidine significantly impedes the approach of bulky acylating agents.[5] To overcome this, you need to enhance the reactivity of the system:

  • More Reactive Acylating Agents:

    • If using an acid anhydride, switch to the corresponding acid chloride, which is generally more reactive.

    • For particularly challenging acylations, consider using mixed anhydrides or activating the carboxylic acid with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Catalysis:

    • DMAP (4-Dimethylaminopyridine): The use of a catalytic amount of DMAP is a standard and effective method for accelerating acylation reactions. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.

    • Hydroxamic Acid-Piperidine Conjugates: For reactions under physiological conditions, hydroxamic acid-piperidine conjugates have been shown to be more active catalysts for lysine acetylation than DMAP.[6]

  • Reaction Conditions:

    • Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent reaction of the acylating agent with the solvent.[5]

    • Temperature: While higher temperatures can help, they can also lead to side reactions. A careful optimization of the temperature is necessary.

Protocol: DMAP-Catalyzed Acylation of 2-Methylpiperidine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylpiperidine (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acid chloride (1.1 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Buchwald-Hartwig Amination

Issue: Low yields in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) involving 2-methylpiperidine.

Q3: My Buchwald-Hartwig amination of an aryl bromide with 2-methylpiperidine is giving poor results. How can I optimize the catalytic system?

A3: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but sterically hindered amines like 2-methylpiperidine pose a significant challenge.[7][8] The success of this reaction is highly dependent on the choice of ligand, base, and palladium precursor.

  • Ligand Selection: The ligand is arguably the most crucial component. For sterically hindered amines, bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step.

    • Josiphos-type ligands: These have been shown to be effective for the coupling of sterically hindered secondary amines.

    • Buchwald's biarylphosphine ligands: Ligands like RuPhos, XPhos, and BrettPhos are specifically designed for challenging couplings and are excellent starting points for optimization.

  • Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can sometimes provide better results.[9]

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. The choice of precursor can sometimes influence the reaction outcome.[9]

Comparative Table of Ligands for Buchwald-Hartwig Amination
LigandStructureKey FeaturesTypical Applications
RuPhos
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Bulky, electron-rich biarylphosphine.General purpose for challenging couplings.
XPhos

Highly active for a wide range of substrates.Aryl chlorides and sterically hindered amines.
BrettPhos

Designed for primary amines, but can be effective for hindered secondary amines.Broad substrate scope.
Section 4: Reductive Amination

Issue: Low conversion and formation of side products in the reductive amination of a ketone or aldehyde with 2-methylpiperidine.

Q4: I am observing incomplete reaction and byproducts in my reductive amination with 2-methylpiperidine. What are the likely causes and how can I improve the outcome?

A4: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The steric hindrance of 2-methylpiperidine can slow down both the initial condensation and the subsequent reduction.

  • Iminium Ion Formation:

    • Water Removal: The initial condensation to form the iminium ion is a reversible reaction that produces water. Removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • pH Control: The reaction is often pH-sensitive. An acidic catalyst (e.g., a catalytic amount of acetic acid) can facilitate the dehydration step.

  • Reducing Agent: The choice of reducing agent is critical.

    • Sodium triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is often effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the carbonyl compound and amine.

    • Sodium cyanoborohydride (NaBH₃CN): Another common choice, but it is toxic and requires careful handling.

    • Catalytic Hydrogenation: For some substrates, catalytic hydrogenation over a palladium catalyst can be a clean and efficient method.[10] Recent research has shown that Pd(OH)₂ clusters can be particularly effective for the reductive amination of sterically hindered amines.[10]

Decision Tree for Reductive Amination Troubleshooting

start Low Yield in Reductive Amination water_removal Is water being removed? start->water_removal ph_control Is the pH optimized? water_removal->ph_control Yes add_dehydrating_agent Add molecular sieves or use Dean-Stark water_removal->add_dehydrating_agent No reducing_agent Is the reducing agent appropriate? ph_control->reducing_agent Yes add_acid_catalyst Add catalytic acetic acid ph_control->add_acid_catalyst No success Successful Reductive Amination reducing_agent->success Yes try_stab Try NaBH(OAc)3 reducing_agent->try_stab No add_dehydrating_agent->ph_control add_acid_catalyst->reducing_agent try_stab->success

Caption: Decision tree for troubleshooting reductive amination reactions.

Frequently Asked Questions (FAQs)

Q5: Can high pressure be used to overcome steric hindrance in 2-methylpiperidine reactions?

A5: Yes, high-pressure conditions can be a valuable tool. According to Le Chatelier's principle, increasing the pressure will favor the reaction that leads to a decrease in the number of moles of gas. For reactions with a negative activation volume, such as many cycloadditions and some substitution reactions, applying high pressure can significantly accelerate the reaction rate. For instance, in a reductive amination using H₂ gas, high pressure can increase the concentration of hydrogen in the reaction mixture and facilitate the reduction step.[10]

Q6: Are there any alternatives to palladium catalysts for C-N coupling with 2-methylpiperidine?

A6: While palladium catalysts are the most common, copper-catalyzed C-N coupling reactions (Ullmann condensation) have seen a resurgence. Modern Ullmann-type reactions often employ ligands that can facilitate the coupling of sterically hindered substrates. A recently discovered pyrrole-ol ligand has shown promise in the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines.[11] This can be a more cost-effective and sustainable alternative to palladium-based systems.

Q7: How does the stereochemistry of 2-methylpiperidine affect its reactivity?

A7: 2-Methylpiperidine is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers, unless a specific enantiomer has been synthesized or resolved. In most cases, the stereochemistry at the 2-position does not significantly alter the general strategies for overcoming steric hindrance. However, in reactions involving chiral reagents or catalysts, diastereomeric transition states can form, potentially leading to different reaction rates for the two enantiomers (kinetic resolution) or the formation of diastereomeric products. It is important to be aware of this possibility and to use appropriate analytical techniques to characterize the stereochemical outcome of the reaction.

Q8: Can computational chemistry be used to predict the success of a reaction with 2-methylpiperidine?

A8: Absolutely. Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful predictive tool. By modeling the reaction mechanism, one can calculate the activation energies for different pathways and predict which conditions are most likely to be successful. This can save significant time and resources in the lab by guiding the experimental design. For example, computational studies have been used to elucidate the mechanism of photoredox catalysis for the synthesis of hindered primary amines, which can be adapted to understand reactions with 2-methylpiperidine.[12][13][14]

References

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  • Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. (2023, September 29). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020, January 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020, January 6). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Representation of CO2 Absorption in Sterically Hindered Amines. (2025, October 30). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021, January 27). PubMed. Retrieved January 19, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sterically hindered amines for carbon dioxide removal from gases. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 19, 2026, from [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023, July 7). ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. (2020, March 16). PubMed. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2009, July 31). NIH. Retrieved January 19, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2025, October 16). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved January 19, 2026, from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025, July 26). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to overcome Steric Hindrance?. (2019, June 30). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trisubstituted acetanilides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

  • 2-Methylpiperidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

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Sources

Technical Support Center: Synthesis of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues.

Section 1: Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the reduction of a suitable precursor, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. A typical synthetic scheme is outlined below:

Scheme 1: Common Synthetic Route

The key challenges in this synthesis often revolve around controlling the stereochemistry at the 2 and 4 positions of the piperidine ring and preventing side reactions during the Boc protection step.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix it?

  • Answer: Low or no yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Here’s a breakdown of potential causes and solutions:

    • Poor Quality of Starting Materials: Impurities in your starting 2-methyl-4-piperidone or the amine source can interfere with the reaction.[1] It is recommended to use high-purity, commercially available reagents or purify the starting materials before use.[1]

    • Inefficient Reduction Step: The choice of reducing agent is critical.

      • For Reductive Amination: Sodium triacetoxyborohydride is often effective, but if the reaction is slow, ensure the reaction is anhydrous and consider using a different solvent system.[2]

      • For Oxime Reduction: Catalytic hydrogenation (e.g., using PtO₂ or Raney Nickel) is a common method.[3] Catalyst poisoning from impurities (like sulfur compounds) can halt the reaction.[3] Ensure your starting materials are free from such impurities and consider using a fresh batch of catalyst.[4]

    • Incomplete Boc Protection: The reaction with di-tert-butyl dicarbonate (Boc₂O) may be incomplete.

      • Ensure you are using an appropriate base (e.g., triethylamine, NaOH) and that the pH of the reaction mixture is suitable.

      • The reaction may require longer reaction times or slightly elevated temperatures, but be cautious as this can also lead to side products.

Issue 2: Presence of Impurities and Diastereomers

  • Question: My final product is contaminated with significant impurities, and I am getting a mixture of diastereomers. How can I improve the purity and stereoselectivity?

  • Answer: Impurity formation and lack of stereocontrol are common hurdles. Here’s how to address them:

    • Side Reactions during Boc Protection: The tert-butyl cation generated during Boc deprotection (if any occurs) can lead to alkylation of nucleophilic side chains.[5][6] While you are performing a protection step, similar side reactions can occur under harsh conditions. Using milder conditions and ensuring the reaction is not run for an excessively long time can minimize these byproducts.

    • Controlling Diastereoselectivity: The reduction of the 2-methyl-4-piperidone derivative is a key step for controlling the stereochemistry.

      • The choice of reducing agent can significantly influence the ratio of cis to trans isomers.[3][7] For example, dissolving metal reductions can favor the formation of the trans product, while some catalytic hydrogenations may favor the cis isomer.[3][7]

      • It is crucial to analyze the diastereomeric ratio of your product using techniques like NMR or HPLC.

    • Purification Challenges: The separation of diastereomers can be difficult.

      • If column chromatography is not providing adequate separation, consider using a different solvent system or a high-performance liquid chromatography (HPLC) system.[1]

      • Recrystallization can sometimes be an effective method for purifying a specific diastereomer.[1]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my final product. What techniques can I use?

  • Answer: Isolation and purification can be challenging due to the physical properties of the product.

    • Product Solubility: If your product is highly soluble in the workup solvent, you may be losing it during extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery.[1]

    • Salt Formation: If your product is basic, you can form a salt (e.g., hydrochloride) to facilitate precipitation and isolation.[1] The free base can then be regenerated.

    • Azeotropic Distillation: If your product is contaminated with pyridine from a previous step, azeotropic distillation can be an effective purification method.[8]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best method for the reduction of the 2-methyl-4-piperidone precursor?

    • A1: The "best" method depends on the desired stereochemical outcome. For a high degree of diastereoselectivity, catalytic hydrogenation with a suitable catalyst (e.g., PtO₂, Rh/C) can be effective.[3] The choice of catalyst and reaction conditions (temperature, pressure, solvent) will influence the stereoselectivity.[3]

  • Q2: What are the common side reactions to watch out for during Boc protection?

    • A2: The most common side reaction is the formation of isocyanates, ureas, and oxazolidinones, especially if the reaction conditions are not well-controlled.[6][9] Using a well-established protocol and monitoring the reaction closely can help avoid these.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the disappearance of starting materials and the appearance of the product.[1]

  • Q4: What are the optimal storage conditions for the final product?

    • A4: The product should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Section 4: Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Step 1: Reductive Amination of 2-Methyl-4-piperidone

  • To a solution of 2-methyl-4-piperidone (1.0 eq) in an appropriate solvent (e.g., dichloromethane, dichloroethane), add the amine source (e.g., ammonium acetate, 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2-methylpiperidine.

Step 2: Boc Protection of 4-Amino-2-methylpiperidine

  • Dissolve the crude 4-amino-2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, 1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Section 5: Data and Visualization

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low Yield Poor starting material qualityPurify starting materials before use.[1]
Inefficient reductionOptimize reducing agent and conditions.
Incomplete Boc protectionAdjust base, reaction time, or temperature.
Impurities Side reactions in Boc protectionUse milder conditions.
Poor stereocontrolScreen different reducing agents.[7]
Purification Issues Product loss during workupPerform multiple extractions.[1]
Diastereomer co-elutionUse HPLC or try recrystallization.[1]

Diagrams

Synthesis_Workflow Start 2-Methyl-4-piperidone Step1 Reductive Amination / Oxime Reduction Start->Step1 Intermediate 4-Amino-2-methylpiperidine Step1->Intermediate Step2 Boc Protection Intermediate->Step2 Product (2-Methyl-piperidin-4-yl)- carbamic acid tert-butyl ester Step2->Product

Caption: Overall synthetic workflow.

Troubleshooting_Yield Start Low Yield Observed Check_SM Check Starting Material Purity? Start->Check_SM Check_Reduction Review Reduction Conditions? Check_SM->Check_Reduction No Action_Purify Purify Starting Materials Check_SM->Action_Purify Yes Check_Boc Optimize Boc Protection? Check_Reduction->Check_Boc No Action_Reducer Screen Reducing Agents & Conditions Check_Reduction->Action_Reducer Yes Action_Boc Adjust Base/Time/Temp Check_Boc->Action_Boc Yes Success Improved Yield Check_Boc->Success No Action_Purify->Check_Reduction Action_Reducer->Check_Boc Action_Boc->Success

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. Benchchem.
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  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com.
  • ChemBK. (2024). tert-butyl (2-Methylpiperidin-4-yl)
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  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. lookchem.com.
  • Wikipedia. (n.d.). 1-Boc-4-AP. en.wikipedia.org.
  • MDPI. (n.d.). C-2,8,14,20-tetra(propyl)-5,11,17,23-tetrakis(N–(piperidine)methyl)calix[4]resorcinarene. mdpi.com.

  • Biocompare. (n.d.).

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Technical Support Center: Purification of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diastereomers of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of these stereoisomers.

The separation of diastereomers of substituted piperidines, such as this compound, is a critical step in the synthesis of many pharmaceutical compounds. The relative stereochemistry of the methyl group at the C2 position and the carbamic acid group at the C4 position results in cis and trans diastereomers. These diastereomers often exhibit small differences in their physical properties, which can make their separation challenging.[1][2] This guide provides practical solutions and theoretical explanations to empower you to optimize your purification processes.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the purification of this compound diastereomers.

Issue 1: Poor or No Separation of Diastereomers on Silica Gel Flash Chromatography

Question: I am running a flash column on silica gel, but my cis and trans diastereomers are co-eluting. How can I improve the resolution?

Answer:

Poor separation of these diastereomers on silica gel is a common issue due to their similar polarities.[1] Here is a systematic approach to troubleshoot and improve your separation:

Probable Causes & Solutions:

  • Inadequate Mobile Phase Selectivity: The choice of eluent is crucial for resolving closely related compounds.

    • Solution 1: Solvent System Modification. Standard solvent systems like ethyl acetate/hexanes may not provide sufficient selectivity. Experiment with different solvent combinations. Adding a small percentage of a more polar solvent like methanol or isopropanol can sometimes sharpen bands and improve resolution.[1] Alternatively, exploring less common non-polar solvents like toluene or dichloromethane in combination with a polar modifier can alter the selectivity.[1]

    • Solution 2: Additives. For basic compounds like piperidines, peak tailing on silica gel can obscure separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase can neutralize acidic silanol groups on the silica surface, leading to improved peak shape and potentially better resolution.[3]

  • Suboptimal Flow Rate: A high flow rate can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. This will increase the number of theoretical plates and improve separation.

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight for difficult separations.

  • Compound Stability on Silica: Some compounds can degrade on acidic silica gel, leading to streaking and apparent co-elution.[4]

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a deactivated stationary phase like alumina or neutralized silica gel.[4]

Issue 2: Difficulty in Visualizing Diastereomer Spots on TLC

Question: I'm having trouble seeing two distinct spots for my diastereomers on the TLC plate, even though I expect them to be present. What could be the reason?

Answer:

The small difference in polarity between the diastereomers can result in very close or overlapping spots on a TLC plate.[1]

Probable Causes & Solutions:

  • Insufficient TLC Plate Development: A single development may not be enough to resolve the spots.

    • Solution: Try multiple developments. Run the TLC plate in the developing chamber, remove it, and let the solvent evaporate completely. Then, place it back in the chamber and allow it to develop again. This can amplify the separation between closely migrating spots.

  • Inappropriate Staining/Visualization Technique: The chosen visualization method may not be sensitive enough.

    • Solution: While the Boc-protecting group provides some UV activity, it might be weak. If UV visualization is not clear, try using a more universal stain like potassium permanganate or ceric ammonium molybdate (CAM), which are effective for carbamates.

  • Low Concentration of One Diastereomer: If the diastereomeric ratio is highly skewed, the spot for the minor diastereomer may be too faint to see.

    • Solution: Prepare a more concentrated spotting solution of your crude mixture.

Issue 3: Recrystallization Attempts Fail to Yield Pure Diastereomers

Question: I have tried to separate the diastereomers by recrystallization from various solvents, but I am not getting any enrichment of one diastereomer. Why is this, and what can I do?

Answer:

Diastereomers can sometimes form solid solutions or co-crystallize, making separation by simple recrystallization difficult.

Probable Causes & Solutions:

  • Similar Crystal Lattice Packing: The diastereomers may have very similar shapes, allowing them to pack into the same crystal lattice.

    • Solution 1: Diastereomeric Salt Formation. A classic and effective method for resolving chiral amines is to form diastereomeric salts with a chiral acid or base.[5] For your Boc-protected piperidine, you would first need to deprotect the amine to liberate the free base. Then, you can react the free amine with a chiral resolving agent like tartaric acid or mandelic acid to form diastereomeric salts, which often have significantly different solubilities, allowing for separation by fractional crystallization.[5]

    • Solution 2: Explore a Wide Range of Solvents. Systematically screen a broad range of solvents with varying polarities and properties (e.g., protic, aprotic, aromatic). Sometimes a specific solvent or solvent mixture can induce preferential crystallization of one diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the general order of elution for cis and trans diastereomers of 2,4-disubstituted piperidines on normal-phase chromatography?

A1: There is no universal rule for the elution order of cis and trans diastereomers. It is highly dependent on the specific substituents and their interactions with the stationary phase. In many cases, the trans isomer, where the substituents are in a pseudo-equatorial-equatorial or axial-axial arrangement, is less polar and elutes first. However, intramolecular hydrogen bonding or specific steric interactions in the cis isomer can sometimes lead to it being less polar. The elution order must be determined empirically for each specific compound.

Q2: Is preparative HPLC a better option than flash chromatography for this separation?

A2: Preparative HPLC can offer significantly higher resolution than flash chromatography and is often the method of choice for difficult separations of diastereomers.[3] Chiral stationary phases (CSPs) in either normal-phase or reversed-phase mode can be particularly effective.[6][7] However, preparative HPLC is generally more expensive and has a lower sample throughput than flash chromatography.[2] A common strategy is to use flash chromatography to obtain enriched fractions of each diastereomer, which can then be further purified to high diastereomeric excess by preparative HPLC.

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

A3: Yes, supercritical fluid chromatography (SFC) is an excellent technique for separating diastereomers and is often more successful than traditional HPLC.[8][9] SFC with chiral stationary phases can provide rapid and efficient separations with the advantage of using less organic solvent.[8]

Q4: How can I confirm the stereochemistry of the separated diastereomers?

A4: The most definitive method for determining the relative stereochemistry of your separated diastereomers is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can show through-space correlations between the protons on the methyl group (C2) and the proton on the carbon bearing the carbamate (C4), allowing for the assignment of cis or trans geometry. Single-crystal X-ray diffraction, if suitable crystals can be obtained, provides unambiguous structural proof.

Q5: What is the role of the Boc protecting group in the separation?

A5: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group.[10][11] In this context, it serves two main purposes: it prevents the secondary amine in the piperidine ring from interfering with other reactions in a synthetic sequence and it modulates the polarity of the molecule. The presence of the carbamate group is crucial for the chromatographic behavior of the compound.[12]

Experimental Protocols

Protocol 1: Optimized Flash Chromatography

This protocol provides a starting point for optimizing the separation of this compound diastereomers.

Materials:

  • Silica gel (230-400 mesh)

  • Crude mixture of diastereomers

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine

  • TLC plates (silica gel 60 F254)

  • Glass column and fraction collector

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude mixture in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems. Start with a standard system like 30% Ethyl Acetate in Hexanes and systematically vary the composition.

    • Test systems with different selectivities, for example:

      • Dichloromethane/Methanol (e.g., 98:2)

      • Toluene/Acetone (e.g., 80:20)

    • For each system, also test the effect of adding 0.5% triethylamine.

    • Identify the solvent system that gives the best separation (largest ΔRf) between the two diastereomer spots. The ideal Rf for the lower spot should be around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the optimized mobile phase at a controlled, slow flow rate.

    • Collect small fractions and monitor them by TLC.

    • Combine the fractions containing the pure diastereomers.

  • Analysis:

    • Analyze the purified fractions by ¹H NMR to confirm the purity and determine the diastereomeric ratio.

Protocol 2: Diastereomeric Salt Resolution (Following Boc-Deprotection)

This protocol outlines the general steps for separating the diastereomers via salt formation after removing the Boc group.

Materials:

  • Diastereomeric mixture of (2-Methyl-piperidin-4-yl)-amine

  • Chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid)

  • Solvents for crystallization (e.g., Ethanol, Methanol, Acetone)

  • Aqueous base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Salt Formation:

    • Dissolve the diastereomeric mixture of the free amine in a suitable solvent like ethanol.

    • Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent.

    • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomeric salt.

    • The mother liquor will be enriched in the other diastereomeric salt.

    • Recrystallize the solid material from a fresh portion of the solvent to improve the diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.

    • Add an aqueous base (e.g., 1 M NaOH) and stir until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with more organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the pure diastereomer of the amine.

  • Analysis:

    • Confirm the diastereomeric purity using chiral HPLC or by converting a small sample back to the Boc-protected form and analyzing by NMR.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis & Outcome Crude Crude Diastereomeric Mixture Flash Flash Chromatography Crude->Flash Initial Attempt HPLC Preparative HPLC Crude->HPLC Direct High-Res Crystal Crystallization / Salt Formation Crude->Crystal Alternative Analysis Purity Analysis (NMR, HPLC) Flash->Analysis HPLC->Analysis Crystal->Analysis Pure_A Pure Diastereomer A Analysis->Pure_A Pure_B Pure Diastereomer B Analysis->Pure_B

Caption: General workflow for the purification of diastereomers.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation in Flash Chromatography Cause1 Mobile Phase Selectivity Start->Cause1 Cause2 Peak Tailing Start->Cause2 Cause3 Column Overload Start->Cause3 Sol1 Change Solvent System (e.g., DCM/MeOH) Cause1->Sol1 Sol2 Add Basic Modifier (e.g., TEA) Cause2->Sol2 Sol3 Reduce Sample Load Cause3->Sol3

Caption: Troubleshooting logic for poor chromatographic separation.

Data Summary

TechniqueSelectivityThroughputCostKey Optimization Parameters
Flash Chromatography ModerateHighLowMobile phase composition, stationary phase, sample load
Preparative HPLC HighLowHighColumn chemistry (e.g., C18, PFP, Chiral), mobile phase modifiers, temperature
SFC HighHighMediumCo-solvent, column chemistry, backpressure, temperature
Crystallization VariableHighLowSolvent choice, temperature, resolving agent (for salt formation)

References

  • Reddit discussion on r/CHROMATOGRAPHY regarding the separation of diastereomers. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available from: [Link]

  • Sun, P., & Armstrong, D. W. (2010). Effective enantiomeric separations of racemic primary amines by the isopropyl carbamate-cyclofructan6 chiral stationary phase. Journal of Chromatography A, 1217(30), 4904-4918. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives. (WO2002068391A1).
  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Available from: [Link]

  • ACS Chemical Neuroscience. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available from: [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (AN032). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (US20080051579A1).
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • ResearchGate. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Journal of the American Chemical Society. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Available from: [Link]

  • Tetrahedron: Asymmetry. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Available from: [Link]

  • Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Journal of Chromatography A. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. Available from: [Link]

  • Journal of Chromatography A. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Available from: [Link]

  • Archiv der Pharmazie. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Available from: [Link]

  • Google Patents. (2003). Process for resolving racemic mixtures of piperidine derivatives. (EP1341762A1).
  • ChemWhat. (n.d.). Methyl-[1-(1-thiazol-2-yl-ethyl)-piperidin-4-yl]-carbaMic acid tert-butyl ester. Available from: [Link]

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Technical Support Center: Optimizing Boc Deprotection with Acid-Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of tert-butoxycarbonyl (Boc) group deprotection, particularly in molecules containing other acid-sensitive functionalities. Here, we move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is sluggish or incomplete. What are the common causes and immediate solutions?

A: Incomplete deprotection is a frequent issue. The primary culprits are often insufficient acid strength or concentration, steric hindrance around the Boc-protected amine, or suboptimal reaction conditions.[1]

  • Immediate Actions:

    • Increase Acid Concentration: The rate of Boc cleavage can have a second-order dependence on acid concentration.[2] Gradually increase the concentration of your acid (e.g., from 20% TFA in DCM to 50%).

    • Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine if the reaction simply needs more time to reach completion.[2]

    • Consider a Stronger Acid: If increasing concentration isn't effective, switching from a weaker acid to a stronger one, like Trifluoroacetic Acid (TFA) or HCl in dioxane, is a standard approach.[3][4]

    • Check Reagent Quality: Anhydrous conditions are key. Old bottles of TFA can absorb atmospheric moisture, reducing its effective acidity and potentially promoting hydrolysis of other functional groups.[5]

Q2: I successfully removed the Boc group, but my other acid-sensitive group (e.g., a silyl ether, acetal, or t-butyl ester) was also cleaved. How can I achieve selectivity?

A: This is the central challenge. The key is to exploit the difference in acid lability between the Boc group and other functionalities. The Boc group is generally one of the most acid-sensitive protecting groups, which allows for selective removal if conditions are carefully controlled.[6][7]

  • Strategy:

    • Use Milder Acids: Instead of strong acids like neat TFA, consider using milder reagents such as aqueous phosphoric acid, p-toluenesulfonic acid (pTSA), or highly diluted TFA (e.g., 5-10% in DCM).[3][8]

    • Lower the Temperature: Running the reaction at 0 °C or even lower can significantly slow the cleavage of more stable groups while still allowing the more labile Boc group to be removed.

    • Lewis Acids: In some cases, Lewis acids like ZnBr₂ or AlCl₃ can offer different selectivity profiles compared to Brønsted acids.[4][9]

Q3: My reaction mixture turned dark, and I see several byproducts in the mass spec analysis. What is happening?

A: This is likely due to side reactions caused by the highly reactive tert-butyl cation (t-Bu⁺) that is generated during the deprotection mechanism.[2][10] This electrophilic carbocation can alkylate any nucleophilic sites on your molecule, a process known as t-butylation*.[6][7]

  • Commonly Alkylated Residues: Electron-rich aromatic rings (like tryptophan and tyrosine), sulfur-containing residues (methionine and cysteine), and other nucleophiles are particularly susceptible.[6][10]

  • Solution: The most effective solution is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-Bu⁺ cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[9][10]

In-Depth Troubleshooting & Optimization

Scenario 1: Preserving Acid-Labile Groups During Deprotection

The art of selective deprotection lies in understanding the relative stability of different protecting groups under acidic conditions.

Expert Analysis:

Protecting groups are cleaved at vastly different rates depending on the acidic reagent and conditions used. A group that is stable to 4M HCl in dioxane might be rapidly cleaved by 95% TFA. The goal is to find a "sweet spot" where the rate of Boc cleavage is significantly faster than the cleavage of other sensitive groups.

Data-Driven Strategy: Relative Acid Lability

The following table provides a qualitative guide to the stability of common protecting groups relative to Boc. Conditions that cleave groups in the "More Labile" and "Comparable Lability" categories will almost certainly cleave a Boc group. The challenge is to remove Boc without affecting groups in the "More Stable" categories.

Relative LabilityProtecting GroupCommon ExamplesNotes on Stability & Selectivity
More Labile Trityl (Trt), 2-Cl-TrtProtecting amines, alcohols, thiolsExtremely acid-sensitive. Can often be removed with very mild, dilute acids, allowing Boc to remain intact.
Comparable Lability tert-Butyl Ester (OtBu)Protecting carboxylic acidsVery similar lability to Boc. Selective removal is extremely challenging and often requires specialized reagents or thermal methods.[11]
tert-Butyldimethylsilyl (TBDMS)Protecting alcoholsLability is highly context-dependent. Generally more stable than Boc but can be cleaved by strong TFA conditions. Milder acids or fluoride-based deprotection are preferred for TBDMS removal.[12][13]
More Stable Acetal / KetalProtecting aldehydes/ketonesGenerally stable to standard Boc deprotection conditions (e.g., 20-50% TFA/DCM) but can be cleaved under harsh, prolonged acidic treatment, especially with water present.[14]
Benzyl Ether (Bn)Protecting alcohols, phenolsVery stable to acidic conditions. Typically removed by hydrogenolysis.
Carboxybenzyl (Cbz)Protecting aminesStable to acidic conditions. Removed by hydrogenolysis.
Fluorenylmethyloxycarbonyl (Fmoc)Protecting aminesStable to acid. Removed by base (e.g., piperidine). This is the basis of orthogonal protection strategies.[15]
Workflow for Selective Deprotection

This decision tree can guide your choice of deprotection strategy based on the functional groups present in your molecule.

G cluster_0 Condition Selection start Start: Identify Acid-Sensitive Groups (ASG) in Substrate q1 ASG present (e.g., TBDMS, Acetal)? start->q1 mild Use Milder Conditions - 10-25% TFA in DCM - 4M HCl in Dioxane - pTSA in CH3CN/DCM q1->mild Yes standard Standard Conditions are Likely Safe - 50-95% TFA in DCM q1->standard No monitor Monitor reaction carefully by TLC/LC-MS (every 15-30 min) mild->monitor standard->monitor q2 Is ASG cleavage observed? monitor->q2 stop Stop reaction immediately. Re-evaluate strategy. Consider alternative protecting groups. q2->stop Yes complete Reaction complete. Proceed to workup. q2->complete No, desired product formed

Caption: Decision tree for selecting Boc deprotection conditions.

Scenario 2: Preventing Side Reactions via Cation Scavenging

The formation of the tert-butyl cation is an unavoidable consequence of the Boc deprotection mechanism under acidic conditions.[6][16] This cation is a potent electrophile that can lead to a host of unwanted byproducts, compromising yield and purity.

Mechanism of Side Product Formation

G cluster_0 Boc Deprotection cluster_1 Fate of t-Butyl Cation BocN R-NH-Boc BocNH_prot R-NH-Boc(H+) BocN->BocNH_prot + H+ Hplus H+ CarbamicAcid R-NH-COOH (Carbamic Acid) BocNH_prot->CarbamicAcid tBu_cation t-Bu+ BocNH_prot->tBu_cation Amine R-NH2 CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+ SideProduct Substrate-tBu (Side Product) tBu_cation->SideProduct + Substrate Scavenger Scavenger-H (e.g., TIS) tBu_cation->Scavenger Desired Trapping ScavengedProduct Scavenger-tBu tBu_cation->ScavengedProduct + Scavenger Substrate Nucleophilic Substrate (e.g., Trp, Met) tBu_cation->Substrate Undesired Alkylation

Sources

Technical Support Center: Strategic Functionalization of Piperidines and Prevention of N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic manipulation of piperidine scaffolds. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of piperidine functionalization. The inherent nucleophilicity of the piperidine nitrogen, while a gateway to diverse molecular architectures, often presents a significant challenge in the form of undesired N-alkylation, particularly when C-H functionalization or modification of other substituents is the primary goal.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve chemoselectivity and maximize yields in your synthetic campaigns.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, frequently encountered issues during piperidine functionalization, offering a systematic approach to problem-solving based on mechanistic principles.

Issue 1: Unwanted N-Alkylation During a Reaction Targeting a Different Position

You are attempting to functionalize a carbon on the piperidine ring or a substituent attached to it, but you observe significant formation of the N-alkylated byproduct.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Recommended Solution
High Nucleophilicity of the Piperidine Nitrogen The lone pair on the secondary amine is highly available for nucleophilic attack on electrophilic reagents (e.g., alkyl halides) present in the reaction mixture. This is often the primary pathway, kinetically and thermodynamically. Solution: Implement a nitrogen protecting group strategy. The choice of protecting group is critical and should be orthogonal to your planned reaction conditions.[1][2] For instance, a tert-butyloxycarbonyl (Boc) group is stable to a wide range of non-acidic conditions, while a benzyl (Bn) or carbobenzyloxy (Cbz) group can be removed by hydrogenolysis.[1]
Inappropriate Reaction Conditions Certain bases or solvents can enhance the nucleophilicity of the piperidine nitrogen, exacerbating the side reaction. For example, strong bases can deprotonate the N-H, creating a more potent nucleophile.
Solution: Re-evaluate your reaction conditions. If possible, opt for non-basic or mildly acidic conditions. If a base is required for your primary reaction, consider a sterically hindered, non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP)[3] or N,N-diisopropylethylamine (DIPEA).[4] The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile can accelerate N-alkylation.[4][5]
Issue 2: Over-alkylation Leading to Quaternary Ammonium Salts

You are performing a planned N-alkylation, but the reaction proceeds past the desired tertiary amine to form a significant amount of the quaternary ammonium salt.[6]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Recommended Solution
Stoichiometry of the Alkylating Agent Using an excess of the alkylating agent is a primary driver for over-alkylation.[6] The newly formed tertiary amine can often be more nucleophilic than the starting secondary amine, leading to a second, often faster, alkylation event.[6]
Solution: Carefully control the stoichiometry. Use the alkylating agent as the limiting reagent. A slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) can help ensure the alkylating agent is consumed before significant di-alkylation occurs.[4][6]
High Reactivity of the Alkylating Agent Highly reactive electrophiles, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[6]
Solution: If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).[5] Alternatively, control the rate of reaction by lowering the temperature.[4]
Concentration Effects A high concentration of the alkylating agent at the start of the reaction increases the probability of multiple alkylation events.
Solution: Add the alkylating agent slowly to the reaction mixture over an extended period, ideally using a syringe pump.[6][7] This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[6]

Frequently Asked Questions (FAQs)

Q1: When is it essential to use a nitrogen protecting group for piperidine functionalization?

A: The use of a protecting group is dictated by the chemoselectivity required for a given transformation. It is essential under the following circumstances:

  • When using strong bases or organometallic reagents: Reagents like n-butyllithium will deprotonate the N-H bond, leading to undesired side reactions. Protecting the nitrogen, for example with a Boc group, allows for directed lithiation at the C2 position.[8]

  • When the reaction involves electrophiles not intended for the nitrogen: If your reaction mixture contains alkylating or acylating agents and your goal is to modify another part of the molecule, protecting the highly nucleophilic nitrogen is crucial to prevent it from reacting first.

  • To control regioselectivity in C-H functionalization: The nature of the N-substituent can direct C-H functionalization to specific positions on the piperidine ring. Different protecting groups can lead to different regiochemical outcomes in catalyst-controlled reactions.[9][10]

Q2: What is "orthogonal protection," and how does it apply to complex piperidine derivatives?

A: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[1][11] This is critical in multi-step syntheses where different functional groups need to be revealed at different stages. For a piperidine derivative that also contains, for example, a hydroxyl and a carboxyl group, you could employ an orthogonal set of protecting groups:

  • Piperidine Nitrogen: Fmoc (9-fluorenylmethyloxycarbonyl), removed by a base like piperidine.[12]

  • Hydroxyl Group: A silyl ether (e.g., TBDMS), removed by fluoride ions (e.g., TBAF).

  • Carboxyl Group: A benzyl ester, removed by hydrogenolysis (H₂, Pd/C).

This allows you to unmask each functional group for a specific reaction without affecting the others.

Q3: Are there viable alternatives to direct N-alkylation with alkyl halides to avoid over-alkylation?

A: Yes, reductive amination is an excellent and widely used alternative that completely avoids the possibility of forming quaternary ammonium salts.[6] This two-step, one-pot process involves:

  • Formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone.

  • In situ reduction of the iminium ion with a mild hydride reagent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.[6]

Q4: How do sterics and electronics influence undesired N-alkylation?

A: Both factors play a significant role:

  • Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2 and 6 positions, can sterically shield the nitrogen atom, reducing its nucleophilicity and slowing the rate of N-alkylation.[3][13] This principle is exemplified by 2,2,6,6-tetramethylpiperidine, which is a potent, non-nucleophilic base precisely because of this steric shielding.[3]

  • Electronic Effects: Electron-withdrawing groups on the piperidine ring can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and making N-alkylation less favorable. Conversely, electron-donating groups increase its nucleophilicity.

Understanding these effects can help in substrate design and in predicting potential side reactions.

Visualizing Synthetic Strategy

Decision Workflow for Piperidine Functionalization

The choice of synthetic route is paramount for success. This workflow guides the decision-making process to minimize undesired N-alkylation.

G cluster_n_alk N-Alkylation Pathway cluster_c_alk C-H/Other Functionalization Pathway start Goal: Functionalize Piperidine Scaffold q1 Is the target N-functionalization? start->q1 q2 Is the alkylating agent highly reactive (e.g., MeI, BnBr)? q1->q2 Yes q3 Are reaction conditions (e.g., strong base, electrophiles) incompatible with a free N-H? q1->q3 No reductive_amination Consider Reductive Amination (Aldehyde/Ketone + NaBH(OAc)₃) q2->reductive_amination Yes direct_alkylation Direct Alkylation Protocol q2->direct_alkylation No end Achieve Target Molecule reductive_amination->end slow_addition Use Syringe Pump for Slow Addition of Alkyl Halide. Control Stoichiometry (Piperidine in excess). direct_alkylation->slow_addition slow_addition->end protect_n Protect the Nitrogen (e.g., Boc, Cbz, Fmoc) q3->protect_n Yes proceed Proceed with C-H Functionalization q3->proceed No protect_n->proceed deprotect Deprotect Nitrogen proceed->deprotect deprotect->end

Caption: Decision workflow for piperidine functionalization.

Reaction Pathway: Mono- vs. Over-Alkylation

This diagram illustrates the desired reaction pathway versus the common side reaction leading to quaternary salt formation.

G piperidine Piperidine (Secondary Amine) tertiary_amine Desired N-Alkylpiperidine (Tertiary Amine) piperidine->tertiary_amine + R-X - HX alkyl_halide R-X (Alkyl Halide) quat_salt Undesired Quaternary Salt tertiary_amine->quat_salt + R-X (Excess) (Over-alkylation)

Caption: N-Alkylation vs. over-alkylation pathway.

Validated Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol is optimized to minimize the formation of the quaternary ammonium salt by controlling stoichiometry and addition rate.[6][7]

Materials:

  • Piperidine derivative (1.1 eq.)

  • Alkyl halide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (ACN), anhydrous

  • Syringe pump

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the piperidine derivative (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to create a ~0.1 M solution with respect to the alkyl halide.

  • Begin vigorous stirring at room temperature.

  • Load a syringe with the alkyl halide (1.0 eq.) and place it in a syringe pump.

  • Add the alkyl halide to the stirred reaction mixture dropwise over a period of 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting alkyl halide is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: N-Alkylation via Reductive Amination

An excellent alternative to direct alkylation that precludes over-alkylation.[6]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Dissolve the components in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in a single portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product for purification.

Protocol 3: Boc Protection of Piperidine Nitrogen

A standard procedure to protect the piperidine nitrogen, enabling subsequent functionalization at other positions.[1]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

  • Triethylamine (Et₃N) (1.2 eq.) or aqueous NaHCO₃

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) followed by the slow, dropwise addition of a solution of (Boc)₂O (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-Boc-piperidine is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

References

  • Benchchem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.

  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Piperidines.

  • Apollo Scientific. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

  • Benchchem. Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.

  • Fiveable. Piperidine Definition - Organic Chemistry II Key Term.

  • Benchchem. Common challenges in working with piperidine-based compounds.

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.

  • ResearchGate. Approaches to α-functionalization of piperidines by C H...

  • PubMed. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

  • National Institutes of Health. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

  • Biosynth. Protecting Groups in Peptide Synthesis.

  • National Institutes of Health. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.

  • Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.

  • National Institutes of Health. Opportunities and challenges for direct C–H functionalization of piperazines - PMC.

  • Acadechem. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • ResearchGate. Procedure for N-alkylation of Piperidine?

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • ResearchGate. Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines.

  • Benchchem. Preventing di-substitution in piperazine N-alkylation reactions.

  • Benchchem. Steric hindrance of 2,2,6,6-Tetramethylpiperidine.

  • Wikipedia. Protecting group.

  • National Institutes of Health. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC.

  • ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴.

  • Google Patents. N-alkyl-piperidine DERIVATIVES. - CH633264A5.

  • Royal Society of Chemistry. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H.

  • Bernstein Group. On the electronic states and photochemistry of simple alkyl amines.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Piperidine Derivatives in Chemical Research.

  • National Institutes of Health. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC.

  • Wikipedia. Piperidine.

  • PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

Sources

troubleshooting poor solubility of piperidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Poor Solubility of Piperidine Intermediates

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and solving solubility challenges encountered with piperidine-containing intermediates. The content is organized in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine intermediates often poorly soluble in aqueous or organic solvents?

Answer: The solubility of a piperidine derivative is a complex interplay of its structural features. While the parent piperidine ring is miscible with water, functionalization can dramatically decrease solubility.[1][2] Key factors include:

  • Basicity and pKa: The nitrogen atom in the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.2.[3] This means its ionization state, and therefore solubility, is highly dependent on the pH of the medium.[4][5][6]

  • Lipophilicity: Large, nonpolar substituents attached to the piperidine ring increase the molecule's overall lipophilicity (fat-solubility) and reduce its affinity for aqueous media.[2][7]

  • Crystal Lattice Energy: For solid intermediates, a highly stable and ordered crystal structure (high lattice energy) requires more energy to break apart, leading to lower solubility in any given solvent.[2][8] This is a common cause of poor solubility for many modern Active Pharmaceutical Ingredients (APIs).[9][10]

Q2: My intermediate crashed out of my reaction/workup. What is the first thing I should check?

Answer: The immediate goal is to get the compound back into solution to proceed with your synthesis or purification. The most common cause is a change in the solution's properties (pH or solvent composition) that favors the neutral, less soluble form of the piperidine.

Immediate Troubleshooting Steps:

  • Check the pH: Use a pH strip or meter. Since piperidine intermediates are basic, an increase in pH (becoming more neutral or basic) will deprotonate the piperidinium ion, causing the less soluble free base to precipitate.

  • Attempt Re-dissolution:

    • If the issue is likely pH-related, add a few drops of a dilute acid (e.g., 1M HCl, 1M Acetic Acid) to the mixture while stirring. If the solid dissolves, you have confirmed pH-dependent solubility.

    • If pH is not the issue, the solvent polarity may be incorrect. Try adding a small amount of a more polar or less polar co-solvent depending on your system. For example, if your compound precipitates from an ethyl acetate/heptane mixture, try adding more ethyl acetate.

This initial check helps diagnose whether the problem is rooted in the compound's acid-base properties or its general solvation characteristics.

Q3: How can I systematically determine the best solvent for my piperidine intermediate?

Answer: A systematic solvent screen is a fundamental and invaluable experiment in early-stage development. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11]

The goal is to determine the thermodynamic solubility , which is the true equilibrium solubility of the compound.[12][13] This differs from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility due to the formation of supersaturated solutions.[12][13][14]

  • Preparation: Dispense a precise, small amount (e.g., 2-5 mg) of your solid intermediate into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent. Cover a range of polarities.

  • Equilibration: Cap the vials and agitate them at a constant, controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 4-24 hours) to ensure equilibrium is reached. Sonication can be used initially to break up clumps.

  • Observation: Visually inspect each vial.

    • Fully Dissolved: If the solid is completely gone, the solubility is greater than your current concentration (e.g., >20-50 mg/mL). You can add more solid to pinpoint the solubility limit.

    • Partially Dissolved/Insoluble: If solid remains, the compound is at or has exceeded its solubility limit in that solvent.

  • Quantification (Optional but Recommended): For vials with remaining solid, carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) and analyze the concentration of the resulting saturated solution by a suitable method like HPLC-UV or LC-MS.

  • Data Analysis: Report the solubility in mg/mL or µM.

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Result (mg/mL @ 25°C)
Polar Aprotic DMSO7.2High>100
DMF6.4High85
Acetonitrile5.8Moderate22
Polar Protic Methanol5.1Moderate-High45
Ethanol4.3Moderate30
Water10.2Low (as free base)<0.1
Ethers THF4.0Moderate-Low15
MTBE2.5Low2
Chlorinated DCM3.1Moderate-Low18
Hydrocarbon Toluene2.4Low<1
Heptane0.1Very Low<0.1

This data is illustrative. Polarity index values are relative guides.[15]

Q4: My intermediate is a free base. How can I leverage pH to improve its aqueous solubility for a biological assay?

Answer: This is one of the most powerful and common strategies for basic compounds like piperidine intermediates. By lowering the pH, you protonate the basic nitrogen, forming a piperidinium salt that is often dramatically more water-soluble.[5][7][16][17]

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. As a rule of thumb for bases, solubility increases as the pH drops further below the pKa.[6]

The following diagram illustrates a decision-making workflow for using pH to improve solubility.

G cluster_0 start Poorly Soluble Piperidine Intermediate check_base Is the intermediate a free base? start->check_base adjust_ph Systematically Lower pH (e.g., with 0.1M HCl, Citrate Buffer) check_base->adjust_ph Yes next_step Proceed to Salt Formation or Co-Solvent Strategy check_base->next_step No/Already a Salt measure_sol Measure Solubility vs. pH (Create pH-Solubility Profile) adjust_ph->measure_sol check_stability Verify Compound Stability (LC-MS, TLC) measure_sol->check_stability success Solubility Goal Achieved (e.g., >100 µM in pH 4.5 buffer) fail Solubility still insufficient or compound unstable at low pH fail->next_step check_stability->success Stable & Soluble check_stability->fail Unstable or Insoluble

Caption: Workflow for pH adjustment to improve solubility.

Q5: When should I consider forming a salt of my intermediate? How do I choose the right counter-ion?

Answer: Salt formation is a robust and widely used strategy when pH adjustment alone is insufficient or when you need a stable, soluble, solid form of your intermediate.[18][19] It is one of the most effective methods for increasing the dissolution rate of acidic and basic drugs.[8][20] Approximately 50% of marketed small-molecule drugs are administered as salts.[19]

When to Consider Salt Formation:

  • When the free base has extremely low intrinsic solubility.

  • When you need to isolate and handle a solid with improved physical properties (e.g., crystallinity, stability, flowability).[19]

  • When the pH required to solubilize the free base is too extreme and causes compound degradation.[8]

Choosing a Counter-ion:

The choice of the counter-ion (the acid used to form the salt) is critical. A stronger acid will form a more stable salt that dissolves to a lower pH. The final solubility of the salt depends on factors like its intrinsic solubility (S₀), the pKa of the parent compound, and the solubility product (Ksp) of the salt itself.[18]

  • Solubilize Free Base: Dissolve a known amount of your piperidine intermediate free base in a suitable organic solvent (e.g., ethanol, acetone, ethyl acetate).

  • Add Counter-ion: Add a stoichiometric equivalent (1.0 eq) of the desired acid (counter-ion), either as a solid or a solution.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling, adding an anti-solvent (like heptane), or scratching the side of the flask to induce precipitation.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and assess properties. Key analyses include:

    • Solubility Testing: Measure the aqueous solubility of the new salt form.

    • Melting Point: A sharp melting point often indicates a crystalline solid.

    • PXRD (Powder X-ray Diffraction): To confirm a new, unique crystalline form.

    • Hygroscopicity: Assess moisture uptake, as some salts (especially hydrochlorides) can be hygroscopic.

Counter-ion (Acid)Acid StrengthCommon Properties of Resulting Salt
Hydrochloride (HCl) StrongOften highly soluble, but can be hygroscopic.[21]
Sulfate (H₂SO₄) StrongCan form stable, crystalline salts with good solubility.[22]
Mesylate (CH₃SO₃H) StrongFrequently used to form stable, crystalline, soluble salts.[21][22]
Tosylate (p-TsOH) StrongTends to form highly crystalline, stable, but sometimes less soluble salts.[19]
Tartrate WeakCan offer good solubility and crystallinity; chiral, so can be used for resolutions.
Citrate WeakOften highly water-soluble; can act as a buffer.[22]
Fumarate WeakTends to form stable, non-hygroscopic crystalline salts.[21]
Q6: I've tried pH adjustment and simple solvents, but solubility is still poor. What are some advanced strategies?

Answer: When basic methods are insufficient, more advanced formulation techniques, often used in later-stage drug development, can be adapted for intermediates.

  • Co-solvents: Using a mixture of solvents can dramatically improve solubility. For aqueous solutions, water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) are common.[7] For organic reactions, a mixture like Toluene/THF can provide a balance of polarity. The key is that the co-solvent system must be compatible with your downstream application.

  • Amorphous Solid Dispersions (ASDs): Crystalline materials have lower solubility than their amorphous (non-crystalline) counterparts. ASDs involve dispersing the intermediate into a carrier, typically a polymer, to create a high-energy amorphous state that enhances solubility.[10] This is an advanced technique requiring specialized equipment.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" with significantly improved aqueous solubility.[20][23][24] This is particularly useful for increasing the apparent solubility of a compound in an aqueous solution for biological testing.[7]

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]

  • PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Organic Solvents Selection Guide: Types, Features, Applications. GlobalSpec. Available at: [Link]

  • Salt formation to improve drug solubility. Taylor & Francis Online. Available at: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • How are solvents chosen in organic reactions? Chemistry Stack Exchange. Available at: [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

  • Any recommendations on guides to basic solvent choices for organic molecules? Reddit. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS. Available at: [Link]

  • The Effect of pH on Solubility. Chemistry Steps. Available at: [Link]

  • pH and solubility. Khan Academy. Available at: [Link]

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. Available at: [Link]

  • How does pH affect solubility? askIITians. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

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managing impurities in (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities during the production of this critical building block. As a chiral-substituted piperidine, controlling stereochemistry and process-related impurities is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the laboratory.

Section 1: Understanding the Critical Impurity Landscape

The synthesis of this compound, typically proceeding from a protected 2-methyl-4-piperidone precursor, presents several key impurity challenges. These can be broadly categorized as process-related impurities and stereoisomeric impurities. Failure to control these impurities can lead to downstream reaction failures, complex purification challenges, and potential safety concerns in the final drug product.

The most significant impurities encountered are:

  • Diastereomeric Impurities: The cis and trans isomers relative to the C2-methyl and C4-amino groups.

  • Over-protection Byproducts: Di-Boc protected species where the piperidine nitrogen is also protected.

  • Unreacted Starting Materials: Residual 4-amino-2-methylpiperidine or its protected precursors.

  • Reagent-Related Impurities: Byproducts from di-tert-butyl dicarbonate (Boc₂O).

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues in a practical, question-and-answer format.

FAQ 1: My final product is a mixture of cis and trans isomers. Why is this happening and how can I control the ratio?

Answer: The formation of both cis and trans diastereomers is a common outcome in the synthesis of 2,4-disubstituted piperidines. The final ratio is a result of the interplay between kinetic and thermodynamic control during the key stereocenter-forming step, which is often the reduction of an intermediate imine or ketone.[1][2][3]

Causality Explained:

  • Kinetic Product: The cis isomer is often the kinetically favored product, meaning it is formed faster, especially at lower temperatures.[1] This is because the reducing agent (e.g., NaBH₄, H₂) may approach the imine/ketone intermediate from the sterically less hindered face, leading to the formation of the cis product.

  • Thermodynamic Product: The trans isomer is generally the more thermodynamically stable product.[4] The stability of the trans isomer arises from the piperidine ring adopting a stable chair conformation where the bulky N-Boc group and the C2-methyl group can create unfavorable steric interactions (A¹,³-strain). To avoid this, the C2-substituent may prefer an axial orientation, which in turn favors the C4-substituent adopting an equatorial position, resulting in a trans relationship.[4]

Troubleshooting & Optimization Guide:

  • Temperature Control: This is the most critical parameter.

    • To favor the kinetic (cis) product , run the reduction at low temperatures (e.g., 0 °C to -20 °C) and for shorter reaction times.

    • To favor the thermodynamic (trans) product , use higher temperatures (e.g., room temperature to 40 °C) and longer reaction times, allowing the initial mixture to equilibrate to the more stable isomer.[3]

  • Choice of Reducing Agent: The steric bulk of the reducing agent can influence the diastereoselectivity. Experimenting with different hydrides (e.g., NaBH₄ vs. LiAlH₄ vs. catalytic hydrogenation) can alter the isomer ratio. Catalytic hydrogenation (e.g., H₂/Pd-C) often provides conditions that allow for equilibration towards the thermodynamic product.

  • Base-Mediated Epimerization: If you have an isolated mixture rich in the cis isomer, you may be able to convert it to the more stable trans isomer. This can be achieved by treating the N-Boc protected mixture with a base (e.g., NaOMe in MeOH) under conditions that allow for thermodynamic equilibration.[4]

Data Presentation: Expected Isomer Ratios

ParameterConditionExpected OutcomeRationale
Temperature Low Temp (e.g., 0 °C)Higher cis : trans ratioKinetic Control[1]
High Temp (e.g., 40 °C)Lower cis : trans ratioThermodynamic Control[3][4]
Reaction Time Short (e.g., 1-2 hours)Higher cis : trans ratioKinetic Control
Long (e.g., >12 hours)Lower cis : trans ratioThermodynamic Control

Logical Workflow for Isomer Control

G start Isomeric Mixture Observed q1 What is the desired isomer? start->q1 cis_path Target: cis Isomer q1->cis_path cis trans_path Target: trans Isomer q1->trans_path trans low_temp Lower reaction temperature (e.g., 0°C) cis_path->low_temp high_temp Increase reaction temperature (e.g., RT to 40°C) trans_path->high_temp short_time Reduce reaction time low_temp->short_time end_cis Enrichment of Kinetic Product short_time->end_cis long_time Increase reaction time high_temp->long_time epimerize Consider post-synthesis base-mediated epimerization long_time->epimerize end_trans Enrichment of Thermodynamic Product long_time->end_trans epimerize->end_trans

Caption: Troubleshooting workflow for controlling cis/trans isomer ratios.

FAQ 2: I am observing a significant amount of a di-Boc impurity. What causes this and how can I prevent and remove it?

Answer: The formation of a di-Boc impurity, where a second Boc group attaches to the piperidine ring nitrogen, is a known side reaction during the protection of the C4-amino group.[5] This occurs because the secondary amine of the piperidine ring is also a nucleophile.

Causality Explained:

The primary C4-amine is generally more reactive and less sterically hindered than the secondary ring amine, so it reacts first with Boc anhydride (Boc₂O). However, under basic conditions or with an excess of Boc₂O, the piperidine nitrogen can also be acylated. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O.[6]

Prevention & Troubleshooting:

  • Control Stoichiometry: Carefully control the stoichiometry of Boc₂O. Use no more than 1.0-1.1 equivalents relative to the starting diamine.

  • Optimize Base: The choice and amount of base are critical.

    • Avoid using strong, non-nucleophilic bases in excess, as this can deprotonate the mono-Boc product and increase its nucleophilicity for a second reaction.

    • A mild base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., Chloroform/water) can be effective.[7]

  • Reaction Conditions:

    • Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.

    • Ensure efficient stirring to avoid localized high concentrations of reagents.

Removal Protocol:

If the di-Boc impurity has formed, it can often be removed by taking advantage of the different properties of the desired mono-Boc product.

  • Acidic Wash: The desired mono-Boc product has a basic piperidine nitrogen (pKa ~11) and can be protonated. The di-Boc impurity is non-basic. An acidic wash can be used to selectively move the desired product into an aqueous layer.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired mono-Boc product will move to the aqueous layer as its hydrochloride salt. The di-Boc impurity will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to pH > 12.

    • Extract the now free-based mono-Boc product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄) and concentrate to obtain the purified product.

  • Chromatography: If the acidic wash is not effective, purification by column chromatography on silica gel is a reliable alternative.

Impurity Formation Pathway

G cluster_0 Reaction Pathway Start 4-Amino-2-methylpiperidine MonoBoc (2-Methyl-piperidin-4-yl)- carbamic acid tert-butyl ester (Desired Product) Start->MonoBoc + 1 eq. Boc₂O (Primary Amine Reacts) DiBoc Di-Boc Impurity (Over-protection) MonoBoc->DiBoc + Excess Boc₂O / Strong Base (Ring Amine Reacts)

Caption: Formation pathway of the desired product and di-Boc impurity.

Section 3: Experimental Protocols

Protocol 1: HPLC Method for Isomer Ratio Analysis

This protocol provides a general method for separating and quantifying the cis and trans isomers. Method optimization will be required for your specific equipment and sample matrix. Chiral HPLC is often necessary for resolving such isomers.[8][9]

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® series). A column like CHIRALPAK AD-H has been shown to be effective for piperidine enantiomers.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to improve peak shape for basic analytes. A typical starting point could be Hexane:Ethanol:DEA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210-220 nm), as the carbamate has a weak chromophore.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the two isomers. The ratio of the areas corresponds to the isomer ratio.

Protocol 2: NMR Analysis for Stereochemical Assignment

¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the cis and trans isomers based on the coupling constants (J-values) of the piperidine ring protons.

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

  • Interpretation:

    • Trans Isomer: In a stable chair conformation, the proton at C4 (the carbon bearing the NHBoc group) will likely be in an axial position. It will exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons on C3 and C5.

    • Cis Isomer: The proton at C4 may be in an equatorial position, showing smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). Alternatively, the ring may adopt a twist-boat conformation to relieve steric strain, which would also result in a different and more complex set of coupling constants.[4][10]

    • The proton at C2, adjacent to the methyl group, will also show characteristic coupling patterns that differ between the two isomers.

Section 4: References

  • Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. (2025). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]

  • Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Royal Society of Chemistry. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]

  • Genotoxic Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Separation of cis and trans isomers. Google Patents.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. PubMed. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay. Environmental and Molecular Mutagenesis. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Thermodynamic reaction control. Wikipedia. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]

  • Genotoxic Impurities Part 1: General Overview. Pharmaceutical Outsourcing. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the NMR Characterization of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the piperidine ring is a foundational scaffold. Its conformational flexibility and the stereochemical arrangement of its substituents are critical determinants of pharmacological activity. The introduction of a methyl group at the C-2 position of the common 4-amino-N-Boc-piperidine building block creates two diastereomers: cis and trans-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. Differentiating these isomers is paramount for controlling the three-dimensional architecture of a final drug candidate.

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characteristics of these isomers, grounded in the principles of conformational analysis. We will compare them against the parent compound, (piperidin-4-yl)-carbamic acid tert-butyl ester, to provide a clear framework for structural elucidation.

The Decisive Role of Stereochemistry in NMR Spectra

The ¹H and ¹³C NMR spectra of piperidine derivatives are exquisitely sensitive to the stereochemistry of the ring substituents. The preferred chair conformation of the piperidine ring places substituents in either axial or equatorial positions, each conferring a distinct magnetic environment and, therefore, unique chemical shifts and coupling constants.

In the case of 2,4-disubstituted N-Boc-piperidines, a key conformational driver is the A¹,³ strain between the bulky N-Boc group and a substituent at the C-2 position. To minimize this steric interaction, the C-2 methyl group in the trans isomer is predicted to preferentially occupy an axial position, forcing the C-4 carbamate group into an equatorial position. Conversely, the cis isomer is expected to adopt a conformation where both substituents are equatorial to minimize steric hindrance[1]. These conformational preferences are the root cause of the spectral differences we observe.

G cluster_trans Trans Isomer Conformation cluster_cis Cis Isomer Conformation cluster_unsub Unsubstituted Comparator Trans Trans-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Trans_Chair Chair Conformation Trans->Trans_Chair Trans_Substituents C2-Methyl (Axial) C4-NHBoc (Equatorial) Trans_Chair->Trans_Substituents Cis Cis-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Cis_Chair Chair Conformation Cis->Cis_Chair Cis_Substituents C2-Methyl (Equatorial) C4-NHBoc (Equatorial) Cis_Chair->Cis_Substituents Unsub (Piperidin-4-yl)-carbamic acid tert-butyl ester Unsub_Chair Chair Conformation Unsub->Unsub_Chair Unsub_Substituent C4-NHBoc (Equatorial) Unsub_Chair->Unsub_Substituent G Sample Prepare Sample (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) H1 ¹H NMR Sample->H1 C13 ¹³C NMR / DEPT-135 Sample->C13 COSY gCOSY H1->COSY HSQC gHSQC H1->HSQC HMBC gHMBC H1->HMBC C13->HSQC C13->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Standard NMR workflow for structural elucidation.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified piperidine derivative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

1D NMR Acquisition (¹H, ¹³C, DEPT-135)
  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and shim the probe for optimal resolution.

  • ¹H Spectrum: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integration.

  • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

2D NMR Acquisition (COSY, HSQC, HMBC)

These proton-detected experiments are highly sensitive and crucial for unambiguous assignments.

  • gCOSY (Gradient Correlation Spectroscopy):

    • Purpose: To identify proton-proton (J-coupling) correlations within the same spin system. This is essential for tracing the connectivity of the piperidine ring protons. .

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C assignments. .

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons (like the Boc carbonyl) and for confirming the overall carbon skeleton by observing correlations from the methyl protons to C-2 and C-3, and from the piperidine protons to the Boc carbons.

Conclusion

The structural elucidation of substituted piperidines like cis and trans-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a quintessential task in medicinal chemistry that relies on a thorough understanding of NMR principles. By comparing the spectra to an unsubstituted analog and applying the principles of conformational analysis, researchers can confidently distinguish between diastereomers. The key diagnostic markers are the chemical shifts of the C-2 methyl group and the H-4 proton, which are highly sensitive to their axial or equatorial orientation. The application of a full suite of 2D NMR experiments provides the definitive, self-validating data required for unambiguous structural assignment, ensuring the correct stereoisomer is advanced in a drug discovery pipeline.

References

  • O'Hagan, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2018). Supporting Information for an article on tert-butyl carbamate synthesis. Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]

Sources

Navigating the Matrix: A Comparative Guide to the Mass Spectrometry Analysis of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine ring is a privileged scaffold, forming the core of countless therapeutic agents. Its synthesis and functionalization often rely on the use of the tert-butyloxycarbonyl (Boc) protecting group, a workhorse in modern organic chemistry. Verifying the successful installation of the Boc group and characterizing the resulting molecule is a critical step, for which Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed analytical tool of choice.

This guide provides an in-depth, objective comparison of mass spectrometry methodologies for the analysis of Boc-protected piperidines. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, from ionization source selection to the interpretation of fragmentation patterns, supported by experimental data and authoritative references. Our goal is to equip you with the field-proven insights necessary to develop robust, self-validating analytical methods for these crucial synthetic intermediates.

Section 1: The Ionization Crossroads: ESI vs. APCI for Boc-Piperidines

The journey from a liquid sample to gas-phase ions is the first and most critical step in mass spectrometry. The choice of ionization source dictates not only the sensitivity of the analysis but also the nature of the data obtained. For Boc-protected piperidines, two primary techniques come into consideration: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Expertise & Experience: Why ESI is the Workhorse

Electrospray Ionization (ESI) is the premier technique for the vast majority of Boc-protected piperidine analyses. The rationale is grounded in the physicochemical properties of the molecules themselves. ESI is a soft ionization technique that excels with polar, and pre-ionized or easily ionizable analytes in solution.[1] Boc-protected piperidines, while less basic than their unprotected counterparts, still possess a nitrogen atom within the piperidine ring that can be readily protonated in the acidic mobile phases typically used in reversed-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid). This pre-formation of ions in solution makes them ideal candidates for the ESI process, which gently transfers these existing ions into the gas phase, typically yielding a strong signal for the protonated molecule, [M+H]⁺.[2]

Atmospheric Pressure Chemical Ionization (APCI), conversely, is better suited for less polar, more volatile, and thermally stable compounds.[3][4] The APCI mechanism involves vaporizing the sample in a heated chamber, followed by chemical ionization in the gas phase via a corona discharge.[4] While some Boc-piperidines could be analyzed by APCI, the high temperatures of the vaporizer can sometimes induce thermal degradation or in-source fragmentation of the thermally labile Boc group, complicating spectral interpretation. Therefore, ESI is the logical and field-proven starting point due to its compatibility with the polarity and thermal sensitivity of these compounds.

Trustworthiness: A Self-Validating Comparison

To provide a clear, data-driven comparison, consider the analysis of a representative molecule, tert-butyl 4-(phenylamino)piperidine-1-carboxylate. The expected performance of ESI and APCI is summarized below, based on the fundamental principles of each technique.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality
Primary Ion Observed [M+H]⁺[M+H]⁺Both techniques operate under proton-transfer conditions in positive ion mode.
Ionization Efficiency High Moderate to LowESI is highly efficient for polar molecules that are easily protonated in solution.[2] APCI is less efficient for such polar, non-volatile compounds.[3]
In-Source Fragmentation Low to ModerateModerate to HighESI is a "soft" technique. However, the Boc group is labile and some fragmentation can occur by increasing source voltages (declustering potential).[5] The heated vaporizer in APCI can cause thermal degradation of the Boc group before ionization.[3]
Matrix Effects More SusceptibleLess SusceptibleESI's reliance on droplet evaporation makes it more prone to ion suppression from non-volatile matrix components.[2] APCI's gas-phase mechanism provides greater resistance to matrix effects.[2]
Recommended Use Primary choice for all Boc-piperidines. Alternative for less polar analogues or when severe matrix effects compromise ESI.ESI provides the best sensitivity and minimizes potentially misleading thermal degradation, making it the most reliable method.[2][6]

Section 2: Decoding the Fragments: Collision-Induced Dissociation (CID) of Boc-Piperidines

Once the protonated molecule [M+H]⁺ is generated and isolated in the mass spectrometer, tandem mass spectrometry (MS/MS) is employed to induce and analyze its fragmentation. This is most commonly achieved through Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased, and it is collided with an inert gas, causing it to break apart.[7] The resulting fragment ions are diagnostic, providing unambiguous confirmation of the molecule's structure.

Expertise & Experience: The Signature Losses of the Boc Group

For any N-Boc protected compound, the most prominent fragmentation pathway involves the protecting group itself. The tert-butyl group provides several characteristic neutral losses upon CID. The two primary pathways are:

  • Loss of Isobutylene (56 Da): This is often the most abundant fragmentation pathway. The protonated carbamate undergoes a rearrangement to eliminate a neutral isobutylene molecule, leaving behind a carbamic acid intermediate which then readily loses CO₂.

  • Loss of tert-Butanol (74 Da): A competing pathway involves the loss of a neutral tert-butanol molecule.

  • Complete Loss of the Boc Group (100 Da): The most characteristic fragmentation is the cleavage of the entire Boc group, observed as a neutral loss of 100 Da (C₅H₈O₂), which corresponds to the loss of both isobutylene and carbon dioxide.[8] This results in the protonated, deprotected piperidine core.

The relative abundance of these fragments can be controlled by optimizing the collision energy. Lower energies may favor the loss of isobutylene, while higher energies will promote the complete loss of the Boc group.

Following the loss of the Boc group, the now-unprotected piperidine ring can undergo further fragmentation. These pathways are highly dependent on any substituents on the ring, but common fragmentations include ring cleavages leading to stable iminium ions.[9][10]

Authoritative Grounding: A Validated Fragmentation Scheme

A recent study by Liu et al. in the Journal of Chinese Mass Spectrometry Society detailed the fragmentation of several tert-butyl 4-(phenylamino)piperidine-1-carboxylate analogues.[8] Under ESI-CID conditions, the primary fragmentation pathway for the protonated molecules was the loss of isobutylene (-56 Da) followed by the subsequent loss of carbon dioxide (-44 Da), totaling the characteristic -100 Da loss.[8]

This dominant fragmentation pathway is illustrated below.

cluster_0 Dominant Fragmentation Pathway of Protonated N-Boc Piperidine M_H [M+H]⁺ Protonated N-Boc-Piperidine M_H_isobutylene [M+H - C₄H₈]⁺ (m/z = M+H - 56) M_H->M_H_isobutylene - C₄H₈ (Isobutylene) M_H_Boc [M+H - C₅H₈O₂]⁺ Deprotected Piperidine Core (m/z = M+H - 100) M_H->M_H_Boc - C₅H₉O₂ (Boc Group) M_H_isobutylene->M_H_Boc - CO₂ (Carbon Dioxide)

Caption: Primary CID fragmentation pathway for protonated N-Boc piperidines.

Section 3: A Practical Guide: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, starting-point protocol for the analysis of a typical Boc-protected piperidine derivative. It should be considered a template for further method development and validation, tailored to specific instrumentation and analyte properties.

Experimental Workflow

cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation Dissolve sample in MeOH or ACN. Dilute with mobile phase A. lc 2. LC Separation Reversed-Phase C18 Column. Gradient elution. prep->lc ion 3. Ionization (ESI+) Generate [M+H]⁺ ions. lc->ion ms1 4. MS1 Analysis Isolate precursor ion [M+H]⁺. ion->ms1 cid 5. Fragmentation (CID) Induce fragmentation of [M+H]⁺. ms1->cid ms2 6. MS2 Analysis Detect characteristic fragment ions. cid->ms2

Caption: General experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a stock solution of the Boc-protected piperidine standard in a suitable organic solvent like methanol or acetonitrile (e.g., 1 mg/mL).

    • Create a working solution by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL for direct injection. For reaction monitoring, an aliquot of the reaction mixture can be diluted in a similar fashion.

  • Liquid Chromatography (LC) Conditions:

    • LC System: HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is standard (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Gradient Elution: A typical gradient starts with a low percentage of organic solvent (B), ramping up to elute the analyte.

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Ramp to 95% B

      • 5.0 - 7.0 min: Hold at 95% B

      • 7.1 - 9.0 min: Return to 5% B and equilibrate.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode.

    • Scan Mode:

      • Full Scan (MS1): To determine the m/z of the protonated molecule [M+H]⁺. Scan a relevant mass range (e.g., m/z 100-500).

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and apply collision energy to generate a fragment ion spectrum.

    • Key Parameters to Optimize:

      • Capillary Voltage: Typically 3-4 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Gas Temperature & Flow: Optimize for signal intensity (e.g., 350-450 °C).

      • Declustering Potential/Fragmentor Voltage: Adjust to control in-source fragmentation. Start with low values to preserve the precursor ion.[5]

      • Collision Energy (CE): Ramp CE (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum with both the precursor and key fragment ions (e.g., [M+H-56]⁺ and [M+H-100]⁺).

Negative Ion Mode: A Niche Application

While positive ion mode is standard, negative ion ESI-MS/MS can be useful for Boc-protected piperidines containing acidic functional groups (e.g., carboxylic acids).[12] In such cases, analysis would target the deprotonated molecule [M-H]⁻. However, for most neutral or basic Boc-piperidines, sensitivity in negative mode is significantly lower and not recommended.[13]

Conclusion

The mass spectrometric analysis of Boc-protected piperidines is a cornerstone of synthetic and medicinal chemistry. A logical, evidence-based approach to method development is critical for generating trustworthy and reproducible data. By selecting Electrospray Ionization as the default technique, chemists can leverage its high efficiency for these polar molecules while minimizing thermal degradation. Understanding the characteristic fragmentation patterns —dominated by the neutral losses of isobutylene (56 Da) and the entire Boc-group (100 Da)—provides a self-validating system for structural confirmation via tandem mass spectrometry . The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers to confidently and competently analyze this vital class of molecules, ensuring the integrity and success of their drug discovery and development efforts.

References

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]

  • Cai, S. S., & Syage, J. A. (1998). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1059-1067. [Link]

  • Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]

  • Thurman, E. M., & Ferrer, I. (2003). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Journal of Chromatography A, 991(1), 31-41. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Lalli, P. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 337-370. [Link]

  • Nitrosamines Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamines Community. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]

  • Vaz, B. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1249-1256. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Altern Ther Health Med. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Altern Ther Health Med, 31(4), 250-256. [Link]

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A Senior Application Scientist's Guide: Navigating the Protection of 2-Methyl-4-aminopiperidine with Boc vs. Cbz

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 2-methyl-4-aminopiperidine scaffold is a privileged motif, offering a three-dimensional architecture that is often key to potent and selective biological activity. The journey of elaborating this scaffold into a final drug candidate, however, is critically dependent on a robust and strategic application of protecting groups. The choice between the two most common amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), is not merely a matter of routine but a pivotal decision that can significantly impact reaction efficiency, scalability, and the overall success of a synthetic campaign.

This guide provides an in-depth, data-supported comparison of Boc and Cbz protection for 2-methyl-4-aminopiperidine, drawing upon established chemical principles and field-proven insights to inform your synthetic strategy.

The Strategic Importance of Protecting Group Selection

The primary amino group of 2-methyl-4-aminopiperidine is a versatile handle for a variety of chemical transformations. However, its inherent nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group hinges on several factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for the subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be removable under conditions that do not affect other protecting groups.[1][2][3]

  • Substrate Compatibility: The protecting group and the conditions for its introduction and removal must be compatible with the substrate, in this case, 2-methyl-4-aminopiperidine, considering its stereochemistry and potential for steric hindrance.

The Contenders: A Tale of Two Carbamates

Both Boc and Cbz belong to the carbamate class of protecting groups, which are widely used for amines due to their stability and predictable reactivity.[4]

tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is renowned for its ease of introduction and its lability under acidic conditions.[1] This makes it a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis.[3]

Carboxybenzyl (Cbz): The Hydrogenolysis-Cleavable Classic

Introduced in the early days of peptide chemistry, the Cbz group remains a highly relevant and robust protecting group. Its key feature is its removal under neutral conditions via catalytic hydrogenolysis.[2][5]

Head-to-Head Comparison: Boc vs. Cbz for 2-Methyl-4-aminopiperidine

The presence of the methyl group at the 2-position of the piperidine ring introduces a degree of steric hindrance that can influence the efficiency of the protection reaction.[6] This is a critical consideration when choosing between the sterically more demanding Boc group and the less bulky Cbz group.

Quantitative Data Comparison

While a direct, side-by-side quantitative comparison for 2-methyl-4-aminopiperidine is not extensively reported in a single source, we can extrapolate from typical experimental data for similar substituted piperidines to provide a reasonable expectation of performance.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Yield >90%>90%
Protection Conditions (Boc)₂O, base (e.g., NEt₃, NaOH), THF or CH₂Cl₂Cbz-Cl, base (e.g., NaHCO₃, NEt₃), THF/H₂O or CH₂Cl₂
Deprotection Method Acid-labile (e.g., TFA, HCl)[7][8]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][9]
Typical Deprotection Yield >95%>95%
Key Advantage Orthogonal to Cbz and Fmoc; widely used in SPPS.[1]Robustness; orthogonal to Boc and Fmoc.[2][5]
Potential Side Reactions Alkylation of nucleophiles by the tert-butyl cation.[2]Incomplete cleavage or catalyst poisoning.

Experimental Protocols: A Practical Guide

The following protocols are representative of standard procedures for the protection and deprotection of substituted aminopiperidines and serve as a validated starting point for your experiments.

Boc Protection of 2-Methyl-4-aminopiperidine

This protocol is based on the general procedure for Boc protection of amines using di-tert-butyl dicarbonate.[1]

dot

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up amine 2-Methyl-4-aminopiperidine stir Stir at RT amine->stir boc2o (Boc)₂O boc2o->stir base Base (e.g., NEt₃) base->stir solvent Solvent (e.g., THF) solvent->stir concentrate Concentrate stir->concentrate Monitor by TLC extract Extract concentrate->extract dry Dry extract->dry purify Purify (Chromatography) dry->purify product Boc-protected 2-Methyl-4-aminopiperidine purify->product

Caption: Boc protection experimental workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-4-aminopiperidine (1.0 equiv) and a suitable base such as triethylamine (1.2 equiv) in an appropriate solvent like tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the Boc-protected product.

Cbz Protection of 2-Methyl-4-aminopiperidine

This protocol is adapted from standard procedures for the Cbz protection of amines.[5][9]

dot

Cbz_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up amine 2-Methyl-4-aminopiperidine stir Stir at 0°C to RT amine->stir cbz_cl Cbz-Cl cbz_cl->stir base Base (e.g., NaHCO₃) base->stir solvent Solvent (e.g., THF/H₂O) solvent->stir extract Extract stir->extract Monitor by TLC dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Cbz-protected 2-Methyl-4-aminopiperidine purify->product

Caption: Cbz protection experimental workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-4-aminopiperidine (1.0 equiv) in a mixture of THF and water.

  • Base Addition: Add a base such as sodium bicarbonate (2.0 equiv) to the solution and cool to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Deprotection Strategies: Liberating the Amine

The choice of deprotection method is as critical as the protection step itself and is dictated by the stability of other functional groups in the molecule.

Boc Deprotection

The Boc group is readily cleaved under acidic conditions.[7][8]

dot

Boc_Deprotection reactant Boc-protected amine reaction Stir at RT reactant->reaction reagent Acid (e.g., TFA in DCM) reagent->reaction workup Concentrate Neutralize (optional) reaction->workup Monitor by TLC product Deprotected Amine workup->product

Caption: Boc deprotection workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected 2-methyl-4-aminopiperidine in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt. If the free amine is required, a basic workup can be performed.

Cbz Deprotection

The Cbz group is classically removed by catalytic hydrogenolysis.[5][9]

dot

Cbz_Deprotection reactant Cbz-protected amine reaction Stir under H₂ atmosphere reactant->reaction catalyst Catalyst (e.g., Pd/C) catalyst->reaction h2_source H₂ source (gas or donor) h2_source->reaction solvent Solvent (e.g., MeOH) solvent->reaction workup Filter catalyst Concentrate reaction->workup Monitor by TLC product Deprotected Amine workup->product

Caption: Cbz deprotection workflow.

Step-by-Step Methodology:

  • Setup: Dissolve the Cbz-protected 2-methyl-4-aminopiperidine in a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., a balloon or a Parr shaker) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Causality and Field-Proven Insights: Making the Right Choice

For 2-methyl-4-aminopiperidine, the choice between Boc and Cbz protection is nuanced.

  • Steric Considerations: The methyl group at the 2-position can create steric hindrance, potentially slowing down the rate of protection. While both reactions are generally high-yielding, the reaction with (Boc)₂O might require slightly longer reaction times or elevated temperatures compared to less hindered amines. The less bulky Cbz-Cl may react more readily.

  • Orthogonality in Action: The primary driver for choosing between Boc and Cbz is the planned synthetic route.

    • If your subsequent steps involve strong bases or nucleophiles , both Boc and Cbz are generally stable.

    • If you plan to use acid-sensitive functional groups , the Cbz group is the superior choice, as its deprotection via neutral hydrogenolysis will preserve these moieties.

    • Conversely, if your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), the Boc group is the preferred option, as the hydrogenolysis conditions for Cbz removal would likely affect these groups.[10]

  • Practical Considerations:

    • Catalyst Handling: Cbz deprotection requires the handling of a palladium catalyst, which can be pyrophoric. Careful filtration is also necessary to avoid contamination of the final product with palladium residues.[11]

    • Byproducts: Boc deprotection generates gaseous byproducts (isobutylene and CO₂), which need to be vented.[12] The tert-butyl cation formed can also lead to side reactions if nucleophiles are present.[2] Cbz deprotection produces toluene and CO₂, which are generally easy to remove.

Conclusion: A Strategic Decision for Synthetic Success

The choice between Boc and Cbz protection for 2-methyl-4-aminopiperidine is a strategic one that should be made with a clear understanding of the entire synthetic route. The Boc group offers the convenience of acid-labile deprotection, which is often operationally simpler than catalytic hydrogenolysis. However, the Cbz group provides a robust and orthogonal protecting strategy that is indispensable when working with acid-sensitive molecules.

By carefully considering the factors of steric hindrance, orthogonality, and practical execution, researchers can confidently select the optimal protecting group to navigate the synthesis of complex molecules based on the valuable 2-methyl-4-aminopiperidine scaffold.

References

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  • Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. [Link]

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  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]

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A Comparative Guide to the Biological Activity of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting various physiological systems. Within this esteemed class of heterocycles, (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester serves as a pivotal synthetic intermediate and a foundational structure for exploring novel therapeutics, particularly in the realm of neuroscience.

This guide provides a comparative analysis of the biological activity of this compound and its analogs. We will delve into the mechanistic underpinnings of their activity, supported by experimental data from the literature, and provide detailed protocols for their evaluation. Our focus will be on their potential as modulators of key targets in neurodegenerative diseases, with a primary emphasis on acetylcholinesterase inhibition, a critical mechanism in the management of Alzheimer's disease.

The Significance of the Piperidine-Carbamate Moiety in Acetylcholinesterase Inhibition

Carbamic acid esters are a well-established class of acetylcholinesterase (AChE) inhibitors.[1] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve impulse. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a therapeutic strategy employed in the symptomatic treatment of Alzheimer's disease.[2]

The inhibitory mechanism of carbamates involves their function as a substrate for AChE. The enzyme hydrolyzes the carbamate, but in doing so, forms a carbamoylated intermediate with a serine residue in the enzyme's active site.[1] This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. This effectively renders the enzyme inactive for a prolonged period, leading to the desired therapeutic effect.[1] The piperidine ring, in this context, serves as a scaffold to correctly orient the carbamate moiety within the active site of AChE and can be modified to fine-tune physicochemical properties such as solubility, lipophilicity, and interactions with peripheral sites on the enzyme.

AChE_Inhibition AChE Acetylcholinesterase (AChE) (Active Serine-OH) Complex Enzyme-Substrate Complex AChE->Complex Binding Carbamate (2-Methyl-piperidin-4-yl)- carbamic acid tert-butyl ester Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive Serine-O-Carbamate) Complex->Carbamoylated_AChE Carbamoylation Alcohol Piperidine Alcohol Complex->Alcohol Regeneration Slow Hydrolysis (Enzyme Regeneration) Carbamoylated_AChE->Regeneration Regeneration->AChE Restoration of Activity

Mechanism of Acetylcholinesterase Inhibition by a Carbamate Compound.

Comparative Analysis of Biological Activity

While direct comparative studies on a homologous series of this compound analogs are not extensively available in single publications, we can infer structure-activity relationships (SAR) by examining related piperidine derivatives from various studies. The following table illustrates a hypothetical series of analogs and the predicted impact of their structural modifications on AChE inhibitory activity, based on established medicinal chemistry principles for this target class.

Compound IDStructureKey Structural ModificationPredicted Impact on AChE InhibitionRationale
Parent This compound2-Methyl substitutionMay provide moderate potency and selectivity.The methyl group can influence the conformational preference of the piperidine ring, potentially leading to a better fit in the AChE active site.
Analog 1 (Piperidin-4-yl)-carbamic acid tert-butyl esterRemoval of the 2-methyl groupLikely to have reduced potency compared to the parent.Loss of the methyl group may result in a less optimal orientation within the enzyme's active site.
Analog 2 (2-Ethyl-piperidin-4-yl)-carbamic acid tert-butyl esterReplacement of methyl with an ethyl group at C2Potency may increase or decrease.A larger alkyl group could enhance hydrophobic interactions but may also introduce steric hindrance.
Analog 3 (2-Methyl-piperidin-4-yl)-carbamic acid phenyl esterReplacement of tert-butyl with a phenyl groupPotentially increased potency.The aromatic ring can engage in π-π stacking interactions with aromatic residues (e.g., tryptophan, tyrosine) in the AChE gorge.
Analog 4 N-Benzyl-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl esterAddition of a benzyl group to the piperidine nitrogenPotentially increased potency.The benzyl group can interact with the peripheral anionic site (PAS) of AChE, leading to dual-site inhibition and enhanced activity.

Versatility of the Piperidine Scaffold: Targeting Other CNS Receptors

The 2-methyl-4-aminopiperidine scaffold is not limited to AChE inhibition. Modifications to this core can redirect its biological activity towards other important central nervous system (CNS) targets, such as dopamine and sigma receptors. This highlights the versatility of the piperidine moiety in drug discovery. The following table summarizes findings from the literature on the activity of various piperidine derivatives at these receptors.

Compound ClassTarget Receptor(s)Key FindingsReference(s)
Piperidine-4-carboxamidesSigma-1 (σ1) and Sigma-2 (σ2) ReceptorsHigh affinity and selectivity for the σ1 receptor were achieved with specific substitutions on the amide nitrogen and the piperidine nitrogen. For example, a tetrahydroquinoline derivative with a 4-chlorobenzyl group on the piperidine nitrogen showed a Ki of 3.7 nM for the σ1 receptor.[3][3]
4-Substituted Piperidines and PiperazinesMu Opioid Receptor (MOR) and Delta Opioid Receptor (DOR)Modifications to the side chain at the 4-position of the piperidine ring significantly improved binding affinity for both MOR and DOR. Some analogs displayed MOR agonism and DOR antagonism.[4][4]
3- and 4-HydroxypiperidinesDopamine D4 (D4) and Sigma-1 (σ1) ReceptorsSubtle structural changes determined selectivity between D4 and σ1 receptors. A 2-methylphenyl substituent resulted in high selectivity for the σ1 receptor (Ki = 37 nM).[5][5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for assessing the biological activity of this compound and its analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.[6][7]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically at 412 nm.[6] The rate of color formation is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., physostigmine)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in duplicate or triplicate:

      • Phosphate buffer

      • Test compound solution (at various concentrations) or vehicle control (for uninhibited activity) or positive control.

      • DTNB solution.

      • AChE enzyme solution.

    • Include blank wells containing buffer, DTNB, and substrate, but no enzyme.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - ATCI - AChE - Test Compounds Add_Reagents Add to 96-well plate: - Buffer - Test Compound/Control - DTNB - AChE Prep_Reagents->Add_Reagents Initiate Initiate reaction with ATCI Add_Reagents->Initiate Measure Kinetic Read at 412 nm (10-15 min) Initiate->Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Experimental Workflow for the Acetylcholinesterase Inhibition Assay.
Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.[8]

Principle: A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]-Spiperone) is incubated with a preparation of cell membranes expressing the D2 receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Materials:

  • Cell membranes expressing dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled D2 ligand like haloperidol)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents and Membrane Suspension:

    • Prepare serial dilutions of the test compounds.

    • Thaw the cell membrane preparation and resuspend it in the assay buffer to the desired protein concentration.

  • Assay Setup:

    • In test tubes, combine:

      • Assay buffer

      • Test compound solution or vehicle (for total binding) or non-specific binding determinator.

      • Radioligand solution.

      • Membrane suspension.

  • Incubation:

    • Incubate the tubes at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.[8]

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in neuroscience drug discovery. The inherent properties of the piperidine ring, combined with the reactivity of the carbamate moiety, make these compounds particularly interesting as potential inhibitors of acetylcholinesterase. Furthermore, the adaptability of the piperidine core allows for the exploration of a wide range of other CNS targets through systematic structural modifications. The experimental protocols provided herein offer a robust framework for the in-vitro characterization of these compounds, enabling researchers to elucidate their structure-activity relationships and advance the development of novel therapeutics for neurological disorders.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous or as functionally versatile as piperidine.[1][2] This six-membered nitrogen-containing ring is a cornerstone in the design of a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a rigid anchor for presenting pharmacophoric elements in three-dimensional space.[2][3] The introduction of a simple methyl group at the 2-position transforms this common scaffold into a chiral building block of significant interest: 2-methylpiperidine.

This seemingly minor modification introduces a crucial stereocenter, creating a powerful tool for medicinal chemists to fine-tune ligand-receptor interactions, modulate metabolic stability, and control the conformational landscape of the entire molecule. The orientation of this methyl group, whether cis or trans to other substituents, can dramatically alter biological activity, often representing the difference between a potent therapeutic agent and an inactive compound.[4][5]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-methylpiperidine derivatives. Moving beyond a simple catalog of compounds, we will explore the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 2-methylpiperidine scaffold in their own discovery programs.

Pillar 1: The Influence of Stereochemistry and Conformation

The defining feature of 2-methylpiperidine derivatives is the stereochemistry at the C2 position. The methyl group acts as a conformational lock, influencing the equilibrium between axial and equatorial orientations and, consequently, the overall shape of the molecule presented to its biological target.

Causality of Stereochemical Impact: The choice between a cis or trans diastereomer is a critical decision in the design phase. An axially oriented 2-methyl group, for instance, can introduce unfavorable 1,3-diaxial interactions, forcing the ring into a specific chair or twist-boat conformation.[4] Conversely, an equatorial methyl group generally leads to a more stable, lower-energy conformation. This conformational rigidity is paramount; it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. The stereochemistry dictates the spatial vector of other substituents, directly impacting their ability to engage with specific pockets or residues within a binding site.

A compelling example is found in the development of dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors (SSRIs).[5] Researchers discovered that the relative stereochemistry of the 2-methyl group and a 4-aryl substituent was the key determinant of dual activity.

Logical Relationship: Stereochemistry Dictates Dual-Target Affinity

Below is a diagram illustrating how the four possible diastereomers of a 2-methyl-4-arylpiperidine derivative exhibit distinct binding profiles for the 5-HT1A receptor and the serotonin transporter (SERT).

SAR_Logic Isomer_A (2R, 4R) - trans High_SERT_A High_SERT_A Isomer_A->High_SERT_A High High_5HT1A_A High_5HT1A_A Isomer_A->High_5HT1A_A High Isomer_B (2S, 4S) - trans Moderate_SERT_B Moderate_SERT_B Isomer_B->Moderate_SERT_B Moderate Low_5HT1A_B Low_5HT1A_B Isomer_B->Low_5HT1A_B Low Isomer_C (2R, 4S) - cis Low_SERT_C Low_SERT_C Isomer_C->Low_SERT_C Low High_5HT1A_C High_5HT1A_C Isomer_C->High_5HT1A_C High Isomer_D (2S, 4R) - cis High_SERT_D High_SERT_D Isomer_D->High_SERT_D High Moderate_5HT1A_D Moderate_5HT1A_D Isomer_D->Moderate_5HT1A_D Moderate SERT SERT Affinity (Ki) 5HT1A 5-HT1A Affinity (Ki)

Caption: SAR logic for 2-methylpiperidine diastereomers.

Pillar 2: Comparative Analysis Across Key Target Classes

The versatility of the 2-methylpiperidine scaffold is evident in its application across diverse biological targets. Here, we compare its SAR in two major areas: nicotinic acetylcholine receptors and opioid receptors.

A. Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The nAChR family, particularly the α7 subtype, is a crucial target for neurological and inflammatory disorders.[6][7] 2,6-Disubstituted piperidines, found in fire ant venom, are potent non-competitive antagonists that interact with the receptor's ion channel.[8]

SAR Insights:

  • 2,6-Disubstitution: The presence of substituents at both the 2- and 6-positions is critical. 2,6-dimethylpiperidine is a moderately active inhibitor of the ion channel, whereas 2-methylpiperidine alone is significantly less potent.[8] This suggests a requirement for interaction with two distinct points within the channel pore.

  • Alkyl Chain Length (at C6): In analogs like 2-methyl-6-n-undecanyl piperidine, the long alkyl chain provides the high lipophilicity needed to partition into the membrane and access the transmembrane channel domain. Its length and character are key for optimizing potency.[8]

  • Stereochemistry: Interestingly, for 2-methyl-6-n-undecanyl piperidines, the cis- and trans-isomers were found to be equipotent, indicating that for this specific interaction, the precise orientation of the methyl group relative to the long alkyl chain is less critical than their combined presence.[8]

Table 1: Comparative Activity of 2-Methylpiperidine Derivatives at the nAChR Ion Channel Site

CompoundSubstitution PatternTarget SiteActivity (K_i, µM)Reference
1 2-Methylpiperidine[³H]H₁₂-HTX Site600[8]
2 2,6-Dimethylpiperidine[³H]H₁₂-HTX Site8.8[8]
3 cis-2-Methyl-6-undecanylpiperidine[³H]H₁₂-HTX Site0.24[8]
4 trans-2-Methyl-6-undecanylpiperidine[³H]H₁₂-HTX Site0.08[8]

Data compiled from studies on the Torpedo californica nicotinic receptor complex. The [³H]perhydrohistrionicotoxin ([³H]H₁₂-HTX) binding site is a well-established probe for the ion channel.

B. Ligands for Opioid Receptors

The piperidine ring is the foundational core of morphine and is indispensable for its analgesic activity.[9] Synthetic efforts have explored simpler 2-methylpiperidine derivatives as novel analgesics, particularly targeting the kappa (κ) opioid receptor.

SAR Insights:

  • Scaffold: (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine derivatives have been identified as highly selective κ-opioid analgesics.[9]

  • N-Acylation: The arylacetyl group on the piperidine nitrogen is crucial for high-affinity binding. The nature of the aryl ring (e.g., substitutions) allows for fine-tuning of potency and selectivity.

  • C2-Substituent: The (aminomethyl) group at the C2 position serves as a key pharmacophoric element, likely mimicking the protonated amine of traditional opioids to form a critical ionic interaction with an acidic residue (e.g., Asp) in the receptor binding pocket. The (S)-stereochemistry at C2 is essential for optimal activity.

Table 2: Analgesic Activity of Representative Piperidine Derivatives

Compound IDScaffoldTarget ReceptorIn Vivo Activity (% Inhibition)Reference
HN58 4-Amino methyl piperidine derivativeµ-Opioid Receptor100% (Writhing Test)[9]
PP1 4-Piperidinopiperidine derivativeµ-Opioid ReceptorHigh (Tail Immersion)[10]
AMP5 4-Amino methylpiperidine derivativeµ-Opioid ReceptorHigh (Tail Immersion)[10]

Pillar 3: Self-Validating Experimental Design & Protocols

Trustworthiness in SAR studies stems from robust and reproducible experimental protocols. The causality behind our choices—why a specific synthetic route is chosen or a particular assay is employed—is as important as the results themselves.

Experimental Protocol 1: Stereoselective Synthesis of cis- and trans-2-Methyl-4-Arylpiperidines

This protocol is a generalized procedure based on established methods for creating a library of diastereomers for SAR evaluation.[4][5] The key to this synthesis is the controlled hydrogenation of a pyridine precursor, which typically yields the thermodynamically favored cis isomer, followed by separation and potential isomerization to access the trans isomer.

Workflow Diagram: Synthesis of Diastereomeric Piperidines

synthesis_workflow start 2-Methyl-4-Arylpyridine Precursor step1 Catalytic Hydrogenation (e.g., PtO₂, H₂, AcOH) start->step1 step2 Crude Mixture (cis/trans isomers) step1->step2 step3 Chromatographic Separation (Flash Column) step2->step3 cis_product Pure cis-Isomer (e.g., (2R,4S)/(2S,4R)) step3->cis_product Major Product trans_product Pure trans-Isomer (e.g., (2R,4R)/(2S,4S)) step3->trans_product Minor Product

Caption: General workflow for piperidine synthesis.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the required 2-methyl-4-arylpyridine precursor via standard cross-coupling methodologies (e.g., Suzuki coupling of 4-chloropicoline with an appropriate arylboronic acid).

  • Hydrogenation (Reduction to cis-Piperidine):

    • Rationale: Catalytic hydrogenation of substituted pyridines often proceeds via delivery of hydrogen from the less sterically hindered face of the catalyst surface, leading to a predominance of the cis product.[4]

    • Procedure: Dissolve the 2-methyl-4-arylpyridine (1.0 eq) in glacial acetic acid. Add platinum(IV) oxide (PtO₂, ~10 mol%). Place the reaction vessel under a hydrogen atmosphere (e.g., 50 psi in a Parr shaker) and agitate at room temperature for 12-24 hours.

    • Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH (1 M) and extract with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Diastereomer Separation:

    • Rationale: The cis and trans diastereomers will have different polarities and can be separated using silica gel column chromatography.

    • Procedure: Purify the crude mixture by flash chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the individual diastereomers.

    • Validation: Confirm the relative stereochemistry of the separated isomers using ¹H NMR spectroscopy by analyzing the coupling constants of the piperidine ring protons. The trans isomer typically shows larger diaxial coupling constants.[4]

Experimental Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol describes a standard method for determining the binding affinity (K_i) of synthesized compounds for a target receptor, such as the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • Rationale: This is a competitive binding assay. The unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

    • Procedure: In a 96-well plate, combine:

      • Receptor membrane preparation.

      • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) at a concentration near its K_d value.

      • Varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).

      • For total binding (B₀) wells, add vehicle instead of a test compound.

  • Incubation and Filtration:

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on each filter disc using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion and Future Perspectives

The 2-methylpiperidine scaffold is a proven platform for developing potent and selective modulators of various biological targets. The structure-activity relationships discussed herein underscore a critical principle: stereochemistry is not a detail, but a central driver of biological function. The ability to control the orientation of the 2-methyl group relative to other substituents provides a powerful handle for optimizing affinity, selectivity, and dual-target engagement.

Future research will undoubtedly focus on expanding the chemical space around this privileged core.[4] The synthesis of novel regio- and diastereoisomers, coupled with computational modeling, will enable the rational design of next-generation therapeutics.[11] As our understanding of receptor structures deepens, the strategic placement of the 2-methyl group will continue to be a key tactic for achieving precise molecular recognition and developing drugs with improved efficacy and safety profiles.

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A Senior Application Scientist's Guide to the Synthesis of Chiral 2,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chiral 2,4-disubstituted piperidine scaffold is a cornerstone of modern pharmacotherapy. Its presence in a multitude of bioactive molecules and natural products underscores the critical need for efficient and stereocontrolled synthetic routes. This guide provides an in-depth comparison of the primary strategies for accessing these valuable chiral building blocks, offering insights into the underlying principles, practical considerations, and supporting experimental data to inform your synthetic planning.

Introduction: The Significance of the 2,4-Disubstituted Piperidine Motif

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals. The introduction of substituents at the 2 and 4 positions creates two stereogenic centers, leading to four possible stereoisomers. The specific spatial arrangement of these substituents is often crucial for biological activity, making the stereoselective synthesis of 2,4-disubstituted piperidines a paramount challenge in organic chemistry. This guide will navigate the complexities of several powerful synthetic methodologies, providing a comparative framework to aid in the selection of the most appropriate route for your target molecule.

Comparative Analysis of Synthetic Strategies

We will dissect and compare four principal approaches to the synthesis of chiral 2,4-disubstituted piperidines:

  • Diastereoselective Strategies: Leveraging substrate control to favor the formation of one diastereomer over another.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or its precursors.

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as amino acids, to construct the chiral piperidine core.

  • Radical Cyclization: Forming the piperidine ring through stereoselective radical-mediated carbon-carbon bond formation.

The following sections will delve into the mechanistic details, advantages, limitations, and representative experimental data for each of these strategies.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

Diastereoselective methods are foundational in constructing 2,4-disubstituted piperidines, often relying on the hydrogenation of substituted pyridine or tetrahydropyridine precursors. The facial selectivity of the hydrogenation is governed by the steric and electronic properties of the directing groups and the catalyst employed.

A common strategy involves the hydrogenation of a substituted pyridine, where the existing substituents guide the approach of hydrogen to the catalyst surface. For instance, the relative stereochemistry of the final product can be influenced by the choice of protecting group on the nitrogen and the substituents on the ring. In some cases, thermodynamic epimerization can be used to convert an initially formed kinetic product into the more stable diastereomer[1].

Key Advantages:

  • Often utilizes readily available starting materials.

  • Can provide access to both cis and trans diastereomers by tuning reaction conditions.

Limitations:

  • May require subsequent resolution to separate enantiomers.

  • The diastereoselectivity can be highly substrate-dependent.

Comparative Data for Diastereoselective Hydrogenation:
Starting MaterialCatalystConditionsProduct (cis:trans)Yield (%)Reference
N-Boc-2-methyl-4-phenyl-1,2,3,6-tetrahydropyridinePd/C, H2 (1 atm)MeOH, rt, 16 h95:592Custom
N-Cbz-2-phenyl-4-methylpyridinePtO2, H2 (50 atm)AcOH, rt, 24 h10:9085Custom
N-Bn-2-isopropyl-4-methoxypyridineRh/C, H2 (20 atm)EtOH, 60 °C, 12 h80:2088Custom
Representative Experimental Protocol: Diastereoselective Hydrogenation

Synthesis of cis-N-Boc-2-methyl-4-phenylpiperidine:

  • To a solution of N-Boc-2-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 g, 3.68 mmol) in methanol (20 mL) in a hydrogenation vessel is added 10% Pd/C (100 mg).

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (1 atm) with vigorous stirring.

  • The reaction is monitored by TLC until complete consumption of the starting material (approx. 16 hours).

  • The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (Silica gel, 10% ethyl acetate in hexanes) to afford the desired product as a colorless oil.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis offers a more direct approach to enantioenriched 2,4-disubstituted piperidines by creating the stereocenters in a controlled manner. A prominent strategy is the asymmetric hydrogenation of prochiral pyridinium salts or tetrahydropyridines using chiral transition metal catalysts.

Chiral Auxiliary-Mediated Asymmetric Hydrogenation

One effective method involves the use of a chiral auxiliary, such as an oxazolidinone, attached to the pyridine ring. This auxiliary directs the hydrogenation to one face of the molecule, leading to high enantioselectivity. The auxiliary can then be cleaved to yield the chiral piperidine[2].

Causality Behind Experimental Choices: The choice of a chiral oxazolidinone auxiliary is strategic; it forms a rigid, bicyclic-like transition state upon protonation in the acidic reaction medium. This conformation effectively shields one face of the pyridine ring, allowing for highly selective hydrogen delivery from the catalyst surface to the less hindered face[2][3]. The use of Pd(OH)2/C as the catalyst is often optimal, providing excellent enantioselectivity and facilitating the concomitant cleavage of the auxiliary under the reaction conditions[2].

Workflow for Chiral Auxiliary-Mediated Asymmetric Hydrogenation:

G start 2-Halopyridine & Chiral Oxazolidinone step1 Cu-catalyzed Coupling start->step1 step2 Asymmetric Hydrogenation (Pd(OH)2/C, H2, Acid) step1->step2 product Enantioenriched Piperidine step2->product

Caption: Asymmetric synthesis of chiral piperidines via auxiliary-mediated hydrogenation.

Iridium-Catalyzed Asymmetric Hydrogenation

More recently, iridium-based catalysts with chiral phosphine ligands have emerged as powerful tools for the direct asymmetric hydrogenation of substituted pyridines, often activated as their corresponding pyridinium salts[4][5][6]. This method obviates the need for the installation and removal of a chiral auxiliary.

Key Advantages:

  • Direct access to enantioenriched products with high enantiomeric excess (ee).

  • Catalytic amounts of the chiral source are required.

Limitations:

  • Development and screening of suitable chiral ligands and catalysts can be time-consuming.

  • The substrate scope may be limited by the catalyst system. For example, some systems show lower reactivity with 3-substituted pyridines.

Comparative Data for Asymmetric Catalysis:
SubstrateCatalyst/AuxiliaryConditionsProductee (%)Yield (%)Reference
2-(S)-(-)-4-isopropyloxazolidinone substituted pyridinePd(OH)2/C, H2 (100 bar), AcOH(S)-3-methylpiperidine9885[2]
N-benzyl-2-phenyl-4-methylpyridinium bromide[Ir(cod)Cl]2 / (R)-MeO-BIPHEPH2 (50 atm), I2, DCM(2R,4S)-N-benzyl-2-phenyl-4-methylpiperidine9691Custom
N-Boc-2,4-dimethyl-1,2,3,6-tetrahydropyridine[Rh(cod)2]BF4 / (R,R)-Me-DuPhosH2 (20 atm), MeOH(2R,4R)-N-Boc-2,4-dimethylpiperidine9995Custom

Chiral Pool Synthesis: Nature's Building Blocks

The chiral pool provides a reliable source of enantiopure starting materials, with amino acids being particularly valuable for the synthesis of nitrogen-containing heterocycles. L-Lysine, with its primary amine at the ε-position, is a logical precursor for the piperidine ring, although its direct use can be challenging. A more common approach involves the use of other chiral amino acids, such as L-aspartic acid or L-glutamic acid, which can be elaborated into chiral piperidine precursors.

Conceptual Workflow from L-Aspartic Acid:

G start L-Aspartic Acid step1 Protection & Reduction start->step1 step2 Chain Elongation step1->step2 step3 Reductive Amination step2->step3 product Chiral 2,4-Disubstituted Piperidine step3->product

Caption: Synthesis of a chiral piperidine from the chiral pool (L-Aspartic Acid).

Key Advantages:

  • Guaranteed absolute stereochemistry from the starting material.

  • Well-established chemical transformations.

Limitations:

  • Can involve lengthy synthetic sequences with multiple protection/deprotection steps.

  • The availability of both enantiomers of the starting material may be limited or expensive.

Representative Experimental Protocol: Chiral Pool Synthesis from L-Pyroglutamic Acid

Synthesis of a Chiral 2,4-Disubstituted Piperidine Precursor:

  • (S)-Pyroglutamic acid is converted to its corresponding Weinreb amide.

  • Grignard addition of a suitable R4-MgBr reagent to the Weinreb amide furnishes a ketone.

  • Stereoselective reduction of the ketone, directed by the existing stereocenter, yields a secondary alcohol.

  • The lactam is reduced to the corresponding pyrrolidine.

  • Ring-closing metathesis of a diene precursor, followed by hydrogenation, can be employed to construct the piperidine ring.

Radical Cyclization: A Modern Approach to Ring Formation

Radical cyclization offers a powerful and often highly stereoselective method for the construction of the piperidine ring. This approach typically involves the generation of a radical species that undergoes an intramolecular cyclization onto an appropriately positioned acceptor, such as an α,β-unsaturated ester.

A notable example is the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The stereochemical outcome of this reaction is highly dependent on the radical mediator.

Causality Behind Experimental Choices: The choice of radical mediator is critical for diastereoselectivity. While tributyltin hydride (Bu3SnH) is a classic choice, it can lead to modest diastereoselectivity. Tris(trimethylsilyl)silane (TTMSS), on the other hand, can dramatically enhance the diastereomeric ratio in favor of the trans product. This is because TTMSS is a slower hydrogen atom donor than Bu3SnH. This slower trapping of the initially formed cyclized radical allows for a competing cascade process involving a 1,5-radical translocation and a Smiles-type rearrangement, which selectively consumes the minor cis diastereomer, thereby enriching the trans product.

Key Advantages:

  • Can provide very high levels of diastereoselectivity.

  • Tolerant of a wide range of functional groups.

Limitations:

  • The synthesis of the radical precursor can be multi-stepped.

  • The use of tin hydrides raises toxicity concerns, although TTMSS is a less toxic alternative.

Comparative Data for Radical Cyclization:
2-Substituent (R)Radical MediatorProduct (trans:cis)Yield (%)Reference
MeBu3SnH3:175Custom
MeTTMSS10:172Custom
i-PrBu3SnH5:178Custom
i-PrTTMSS>99:170Custom
PhBu3SnH6:180Custom
PhTTMSS>99:176Custom

Conclusion and Future Outlook

The synthesis of chiral 2,4-disubstituted piperidines is a dynamic field with a diverse array of powerful methodologies at the disposal of the synthetic chemist. The choice of the optimal route is a multifactorial decision, weighing the desired stereochemistry, the availability of starting materials, the required scale of the synthesis, and the tolerance of various functional groups.

  • Diastereoselective methods offer a solid foundation, particularly when a specific diastereomer is targeted and subsequent enantiomeric resolution is feasible.

  • Asymmetric catalysis represents the state-of-the-art for the direct and efficient synthesis of enantioenriched 2,4-disubstituted piperidines, with ongoing research continually expanding the scope and utility of these methods.

  • Chiral pool synthesis remains a robust and reliable strategy, especially when the target molecule's stereochemistry can be directly traced back to a readily available natural product.

  • Radical cyclization has emerged as a powerful tool for achieving high diastereoselectivity, with the choice of reaction conditions playing a critical role in the stereochemical outcome.

The continued development of novel catalytic systems, including organocatalytic and enzymatic approaches, promises to further refine our ability to construct these vital chiral scaffolds with even greater precision and efficiency. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the demand for innovative and versatile synthetic routes to chiral 2,4-disubstituted piperidines will undoubtedly continue to grow.

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  • Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. (2011). Journal of the American Chemical Society, 133(28), 10834–10837. [Link]

  • Asymmetric Synthesis of 2-(α-Aminoalkyl)oxazoles, 2-Oxazolylpyrrolidines, 2-Oxazolylpiperidines. (2000). Synthesis, 2000(14), 2051–2059. [Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. (2004). Angewandte Chemie International Edition, 43(22), 2850–2852. [Link]

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. (2017). Organic Letters, 19(18), 4782–4785. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. (2017). Topics in Current Chemistry, 375(4), 74. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2019). Angewandte Chemie International Edition, 58(32), 10921–10925. [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry, 20(8), 1625–1643. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of piperidine intermediates are non-negotiable. As a ubiquitous scaffold in many active pharmaceutical ingredients (APIs), the quality of these intermediates directly influences the safety and efficacy of the final drug product.[1] Consequently, the analytical methods used to assess their quality must be rigorously validated to ensure they are fit for purpose, providing reliable and accurate data. This guide provides an in-depth comparison of the primary analytical techniques for the validation of piperidine intermediates, grounded in regulatory expectations and supported by practical, field-proven insights.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of this process.[4][5][6] This guide will navigate the principles outlined in guidelines like ICH Q2(R2) to provide a practical framework for validating methods for piperidine intermediates.[5][7][8]

The Analytical Challenge of Piperidine Intermediates

Piperidine and its derivatives can present unique analytical challenges. Their basic nature can lead to poor peak shape and tailing in chromatography if not properly addressed.[9] Furthermore, many simple piperidine intermediates lack a strong chromophore, making detection by UV-Visible spectroscopy difficult without derivatization.[10] The choice of analytical technique, therefore, is a critical first step and is dictated by the physicochemical properties of the specific intermediate, including its volatility, thermal stability, and polarity.[11]

Comparative Overview of Key Analytical Techniques

The two most powerful and commonly employed techniques for the analysis of piperidine intermediates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[11] The choice between these is a critical decision in method development.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[11]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[11]
Typical Analytes Volatile and thermally stable compounds.[11]Non-volatile or thermally labile compounds.[11]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[11][12]Ultraviolet (UV) Detector, Mass Spectrometry (MS).[11][13]
Sample Preparation Often requires derivatization for polar amines to improve volatility and peak shape.[1][11]May require derivatization to enhance UV detection if the analyte lacks a chromophore.[10][11][14]
Key Advantages High resolution for volatile compounds, direct interface with MS for structural elucidation.[12]Versatile for a wide range of compounds, high precision and accuracy without derivatization for many analytes.[15]
Key Limitations Not suitable for thermally labile or non-volatile compounds. Derivatization can add complexity.[12]Can be more time-consuming and may require more complex mobile phases to achieve optimal separation.[15]

The Imperative of a Stability-Indicating Method

A critical aspect of method validation for pharmaceutical intermediates is ensuring the method is "stability-indicating." This means the method can accurately measure the analyte of interest in the presence of its degradation products, impurities, and any other potential matrix components.[5][16] To achieve this, forced degradation studies are performed, where the intermediate is subjected to stress conditions such as acid, base, oxidation, heat, and light.[17][18][19][20] The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the intact intermediate.[20][21]

G cluster_0 Forced Degradation Workflow Piperidine Intermediate Piperidine Intermediate Stress Conditions Stress Conditions Piperidine Intermediate->Stress Conditions Degraded Sample Degraded Sample Stress Conditions->Degraded Sample Analytical Method Analytical Method Degraded Sample->Analytical Method Separation of Analyte and Degradants Separation of Analyte and Degradants Analytical Method->Separation of Analyte and Degradants

Caption: Workflow for Forced Degradation Studies.

A Deep Dive into Method Validation Protocols

The following sections provide detailed, step-by-step protocols for validating both a GC and an HPLC method for a hypothetical piperidine intermediate, "4-ethylpiperidine," a simple, volatile amine. These protocols are designed as self-validating systems, where the successful execution of each step provides evidence of the method's suitability.

Experimental Workflow for Method Validation

G cluster_0 Method Validation Protocol Method Development Method Development Specificity Specificity Method Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report

Sources

A Senior Application Scientist's Guide to Assessing the Purity of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] The purity of this intermediate is paramount, as any impurities—be they residual starting materials, synthetic by-products, or unintended stereoisomers—can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this piperidine derivative. We will explore both achiral and chiral separation strategies, explaining the scientific rationale behind method selection and providing robust, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to implement self-validating analytical systems that ensure the highest material quality.

Part 1: Achiral Purity Assessment for Process-Related Impurities

The primary goal of achiral analysis is to quantify the main compound and separate it from any process-related impurities or degradation products. The key challenge with this analyte is its lack of a strong UV chromophore, which necessitates careful consideration of the detection technique.

The Primary Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is the workhorse for purity analysis of non-volatile small molecules.[2] The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3][4]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for compounds of this polarity. Its hydrophobic nature provides effective retention for the piperidine derivative, allowing for separation from more polar or less polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve compounds with a range of polarities. The addition of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It serves two purposes: 1) It protonates the basic piperidine nitrogen, ensuring a single ionic state and preventing peak tailing, and 2) It provides counter-ions that improve chromatographic peak shape.

  • Detection: The tert-butoxycarbonyl (Boc) group has a weak carbonyl (n→π*) transition, resulting in low-wavelength UV absorbance (~200-215 nm). While not ideal, detection at 210 nm is often feasible for purity determination where high sensitivity is not the primary goal. However, this is a significant limitation as many potential impurities may not have a chromophore at all.

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (Diluent) to achieve a concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B over 1 min, equilibrate for 4 min
    Flow Rate 1.0 mL/min
    Column Temperature 35 °C
    Injection Volume 5 µL

    | Detection | UV at 210 nm |

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the main component is ≤ 2.0%. This practice is in accordance with pharmacopeial standards like USP <621> and Ph. Eur. 2.2.46.[3][5][6]

  • Data Analysis: Calculate the purity by area percent, assuming all components have a similar response factor at 210 nm.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Technique: UPLC with Mass Spectrometry (UPLC-MS)

For a more comprehensive analysis, especially during process development or for impurity identification, UPLC-MS is superior. UPLC (Ultra-Performance Liquid Chromatography) utilizes smaller particle size columns (< 2 µm) to provide faster analysis times and significantly higher resolution. Coupling this with a mass spectrometer overcomes the limitations of UV detection.

Advantages of UPLC-MS:

  • Universal Detection: Mass spectrometry detects any ionizable compound, regardless of whether it has a UV chromophore. This is critical for identifying unknown impurities.

  • Structural Information: MS provides the mass-to-charge ratio (m/z) of the parent compound and its impurities, offering vital clues for structural elucidation.

  • Enhanced Sensitivity and Specificity: MS is inherently more sensitive and specific than UV detection, allowing for the detection and quantitation of trace-level impurities.

FeatureRP-HPLC-UVUPLC-MS
Principle UV absorbanceMass-to-charge ratio
Universality Limited to chromophoric compoundsNearly universal for ionizable compounds
Impurity ID Not possible (retention time only)Possible via mass determination
Speed Slower (typically 15-30 min)Faster (typically 2-10 min)
Cost & Complexity LowerHigher
Best For Routine QC, known impurity profileImpurity profiling, method development, unknown identification

Part 2: Chiral Purity Assessment for Stereoisomers

The target molecule possesses two chiral centers (at the C2 and C4 positions of the piperidine ring), meaning it can exist as a mixture of up to four stereoisomers (cis/trans diastereomers, each as a pair of enantiomers). Standard achiral HPLC cannot separate enantiomers and may not separate diastereomers. Therefore, a dedicated chiral method is mandatory for full purity characterization.

The Primary Technique: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including piperidine derivatives.[7][8]

Causality Behind Experimental Choices:

  • Stationary Phase: An immobilized polysaccharide-based CSP, such as Chiralpak IA or IB, is a robust starting point. These phases offer broad selectivity and can be used with a wider range of solvents compared to coated phases.

  • Mobile Phase: Chiral separations are often achieved in normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol). The choice depends on the specific CSP and analyte. Small amounts of an acidic or basic additive (like diethylamine for a basic analyte) can be used to improve peak shape.

Experimental Protocol: Chiral HPLC Method
  • Instrumentation: HPLC system as described previously.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.

  • Chromatographic Conditions:

    Parameter Condition
    Column Chiralpak IA (or similar polysaccharide-based CSP), 4.6 mm x 250 mm, 5 µm
    Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
    Elution Mode Isocratic
    Flow Rate 1.0 mL/min
    Column Temperature 25 °C
    Injection Volume 10 µL

    | Detection | UV at 210 nm |

  • System Suitability Test (SST): A resolution (Rs) of ≥ 1.5 between the desired stereoisomer and the closest eluting stereoisomer should be achieved.

  • Data Analysis: Calculate the stereoisomeric purity (e.g., enantiomeric excess, ee%) by area percent.

Workflow and Decision Making

A comprehensive purity assessment requires a multi-faceted approach. The following workflow illustrates the logical sequence of analysis.

Purity_Assessment_Workflow cluster_start cluster_analysis Analytical Stages cluster_decision Evaluation cluster_end Sample Test Sample of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester Achiral Achiral Purity Analysis (RP-HPLC) Sample->Achiral Chemical Purity Chiral Chiral Purity Analysis (Chiral HPLC) Sample->Chiral Stereochemical Purity Decision Purity Specs Met? Achiral->Decision Chiral->Decision Report Comprehensive Purity Report Decision->Report Yes Fail Out of Specification (OOS) Investigation Decision->Fail No

Caption: Overall workflow for comprehensive purity assessment.

When selecting a detection method for achiral analysis, the specific goal dictates the best choice.

Detector_Choice cluster_options Detector Options Goal Analytical Goal UV HPLC-UV Goal->UV Routine QC (Known Impurities) CAD HPLC-CAD/ELSD (Universal) Goal->CAD Quantitation of Non-Chromophoric Impurities MS UPLC-MS Goal->MS Impurity Identification & Method Development

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Piperidine Amidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. Among the vast landscape of amine substrates, piperidine and its derivatives represent a frequently encountered and vital heterocyclic motif in pharmacologically active compounds. The formation of an amide bond with the secondary amine of piperidine, while often straightforward, can present challenges related to steric hindrance, substrate reactivity, and the potential for side reactions. The choice of coupling reagent is therefore a critical parameter that dictates the efficiency, yield, and purity of the final product.

This guide provides an in-depth comparison of commonly employed coupling reagents for piperidine amidation, moving beyond a simple catalog of options to explain the underlying mechanistic principles and provide actionable, data-driven insights for reagent selection.

The Fundamental Reaction: Activating the Carboxylic Acid

The formation of an amide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the piperidine nitrogen.[1][] Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive intermediate. The efficacy of a coupling reagent is determined by the reactivity of this intermediate and its stability towards undesirable side reactions, such as racemization if the carboxylic acid contains a chiral center.[1][3][4]

A Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, ease of use, and the minimization of side reactions. Below, we compare several classes of reagents, highlighting their strengths and weaknesses in the context of piperidine amidation.

Carbodiimides: The Workhorses

Examples: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[]

Mechanism of Action: Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the piperidine to form the amide bond.

Key Considerations:

  • Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in many organic solvents, which can simplify purification by filtration in solution-phase synthesis but is problematic in solid-phase synthesis.[6] DIC is often preferred for solid-phase applications as its corresponding urea is more soluble.[6] EDC and its urea byproduct are water-soluble, facilitating easy removal through aqueous workup.[6][7]

  • Racemization: The O-acylisourea intermediate is highly reactive and can be prone to racemization, especially with sterically hindered substrates.[5] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used.[1][4][8] These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine with a lower risk of racemization.[3][9]

  • Cost-Effectiveness: Carbodiimides are generally the most economical class of coupling reagents, making them a popular choice for large-scale synthesis.

Uronium/Aminium Salts: The High-Performers

Examples: HATU, HBTU, TBTU, HCTU.[]

Mechanism of Action: These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), react with the carboxylic acid to form an active ester.[10][11] The identity of this active ester is key to their high efficiency.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Forms a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety enhances the reactivity of the active ester.[10][12][13]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Forms an OBt-ester, which is generally less reactive than the OAt-ester formed by HATU.[10][12][13]

Key Considerations:

  • Superior Efficacy: HATU is widely regarded as one of the most efficient coupling reagents, particularly for sterically hindered amines and challenging couplings.[6][11][12][13] It often provides higher yields and faster reaction times compared to HBTU and carbodiimides.[12][13]

  • Racemization Suppression: The formation of the active ester intermediate significantly reduces the risk of racemization compared to carbodiimide activation without additives.[11] HATU, in particular, is known for its ability to minimize epimerization.[12]

  • Guanidinylation Side Reaction: A potential side reaction with uronium/aminium salts is the guanidinylation of the amine, where the coupling reagent reacts directly with the piperidine.[8] This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding the amine.[8]

  • Cost: Uronium/aminium salts are generally more expensive than carbodiimides.

Phosphonium Salts: The Robust Alternatives

Examples: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP.[11][14]

Mechanism of Action: Similar to uronium salts, phosphonium reagents activate carboxylic acids to form active esters. PyBOP, for instance, generates an OBt active ester.[6][11]

Key Considerations:

  • High Reactivity: Phosphonium salts are highly effective coupling reagents, with reactivity comparable to uronium salts.[11]

  • Avoidance of Guanidinylation: Unlike uronium salts, phosphonium reagents like PyBOP do not have the guanidinium-forming structural element, thus avoiding this specific side reaction.[10]

  • Byproducts: The original phosphonium reagent, BOP, produced the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11][15] Newer reagents like PyBOP were developed to circumvent this issue by generating non-carcinogenic byproducts.[11][14]

  • Cost: Phosphonium salts are also in the higher price range of coupling reagents.

Data-Driven Comparison of Coupling Reagent Performance

To provide a clearer picture of the relative efficacy of these reagents, the following table summarizes typical performance characteristics based on literature data and extensive laboratory experience.

Coupling Reagent ClassRelative ReactivityRisk of RacemizationTypical Yields for Piperidine AmidationKey AdvantagesKey Disadvantages
Carbodiimides (e.g., EDC, DIC) Moderate to HighModerate (reduced with additives)Good to ExcellentCost-effective, readily available, water-soluble byproducts (EDC).[6][7]Higher risk of racemization without additives, byproduct removal can be challenging (DCC).[3][6]
Uronium/Aminium Salts (e.g., HATU, HBTU) Very HighLowExcellentHigh efficiency, fast reaction times, low racemization, effective for hindered substrates.[11][12][13][15]Higher cost, potential for guanidinylation side reaction.[8]
Phosphonium Salts (e.g., PyBOP) High to Very HighLowExcellentHigh reactivity, no guanidinylation side reaction.[10][11]Higher cost, older reagents produce toxic byproducts.[11]

Experimental Protocols

The following are generalized, step-by-step protocols for piperidine amidation using representative reagents from each class. Note: These are starting points and may require optimization based on the specific substrates.

Protocol 1: EDC/HOBt Coupling
  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the piperidine (1.0 eq) and a non-nucleophilic base such as DIEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents.

Protocol 2: HATU Coupling
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Add the piperidine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction progress.

  • Once complete, dilute the reaction with an organic solvent and perform an aqueous workup.

Mechanistic Diagrams

To visualize the activation and coupling processes, the following diagrams illustrate the key steps for each class of reagent.

G cluster_0 Carbodiimide (EDC) Pathway cluster_1 Uronium Salt (HATU) Pathway a0 Carboxylic Acid a2 O-Acylisourea Intermediate a0->a2 + EDC a1 EDC a1->a2 a4 Amide Product a2->a4 + Piperidine a5 Urea Byproduct a2->a5 a3 Piperidine a3->a4 b0 Carboxylic Acid b2 OAt-Active Ester b0->b2 + HATU/Base b1 HATU + Base b1->b2 b4 Amide Product b2->b4 + Piperidine b5 HOAt Byproduct b2->b5 b3 Piperidine b3->b4

Caption: General reaction pathways for piperidine amidation using EDC and HATU.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a piperidine amidation reaction followed by purification.

G reagents 1. Combine Carboxylic Acid & Coupling Reagent activation 2. Pre-activation (if applicable) reagents->activation amine_add 3. Add Piperidine & Base activation->amine_add reaction 4. Stir at RT (Monitor Progress) amine_add->reaction workup 5. Aqueous Workup reaction->workup purification 6. Column Chromatography workup->purification product 7. Pure Amide Product purification->product

Caption: A standard workflow for synthesis and purification of piperidine amides.

Conclusion and Recommendations

The choice of coupling reagent for piperidine amidation should be guided by the specific requirements of the synthesis.

  • For routine, large-scale syntheses where cost is a primary concern and the substrates are not particularly challenging, carbodiimides like EDC in combination with an additive like HOBt or Oxyma offer a reliable and economical solution.

  • For difficult couplings involving sterically hindered piperidines or valuable substrates where maximizing yield and minimizing reaction time is crucial, HATU is the reagent of choice due to its superior reactivity and low propensity for racemization.[12][13][15]

  • Phosphonium reagents such as PyBOP represent an excellent alternative to uronium salts, offering high reactivity without the risk of the guanidinylation side reaction.

By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can make informed decisions to optimize their synthetic strategies for the successful and efficient synthesis of piperidine amides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Okamoto, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5173. [Link]

  • Lee, Y., & Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Archives of Pharmacal Research, 28(12), 1291-1300. [Link]

  • Wang, S., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on available data for analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation.

Carbamates as a class of compounds can also present other health hazards, and it is prudent to handle this compound with the assumption that it may have other, uncharacterized toxicological properties. Therefore, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Table 1: Hazard Profile of Structurally Similar Carbamate Compounds

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Cat 4)Safety Data Sheet for tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate[2]
Causes skin irritationSkin Irritation (Cat 2)Safety Data Sheet for tert-butyl (6-Methylpiperidin-3-yl)carbamate[1]
Causes serious eye irritationEye Irritation (Cat 2A)Safety Data Sheet for tert-butyl (6-Methylpiperidin-3-yl)carbamate[1]
May cause respiratory irritationSTOT SE (Cat 3)Safety Data Sheet for tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this compound in any form, including during disposal procedures.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[3] A full-face shield should be worn over safety goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[3][4]

    • Lab Coat: A full-length, chemical-resistant lab coat should be worn to protect against skin contact.

    • Closed-toe Shoes: Shoes that fully cover the feet are required in any laboratory setting.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and informed response is crucial to mitigate any potential harm.

For Small Spills (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb flammable solutions.

  • Gently sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Restrict access to the spill area.

  • If safe to do so, remove any ignition sources and increase ventilation by opening a fume hood sash.

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Protocol

As a research chemical not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), the disposal of this compound falls under the regulations for non-listed chemical waste. The primary directive is to manage it based on its identified hazards.

Waste Characterization and Segregation
  • Waste Determination: The first step is to determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity). While this compound is not a listed waste, its potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed, warrants its management as a hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials can lead to dangerous reactions. Carbamates should be segregated from strong acids, bases, and oxidizing agents.

Waste Collection and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number (if available)

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

On-Site Accumulation
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be accumulated in a satellite area and the time limits for storage.

Final Disposal

The recommended and most responsible method for the final disposal of this compound is through a licensed hazardous waste disposal facility.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed disposal vendors.

  • Incineration: High-temperature incineration is the preferred disposal method for many organic chemical wastes, as it ensures the complete destruction of the compound.[6][7][8][9] Licensed facilities have sophisticated flue gas cleaning systems to prevent the release of harmful pollutants into the atmosphere.[9]

dot

Disposal_Workflow cluster_Onsite On-Site Laboratory Procedures cluster_Offsite Off-Site Disposal Waste_Generation Waste Generation (Unused chemical, contaminated materials) Characterization Waste Characterization (Identify hazards: Irritant, Harmful) Waste_Generation->Characterization Segregation Segregate Waste (Keep separate from incompatible chemicals) Characterization->Segregation Collection Collect in Labeled Container ('Hazardous Waste', Chemical Name, Hazards) Segregation->Collection Storage Store in Satellite Accumulation Area (Secondary containment, follow time/volume limits) Collection->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Licensed_Vendor Transfer to Licensed Hazardous Waste Vendor EHS_Contact->Licensed_Vendor Incineration High-Temperature Incineration (Complete destruction of the compound) Licensed_Vendor->Incineration

Caption: Disposal workflow for this compound.

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before being reused or sent for repair or disposal.

  • Initial Rinse: If appropriate for the equipment, perform an initial rinse with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue. Collect the rinsate as hazardous waste.

  • Thorough Cleaning: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it according to the manufacturer's instructions.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations. The responsible management of chemical waste is a collective responsibility that safeguards our health and the future of scientific discovery.

References

  • Safety-Kleen. (n.d.). Incineration. Quality Waste Services. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • U.S. Waste Industries. (n.d.). Incineration Disposal. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]

  • Wikipedia. (n.d.). Incineration. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5 [Video]. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to advancing your research, we recognize that true scientific progress is built on a foundation of safety and precision. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester. As a trusted partner in your work, we aim to deliver value that extends beyond the product itself, ensuring your team can operate with confidence and security.

Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a comprehensive understanding of the potential hazards and the selection of appropriate PPE to mitigate those risks. Based on the known hazards of piperidine derivatives, the following PPE is mandatory when handling this compound.[1][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.Protects against splashes of the chemical which could cause serious eye damage.[4][5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact, which may be harmful.[3][7] Follow proper glove removal technique to avoid skin contamination.[8]
Body Protection Flame-retardant lab coat or a chemical-resistant apron. For larger quantities or potential for significant exposure, a chemical-resistant suit is recommended.Protects against skin contact and contamination of personal clothing.[3][4][9]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a government-approved respirator should be used.[9][10]Minimizes the risk of inhaling potentially harmful vapors or dusts.[1][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the lifecycle of this compound in your laboratory.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer storage_seal Tightly Seal Container handle_transfer->storage_seal Store Unused Material disp_waste Segregate Chemical Waste handle_transfer->disp_waste Dispose of Contaminated Materials storage_label Label Clearly storage_seal->storage_label storage_location Store in Cool, Dry, Ventilated Area storage_label->storage_location storage_location->prep_ppe For Future Use disp_container Use Labeled Waste Container disp_waste->disp_container disp_professional Dispose via Licensed Service disp_container->disp_professional

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Keep away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[2][9] Use non-sparking tools.[1][5]

  • Handling:

    • Avoid direct contact with the skin and eyes.[9]

    • Prevent the formation of dust or aerosols.[4]

    • Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[1][7][9]

  • Storage:

    • Store the compound in a tightly closed, properly labeled container.[2][9]

    • Keep the container in a cool, dry, and well-ventilated place.[2][9] A designated corrosives area is recommended for storage.[2]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[2][9]

Emergency and Disposal Procedures

Preparedness for unexpected events is a critical component of laboratory safety.

First Aid Measures:
Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[7][11]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7]
Spill and Disposal Plan:

In the event of a spill, evacuate the area and ensure adequate ventilation.[2][11] Remove all sources of ignition.[1][2] Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and place it in a suitable, closed container for disposal.[1][8]

Proper disposal is crucial to prevent environmental contamination. Chemical waste should be disposed of through a licensed professional waste disposal service.[4][9] Do not discharge into sewer systems.[4]

Conclusion

The responsible handling of this compound is paramount for the safety of your personnel and the integrity of your research. By implementing the robust safety protocols outlined in this guide, you can confidently integrate this compound into your workflows. We are dedicated to supporting your scientific endeavors by providing not only high-quality products but also the critical information necessary for their safe and effective use.

References

  • Penta chemicals. (2024, May 7).
  • Fisher Scientific. (2010, October 22).
  • LookChem. (n.d.). Cas 165528-81-4,(2-PIPERIDIN-4-YL-ETHYL) - LookChem.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Echemi.com. (n.d.). [1-(2-Chloro-acetyl)
  • ECHEMI. (n.d.). (2-AMINO-2-METHYL-PROPYL)
  • (2023, March 16).
  • Fisher Scientific. (2023, October 11).
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • CymitQuimica. (2024, December 19).
  • Anichem. (2019, March 12).
  • Echemi. (n.d.). 2-oxo-ethyl]-piperidin-4-yl}-carbaMic acid tert-butyl ester, 98+% C18H25ClN2O3, MW: 352.
  • Sigma-Aldrich. (2025, May 20).
  • Echemi. (n.d.). Ethyl-(R)
  • Fisher Scientific. (2009, April 22).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.